molecular formula C17H20O4 B3029431 Batatasin V

Batatasin V

Cat. No.: B3029431
M. Wt: 288.34 g/mol
InChI Key: CCENYSCLQOJNIC-UHFFFAOYSA-N
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Description

2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol has been reported in Dioscorea preussii, Dioscorea floribunda, and Empetrum nigrum with data available.

Properties

IUPAC Name

2-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-19-15-10-12(11-16(20-2)17(15)21-3)8-9-13-6-4-5-7-14(13)18/h4-7,10-11,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCENYSCLQOJNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the chemical structure of Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties and biological activities of Batatasin V, a naturally occurring phenolic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a bibenzyl derivative isolated from the dormant bulbils of the Chinese yam, Dioscorea batatas.[1][2] Its chemical structure is characterized by a bibenzyl backbone with a hydroxyl group and three methoxy (B1213986) substituents.

Chemical Structure:

The definitive structure of this compound is 2'-hydroxy-3,4,5-trimethoxybibenzyl.[2]

Molecular Representation:

  • SMILES: OC1=C(CCC2=CC(OC)=C(C(OC)=C2)OC)C=CC=C1[1]

  • InChI: InChI=1S/C17H20O4/c1-19-14-9-12(10-15(20-2)16(14)21-3)7-6-11-5-4-8-13(18)17(11)9/h4-5,8-10,18H,6-7H2,1-3H3 (Derived from structure)

The structural details are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2'-hydroxy-3,4,5-trimethoxybibenzyl[2]
Molecular Formula C17H20O4[1][3]
Molecular Weight 288.34 g/mol [1]
CAS Number 65817-45-0[1]
Compound Type Phenol, Bibenzyl[1][3]
Physical Description Oil[3]
Natural Source Dormant bulbils of Dioscorea batatas (Chinese yam)[1][2]

Biological Activity

The primary biological activity reported for this compound is the inhibition of plant growth.[1][3] Studies have described its inhibitory effects on lettuce seed germination, lettuce hypocotyl elongation, and wheat coleoptile section elongation.[2]

Due to a lack of detailed publicly available studies on the molecular mechanisms of this compound, a specific signaling pathway cannot be depicted at this time. Further research is required to elucidate its mode of action.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological assays of this compound can be found in the primary literature. The following provides a general overview based on available information.

Isolation of this compound from Dioscorea batatas

A general workflow for the isolation of this compound from its natural source would logically follow these steps.

G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Analysis A Dormant Bulbils of Dioscorea batatas B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (e.g., Silica Gel) E->F Chromatographic Separation G Further Purification (e.g., HPLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I J Structural Elucidation I->J

Caption: A generalized workflow for the isolation and purification of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs has been described, which is crucial for confirming its structure and for further biological studies.[2] A detailed, step-by-step synthetic protocol would require consulting the specific publication by Hashimoto et al. (1978).

Plant Growth Inhibition Assays

  • Lettuce Seed Germination Assay: Lettuce seeds are incubated in petri dishes containing filter paper moistened with different concentrations of this compound solution. The germination rate is recorded over a specific period and compared to a control group.[2]

  • Lettuce Hypocotyl Elongation Assay: Germinated lettuce seedlings are grown in the presence of varying concentrations of this compound. The length of the hypocotyls is measured after a set growth period to determine the inhibitory effect.[2]

  • Wheat Coleoptile Section Elongation Test: Sections of wheat coleoptiles are incubated in a solution containing this compound and an auxin. The change in length of the coleoptile sections is measured to assess the inhibitory activity.[2]

Quantitative Data

Conclusion

This compound is a well-characterized natural product with a defined chemical structure. Its primary known biological role is as a plant growth inhibitor. While the foundational knowledge of its chemistry and primary biological effect is established, further research is needed to explore its broader pharmacological potential and to elucidate its molecular mechanisms of action. The synthesis of this compound opens avenues for creating analogs with potentially enhanced or novel biological activities, making it a molecule of interest for future studies in agrochemicals and potentially other areas of drug discovery.

References

Batatasin V: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl natural product, has garnered interest for its plant growth-inhibiting properties. This technical guide provides a comprehensive overview of the discovery of this compound, its documented natural sources, and its proposed mechanism of action. Detailed experimental methodologies for isolation and characterization are outlined, and quantitative data from relevant studies are presented. Furthermore, this guide visualizes the proposed signaling pathways through which this compound exerts its biological effects, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated and identified in 1978 by Hashimoto and Tajima from the dormant bulbils of the Chinese yam, Dioscorea batatas (now known as Dioscorea polystachya)[1][2]. The structure of this compound was elucidated as 2'-hydroxy-3,4,5-trimethoxybibenzyl through spectroscopic analysis[1]. This discovery was part of a broader investigation into the endogenous plant growth inhibitors present in yams, which led to the identification of a series of related bibenzyl compounds known as batatasins[3].

Natural Sources of this compound

To date, this compound has been identified in a limited number of plant species. The primary and original source remains the dormant bulbils of Dioscorea batatas[1][4]. More recently, phytochemical studies have identified this compound and other related bibenzyls in various species of the orchid genus Dendrobium. While many studies on Dendrobium focus on other bibenzyls like Batatasin III and gigantol, the presence of a variety of bibenzyl derivatives suggests that other Dendrobium species may also be potential sources of this compound[5][6][7][8].

Table 1: Quantitative Analysis of Bibenzyls in Selected Dendrobium Species

While specific quantitative data for this compound is limited in the reviewed literature, the following table presents data on other bibenzyl compounds found in Dendrobium species to provide a reference for potential yields.

CompoundPlant SpeciesPlant PartConcentration (µg/g dry weight)Analytical MethodReference
GigantolDendrobium officinaleRoot37.01 ± 2.16HPLC[7]
ErianinDendrobium officinaleRoot2.63 ± 0.69HPLC[7]
MoscatilinDendrobium venustumStemPresent (qualitative)HPLC[5]
LusianthridinDendrobium venustumStemPresent (qualitative)HPLC[5]

Experimental Protocols

Generalized Protocol for the Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from plant material, based on common phytochemical isolation techniques for bibenzyls.

G Experimental Workflow for this compound Isolation A Plant Material Collection & Preparation (e.g., Dioscorea batatas bulbils) - Drying and grinding B Solvent Extraction - Maceration or Soxhlet extraction - Solvents: Methanol (B129727) or Ethanol (B145695) A->B C Crude Extract Concentration - Rotary evaporation B->C D Solvent-Solvent Partitioning - e.g., Hexane, Ethyl Acetate (B1210297), Water - To separate compounds by polarity C->D E Column Chromatography - Stationary phase: Silica (B1680970) gel or Sephadex LH-20 - Elution with a gradient of solvents D->E F Fraction Collection & Analysis - Thin Layer Chromatography (TLC) - To identify fractions containing this compound E->F G High-Performance Liquid Chromatography (HPLC) - Preparative or semi-preparative - For final purification of this compound F->G H Structural Elucidation - Nuclear Magnetic Resonance (NMR) - Mass Spectrometry (MS) G->H

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodologies
  • Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.

  • Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.

  • Chromatographic Purification: The fraction enriched with bibenzyls (typically the ethyl acetate fraction) is then subjected to a series of chromatographic techniques. Initial separation is often achieved using column chromatography with silica gel or Sephadex LH-20 as the stationary phase. Fractions are eluted using a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Final Purification: Fractions showing the presence of this compound (as determined by TLC analysis) are pooled and further purified using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

  • Structural Characterization: The purified this compound is then subjected to spectroscopic analysis to confirm its structure. This includes ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)[1].

Biological Activity and Proposed Signaling Pathways

The primary reported biological activity of this compound is the inhibition of plant growth[1]. Studies on batatasins, including this compound, have shown that they can inhibit key physiological processes such as photosynthesis and respiration[4].

Inhibition of Mitochondrial Respiration

This compound has been shown to inhibit oxygen uptake in mitochondria, a key process in cellular respiration for energy production (ATP)[4]. This inhibition is believed to occur at the level of the electron transport chain (ETC). Specifically, it is proposed that this compound interferes with the function of Complex I (NADH:ubiquinone oxidoreductase), a critical entry point for electrons into the ETC.

G Proposed Mechanism of this compound on Mitochondrial Respiration cluster_Mitochondrion Mitochondrion BatatasinV This compound ComplexI Complex I (NADH Dehydrogenase) BatatasinV->ComplexI Inhibition ComplexIII Complex III ComplexI->ComplexIII e⁻ ProtonGradient Proton Gradient (H⁺) ComplexI->ProtonGradient H⁺ pumping ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ComplexIII->ProtonGradient H⁺ pumping O2 O₂ ComplexIV->O2 ComplexIV->ProtonGradient H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase ProtonGradient->ATP_Synthase

Caption: this compound is proposed to inhibit Complex I of the mitochondrial ETC.

By inhibiting Complex I, this compound disrupts the flow of electrons, which in turn reduces the pumping of protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthase to produce ATP. The resulting decrease in cellular energy can lead to the inhibition of various growth-related processes.

Inhibition of Photosynthesis

In plant cells, this compound has also been found to inhibit photosynthesis[4]. The proposed mechanism involves the disruption of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. It is suggested that this compound acts on Photosystem II (PSII), a key complex responsible for water splitting and the initial capture of light energy.

G Proposed Mechanism of this compound on Photosynthesis cluster_Chloroplast Chloroplast (Thylakoid Membrane) BatatasinV This compound PSII Photosystem II (PSII) BatatasinV->PSII Inhibition Cytb6f Cytochrome b6f PSII->Cytb6f e⁻ O2 O₂ PSII->O2 PSI Photosystem I (PSI) Cytb6f->PSI e⁻ ProtonGradient Proton Gradient (H⁺) Cytb6f->ProtonGradient H⁺ pumping NADP NADP⁺ + H⁺ PSI->NADP ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Light Light Light->PSII Light->PSI H2O H₂O H2O->PSII NADPH NADPH NADP->NADPH ADP ADP + Pi ADP->ATP_Synthase ProtonGradient->ATP_Synthase

Caption: this compound is proposed to inhibit Photosystem II of the photosynthetic ETC.

By inhibiting PSII, this compound blocks the flow of electrons from water to the subsequent components of the electron transport chain. This not only halts the production of oxygen but also prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis via photophosphorylation. The lack of ATP and NADPH, the energy and reducing power generated by the light-dependent reactions, would directly inhibit the carbon fixation reactions (Calvin cycle), ultimately leading to a cessation of growth.

Conclusion and Future Perspectives

This compound, a bibenzyl first discovered in Dioscorea batatas, demonstrates significant plant growth-inhibiting properties. Its mechanism of action is likely rooted in the disruption of fundamental energy-producing pathways: mitochondrial respiration and photosynthesis. Further research is warranted to fully elucidate the specific molecular targets of this compound within the electron transport chains and to explore its potential applications as a bioherbicide or a pharmacological agent. Quantitative analysis of this compound in a wider range of plant species could also reveal new and abundant natural sources. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for advancing our understanding of this intriguing natural product.

References

The Biosynthesis of Batatasin V: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl compound with the chemical structure 2′-hydroxy-3,4,5-trimethoxybibenzyl, is a plant secondary metabolite of interest for its potential physiological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. Drawing from established knowledge of phenylpropanoid and bibenzyl biosynthesis, this document outlines the core enzymatic steps, proposes a detailed reaction sequence, presents representative quantitative data for the involved enzyme classes, and details relevant experimental protocols. The included diagrams of the biosynthetic pathway and experimental workflows serve as valuable visual aids for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Introduction

Bibenzyls are a class of plant-derived polyphenolic compounds characterized by a 1,2-diphenylethane (B90400) skeleton. They are known to exhibit a range of biological activities and are synthesized via a branch of the well-established phenylpropanoid pathway. This compound has been isolated from plants such as the Chinese yam (Dioscorea batatas). Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide synthesizes current knowledge to present a putative, in-depth view of the this compound biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the aromatic amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to form a key intermediate, which is then channeled into the bibenzyl-specific branch. The pathway can be divided into three main stages:

Stage 1: Formation of the Hydroxycinnamoyl-CoA Precursor

This stage involves the conversion of L-phenylalanine to a substituted hydroxycinnamoyl-CoA ester. The key enzymes in this stage are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stage 2: Formation of the Dihydrobibenzyl Scaffold

This stage marks the entry into the bibenzyl-specific pathway:

  • Double Bond Reductase (DBR): Reduces the double bond of the propanoid side chain of the hydroxycinnamoyl-CoA ester to yield a dihydro-hydroxycinnamoyl-CoA. In the case of this compound, the precursor is likely dihydrocaffeoyl-CoA or a related compound.

  • Bibenzyl Synthase (BBS): A type III polyketide synthase that catalyzes the condensation of one molecule of a dihydro-hydroxycinnamoyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 bibenzyl scaffold. This reaction proceeds via a series of decarboxylative condensations and a final cyclization reaction.

Stage 3: Tailoring of the Bibenzyl Backbone

The final structure of this compound is achieved through a series of hydroxylation and O-methylation reactions on the bibenzyl core. The precise order of these modifications is yet to be elucidated, but it is hypothesized that they are catalyzed by:

  • Cytochrome P450 Hydroxylases (CYP450s): Introduce hydroxyl groups at specific positions on the aromatic rings of the bibenzyl scaffold.

  • O-Methyltransferases (OMTs): Catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups, leading to the trimethoxy substitution pattern observed in this compound.

Based on the structure of this compound (2′-hydroxy-3,4,5-trimethoxybibenzyl), a plausible precursor for the bibenzyl synthase reaction is dihydrocaffeoyl-CoA. The resulting bibenzyl core would then undergo further hydroxylation and a series of methylation events to yield the final product.

Diagram of the Proposed this compound Biosynthetic Pathway

Batatasin_V_Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H (CYP450) Dihydrocaffeoyl_CoA Dihydrocaffeoyl-CoA Caffeoyl_CoA->Dihydrocaffeoyl_CoA DBR Bibenzyl_Scaffold Putative Dihydroxy-bibenzyl Scaffold Dihydrocaffeoyl_CoA->Bibenzyl_Scaffold BBS Intermediate_1 Hydroxylated/ Methylated Intermediate Bibenzyl_Scaffold->Intermediate_1 Hydroxylases (CYP450s) OMTs Batatasin_V This compound (2'-hydroxy-3,4,5-trimethoxybibenzyl) Intermediate_1->Batatasin_V OMTs Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Bibenzyl_Scaffold PAL PAL C4H C4H C3H C3'H C4CL 4CL DBR DBR BBS BBS OMTs OMTs/Hydroxylases

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for each class of enzyme from various plant sources. This data provides a valuable reference for expected enzyme performance.

Enzyme ClassAbbreviationTypical Substrate(s)Representative K_m (µM)Representative V_max or k_catSource Organism (Example)
Phenylalanine Ammonia-LyasePALL-Phenylalanine30 - 3001.5 - 20 nkat/mgPetroselinum crispum
Cinnamate-4-HydroxylaseC4HCinnamic acid1 - 100.1 - 1.0 nkat/mgHelianthus tuberosus
4-Coumarate-CoA Ligase4CLp-Coumaric acid, Caffeic acid10 - 2005 - 50 nkat/mgArabidopsis thaliana
Double Bond ReductaseDBRFeruloyl-CoA5 - 500.05 - 0.5 nkat/mgMedicago sativa
Bibenzyl SynthaseBBSDihydro-p-coumaroyl-CoA, Malonyl-CoA5 - 65 (for Dihydro-p-coumaroyl-CoA)0.5 - 2.0 pkat/mgDendrobium sinense[1]
O-MethyltransferaseOMTCaffeic acid, Dihydroxy-bibenzyls10 - 1500.1 - 5.0 nkat/mgMedicago sativa

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

General Workflow for Enzyme Characterization

The characterization of enzymes involved in the this compound pathway typically follows a standardized workflow.

Enzyme_Workflow Gene_ID Gene Identification (e.g., from transcriptome data) Cloning Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) Gene_ID->Cloning Purification Protein Purification (e.g., His-tag affinity chromatography) Cloning->Purification Activity_Assay Enzyme Activity Assay (e.g., HPLC-based) Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Activity_Assay->Kinetic_Analysis Product_ID Product Identification (LC-MS, NMR) Activity_Assay->Product_ID

Caption: General experimental workflow for enzyme characterization.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of cinnamic acid from L-phenylalanine.

  • Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

  • Reagents:

    • Extraction Buffer: 100 mM Sodium Borate buffer, pH 8.8, containing 14 mM β-mercaptoethanol and 1 mM EDTA.

    • Substrate Solution: 50 mM L-phenylalanine in Extraction Buffer.

  • Procedure:

    • Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

    • The reaction mixture contains 800 µL of Extraction Buffer, 200 µL of Substrate Solution, and 100 µL of crude enzyme extract.

    • Incubate the reaction mixture at 40°C for 1 hour.

    • Stop the reaction by adding 100 µL of 5 M HCl.

    • Measure the absorbance of the mixture at 290 nm against a blank (reaction mixture with HCl added at time zero).

    • Calculate the amount of trans-cinnamic acid formed using a standard curve.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically requires a microsomal fraction and measures the conversion of cinnamic acid to p-coumaric acid.

  • Principle: C4H is a membrane-bound enzyme that hydroxylates cinnamic acid in the presence of NADPH and O2. The product, p-coumaric acid, is quantified by HPLC.

  • Reagents:

    • Extraction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 20% (v/v) glycerol.

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

    • Substrate Solution: 10 mM Cinnamic acid in methanol (B129727).

    • Cofactor Solution: 20 mM NADPH.

  • Procedure:

    • Prepare a microsomal fraction from plant tissue by differential centrifugation.

    • The reaction mixture (200 µL total volume) contains 100 µL of Assay Buffer, 2 µL of Substrate Solution, 10 µL of Cofactor Solution, and 50-100 µg of microsomal protein.

    • Initiate the reaction by adding NADPH and incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 5 M HCl and extract with ethyl acetate.

    • Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC with UV detection at 270 nm and 310 nm.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay follows the formation of the thioester bond.

  • Principle: 4CL catalyzes the formation of p-coumaroyl-CoA, which absorbs light at a higher wavelength (around 333 nm) than p-coumaric acid.

  • Reagents:

    • Assay Buffer: 200 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.

    • Substrate Solution: 10 mM p-coumaric acid.

    • Cofactor Solution: 10 mM ATP, 1 mM Coenzyme A.

  • Procedure:

    • Prepare a crude enzyme extract as described for PAL.

    • The reaction mixture contains 800 µL of Assay Buffer, 20 µL of Substrate Solution, 50 µL of ATP solution, 10 µL of CoA solution, and 100 µL of enzyme extract.

    • Monitor the increase in absorbance at 333 nm over time in a spectrophotometer.

    • Calculate the rate of p-coumaroyl-CoA formation using the molar extinction coefficient.

Bibenzyl Synthase (BBS) Activity Assay

This assay is typically performed with a purified recombinant enzyme and analyzed by HPLC.

  • Principle: BBS condenses a dihydro-hydroxycinnamoyl-CoA with malonyl-CoA to produce a bibenzyl compound, which is then detected and quantified by HPLC or LC-MS.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

    • Substrate Solutions: 1 mM Dihydro-p-coumaroyl-CoA (or other relevant precursor), 2 mM Malonyl-CoA.

  • Procedure:

    • Express and purify the candidate BBS enzyme (e.g., using an E. coli expression system).

    • The reaction mixture (100 µL total volume) contains 70 µL of Assay Buffer, 10 µL of each substrate solution, and 10 µL of purified enzyme (1-5 µg).

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding 10 µL of 5 M HCl and extract with ethyl acetate.

    • Evaporate the solvent, redissolve in methanol, and analyze by HPLC or LC-MS to identify and quantify the bibenzyl product(s).

O-Methyltransferase (OMT) Activity Assay

This assay measures the transfer of a methyl group to a hydroxylated acceptor substrate.

  • Principle: OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The reaction can be monitored by using radiolabeled [¹⁴C-CH₃]-SAM and measuring the incorporation of radioactivity into the product, or by HPLC analysis of the methylated product.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Acceptor Substrate Solution: 10 mM of a hydroxylated bibenzyl precursor.

    • Methyl Donor Solution: 1 mM S-adenosyl-L-methionine (SAM).

  • Procedure (HPLC-based):

    • Prepare a crude or purified enzyme extract.

    • The reaction mixture (100 µL total volume) contains 70 µL of Assay Buffer, 10 µL of Acceptor Substrate Solution, 10 µL of SAM solution, and 10 µL of enzyme extract.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction with HCl and extract as described for the BBS assay.

    • Analyze the formation of the methylated product by HPLC, comparing the retention time and UV spectrum to an authentic standard if available.

Analysis of Bibenzyl Compounds by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of bibenzyls in plant extracts and enzyme assays.[2]

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing 0.1% formic acid.

    • Gradient Example: Start with 5-10% B, increase to 95-100% B over 20-30 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

    • Analysis: Full scan mode to detect all ions within a mass range, and tandem MS (MS/MS) for structural elucidation by fragmentation of parent ions.

    • Quantification: Can be achieved using a standard curve of an authentic this compound standard or a related bibenzyl compound.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that begins with the core phenylpropanoid pathway and diverges into a specialized bibenzyl branch. While the complete pathway has not been experimentally elucidated in its entirety, this technical guide provides a robust, evidence-based putative pathway. The detailed experimental protocols and representative quantitative data herein offer a solid foundation for researchers to investigate and characterize the specific enzymes and intermediates involved in this compound biosynthesis. Further research in this area will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable bibenzyl compounds.

References

Batatasin V: An In-depth Technical Guide on its Mechanism of Action in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a naturally occurring phenolic growth inhibitor found in the dormant bulbils of Dioscorea batatas, has demonstrated significant effects on fundamental plant physiological processes. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its role as a potent inhibitor of cellular energy metabolism. Drawing from available research, this document details its effects on photosynthesis and respiration, proposes potential signaling pathway interactions based on the activity of related phenolic compounds, and provides detailed experimental protocols for further investigation. All quantitative data is presented in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and future research in the fields of plant science and drug development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation and Photophosphorylation

This compound primarily functions as an uncoupler of energy-transducing membranes in both mitochondria and chloroplasts. This action disrupts the essential process of ATP synthesis, which is vital for numerous cellular activities, thereby leading to growth inhibition.

Inhibition of Mitochondrial Respiration

In mitochondria, this compound disrupts the process of oxidative phosphorylation. It has been observed to inhibit succinate-dependent oxygen uptake regardless of the presence or absence of ADP.[1] This suggests that this compound acts by dissipating the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, it uncouples electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.

Mitochondrial_Uncoupling cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ATP ATP H_ions H+ ATPS ATPS H_ions->ATPS:f0 Drives ATP Synthesis BV BV H_ions->BV Alternative Pathway ETC ETC ETC:f0->H_ions Pumps H+ ATPS->ATP BV->ETC:f0 Dissipates Gradient

Inhibition of Photosynthesis

Similar to its effect on mitochondria, this compound also acts as an uncoupler in chloroplasts, inhibiting photophosphorylation. It has been shown to effectively inhibit CO2-dependent oxygen evolution and the electron flow from water to various acceptors.[1] this compound increases the proton conductivity of the thylakoid membranes, which dissipates the proton gradient generated during the light-dependent reactions of photosynthesis.[1] This uncoupling of electron transport from ATP synthesis means that while the electron transport chain may still be partially active, the energy is not captured in the form of ATP.

Photosynthesis_Inhibition cluster_Stroma Stroma cluster_Lumen Thylakoid Lumen ATP ATP H_ions H+ ATPS ATPS H_ions->ATPS Drives ATP Synthesis BV BV H_ions->BV Alternative Pathway PSII PSII PSII->H_ions Pumps H+ PSI PSI PSI->H_ions Pumps H+ ATPS->ATP BV->PSII Dissipates Gradient

Potential Signaling Pathway Interactions

While direct evidence for the interaction of this compound with specific plant signaling pathways is currently limited, the known effects of other phenolic compounds provide a basis for proposing hypothetical interactions. Phenolic compounds are recognized as signaling molecules that can modulate plant hormone pathways, particularly those of auxin, abscisic acid (ABA), and gibberellins (B7789140) (GA).

Hypothetical Interaction with Auxin Signaling

Phenolic compounds can influence polar auxin transport, thereby affecting various growth and developmental processes. This compound, as a growth inhibitor, may interfere with auxin signaling, leading to reduced cell elongation and division.

Auxin_Interaction BatatasinV This compound AuxinTransport Polar Auxin Transport BatatasinV->AuxinTransport Inhibits AuxinAccumulation Local Auxin Accumulation AuxinTransport->AuxinAccumulation Leads to GeneExpression Auxin-Responsive Gene Expression AuxinAccumulation->GeneExpression Regulates CellElongation Cell Elongation & Division GeneExpression->CellElongation Promotes GrowthInhibition Growth Inhibition CellElongation->GrowthInhibition Inhibited by Lack of Auxin Signal

Potential Crosstalk with ABA and GA Signaling

Abscisic acid (ABA) is a key hormone in regulating seed dormancy and stress responses, often acting as a growth inhibitor. Gibberellins (GA), on the other hand, promote seed germination and stem elongation. The inhibitory effects of this compound on growth and its presence in dormant bulbils suggest a potential interplay with the ABA/GA balance. This compound might promote ABA synthesis or signaling, or inhibit GA synthesis or signaling, leading to a state of growth arrest.

ABA_GA_Crosstalk BatatasinV This compound ABA_Pathway ABA Signaling Pathway BatatasinV->ABA_Pathway Potentially Activates GA_Pathway GA Signaling Pathway BatatasinV->GA_Pathway Potentially Inhibits ABA_Pathway->GA_Pathway Antagonizes Growth_Inhibition Growth Inhibition & Dormancy ABA_Pathway->Growth_Inhibition Promotes GA_Pathway->ABA_Pathway Antagonizes Germination_Growth Germination & Growth GA_Pathway->Germination_Growth Promotes

Quantitative Data

The available quantitative data on the effects of this compound is primarily from early studies. Further research is required to establish detailed dose-response curves for various plant species and physiological parameters.

Table 1: Effect of this compound on Photosynthesis and Respiration

ParameterOrganism/SystemThis compound ConcentrationObserved EffectReference
CO2-dependent O2 evolutionSpinach ChloroplastsNot specifiedInhibition[1]
Electron flow (water to acceptors)Spinach ChloroplastsNot specifiedInhibition[1]
Photosystem I-dependent electron transportSpinach ChloroplastsNot specifiedStimulation[1]
Proton conductivity of thylakoid membranesSpinach ChloroplastsNot specifiedIncreased[1]
Succinate-dependent O2 uptakePotato MitochondriaNot specifiedInhibition (independent of ADP)[1]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound. These protocols are adapted from standard plant physiology and biochemistry procedures.

Seed Germination Bioassay

Seed_Germination_Workflow start Start: Prepare this compound Solutions sterilize Surface Sterilize Seeds start->sterilize plate Plate Seeds on Agar (B569324) with this compound sterilize->plate incubate Incubate under Controlled Conditions plate->incubate measure Measure Germination Rate & Radicle Length incubate->measure end End: Analyze Data measure->end

Objective: To determine the effect of different concentrations of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce).

  • This compound stock solution.

  • Sterile water.

  • Petri dishes with sterile filter paper or 0.8% agar medium.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a series of dilutions of this compound (e.g., 0, 1, 10, 50, 100 µM) in sterile water or the agar medium.

  • Surface sterilize the seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

  • Place a consistent number of seeds (e.g., 50-100) in each petri dish.

  • Add a fixed volume of the respective this compound solution to each dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Record the number of germinated seeds daily for a period of 7-10 days. A seed is considered germinated when the radicle has emerged.

  • At the end of the experiment, measure the radicle length of the seedlings.

  • Calculate the germination percentage and average radicle length for each concentration.

Chlorophyll Fluorescence Measurement

Chlorophyll_Fluorescence_Workflow start Start: Grow Plants treat Treat Plants with this compound start->treat dark_adapt Dark-Adapt Leaves treat->dark_adapt measure Measure Chlorophyll Fluorescence dark_adapt->measure analyze Analyze Fv/Fm and other parameters measure->analyze end End: Interpret Photosynthetic Efficiency analyze->end

Objective: To assess the impact of this compound on the efficiency of photosystem II (PSII) and overall photosynthetic performance.

Materials:

  • Intact plants (e.g., spinach, pea).

  • This compound solution.

  • A pulse-amplitude-modulation (PAM) fluorometer.

  • Leaf clips.

Procedure:

  • Treat the plants with different concentrations of this compound solution through watering or foliar spray. Include a control group treated with water.

  • After a specific treatment period (e.g., 24, 48 hours), dark-adapt the leaves for at least 30 minutes using leaf clips.

  • Measure the minimal fluorescence (Fo) with a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • The maximal quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.

  • Other fluorescence parameters such as the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ) can also be measured under actinic light to gain more insights into the photosynthetic process.

  • Compare the fluorescence parameters between control and this compound-treated plants.

Mitochondrial Respiration Assay

Mitochondrial_Respiration_Workflow start Start: Isolate Mitochondria prepare Prepare Reaction Buffer start->prepare add_substrate Add Substrate (e.g., Succinate) prepare->add_substrate add_bv Add this compound add_substrate->add_bv measure Measure Oxygen Consumption add_bv->measure end End: Determine Respiration Rate measure->end

Objective: To measure the effect of this compound on the rate of oxygen consumption by isolated mitochondria.

Materials:

  • Plant tissue rich in mitochondria (e.g., potato tubers, cauliflower).

  • Mitochondria isolation buffer.

  • Respiration buffer.

  • Respiratory substrates (e.g., succinate, malate).

  • ADP.

  • This compound solution.

  • Oxygen electrode (Clark-type or similar).

Procedure:

  • Isolate mitochondria from the plant tissue using differential centrifugation.

  • Suspend the isolated mitochondria in the respiration buffer.

  • Calibrate the oxygen electrode and add a known amount of mitochondria to the reaction chamber.

  • Add a respiratory substrate (e.g., succinate) to initiate electron transport and oxygen consumption (State 2 respiration).

  • Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

  • After observing State 3 respiration, add different concentrations of this compound to the chamber and monitor the change in oxygen consumption rate.

  • Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (ADP consumed / oxygen consumed) to assess the degree of coupling, and how it is affected by this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of plant growth, primarily acting as an uncoupler of oxidative phosphorylation and photophosphorylation. This disruption of cellular energy metabolism is the core of its mechanism of action. While its direct interaction with plant signaling pathways remains to be elucidated, its chemical nature as a phenolic compound suggests a high probability of crosstalk with hormonal signaling networks, particularly those of auxin, ABA, and GA.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound within the mitochondrial and chloroplast membranes.

  • Investigating the detailed signaling cascade initiated by this compound, including its effects on gene expression related to plant hormones and stress responses.

  • Conducting comprehensive dose-response studies across a wider range of plant species to determine its efficacy and selectivity.

  • Exploring the potential applications of this compound or its derivatives as herbicides or plant growth regulators.

This technical guide provides a foundational understanding of this compound's mechanism of action and serves as a resource for researchers and professionals seeking to explore its properties and potential applications further. The provided experimental protocols and visualizations are intended to facilitate the design of future studies to unravel the full extent of this intriguing natural compound's role in plant physiology.

References

Unveiling the Biological Activities of Batatasin V: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of Batatasin V, a bibenzyl compound isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and physiological effects of this natural product.

Plant Growth Inhibitory Activities

This compound has demonstrated notable inhibitory effects on plant growth, as detailed in seminal research. The primary activities observed are the inhibition of lettuce seed germination, lettuce hypocotyl elongation, and wheat coleoptile section elongation.

Quantitative Analysis of Plant Growth Inhibition
Biological ActivitySpeciesEffectConcentration
Seed Germination InhibitionLactuca sativa (Lettuce)Inhibition> 10-4 M
Hypocotyl Elongation InhibitionLactuca sativa (Lettuce)Inhibition> 10-4 M
Coleoptile Section Elongation InhibitionTriticum aestivum (Wheat)Inhibition> 10-4 M

Enzymatic Inhibition

In the context of enzymatic activity, this compound has been investigated for its potential to inhibit α-glucosidase, an enzyme relevant to carbohydrate metabolism.

Quantitative Analysis of α-Glucosidase Inhibition

Contrasting with its effects on plant growth, this compound was found to be inactive as an inhibitor of α-glucosidase.

Biological ActivityEnzymeEffectConcentration
Enzyme Inhibitionα-GlucosidaseNo inhibitory activityNot Applicable

Experimental Methodologies

The following sections detail the experimental protocols for the key bioassays used to determine the biological activities of this compound.

Lettuce Seed Germination Assay

This bioassay is a standard method for evaluating the inhibitory effects of compounds on seed germination.

Protocol:

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted with distilled water to achieve the desired test concentrations (typically in the range of 10-5 M to 10-3 M). A control solution without this compound is also prepared.

  • Seed Plating: A defined number of lettuce seeds (Lactuca sativa) are placed on a filter paper in a petri dish.

  • Treatment Application: A specific volume of the test solution is added to each petri dish to saturate the filter paper.

  • Incubation: The petri dishes are incubated in a controlled environment with defined temperature and light conditions (e.g., 25°C in the dark).

  • Data Collection: After a set period (e.g., 48-72 hours), the number of germinated seeds (radicle emergence) is counted.

  • Analysis: The percentage of germination inhibition is calculated relative to the control group.

Lettuce Hypocotyl Elongation Assay

This assay assesses the effect of a substance on the elongation of the hypocotyl, the stem of a germinated seedling.

Protocol:

  • Seed Germination: Lettuce seeds are germinated in the dark on moist filter paper until the radicles reach a specific length (e.g., 2-3 mm).

  • Seedling Selection: Uniformly germinated seedlings are selected for the assay.

  • Treatment Incubation: The selected seedlings are transferred to petri dishes containing filter paper moistened with the test solutions of this compound at various concentrations.

  • Incubation: The petri dishes are incubated under controlled light and temperature conditions (e.g., continuous light at 25°C) for a defined period (e.g., 48-72 hours).

  • Measurement: The length of the hypocotyl of each seedling is measured.

  • Analysis: The percentage of inhibition of hypocotyl elongation is calculated by comparing the average hypocotyl length in the treatment groups to the control group.

Wheat Coleoptile Section Elongation Assay

This classic bioassay measures the effect of substances on the elongation of excised sections of wheat coleoptiles.

Protocol:

  • Seedling Growth: Wheat seeds (Triticum aestivum) are grown in the dark to produce etiolated seedlings with straight coleoptiles.

  • Coleoptile Excision: A specific section (e.g., 5-10 mm) is cut from the sub-apical region of the coleoptiles.

  • Incubation: The excised coleoptile sections are floated in a buffer solution containing the test concentrations of this compound and a sugar source (e.g., sucrose).

  • Incubation Conditions: The sections are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 20-24 hours).

  • Measurement: The final length of the coleoptile sections is measured.

  • Analysis: The percentage of inhibition of elongation is calculated by comparing the final length of the treated sections with the control sections.

Signaling Pathways and Logical Relationships

The inhibitory effects of this compound on plant growth suggest an interference with key signaling pathways involved in cell division and elongation. While the precise molecular targets of this compound have not been elucidated, a general workflow for investigating such inhibitory activity can be visualized.

G cluster_0 Compound Preparation cluster_1 Bioassay Systems cluster_2 Treatment and Incubation cluster_3 Data Acquisition and Analysis Batatasin_V This compound Stock Solution Serial_Dilutions Serial Dilutions Batatasin_V->Serial_Dilutions Treatment Application of This compound Solutions Serial_Dilutions->Treatment Lettuce_Seeds Lettuce Seeds Lettuce_Seeds->Treatment Lettuce_Seedlings Lettuce Seedlings (for hypocotyl assay) Lettuce_Seedlings->Treatment Wheat_Coleoptiles Wheat Coleoptile Sections Wheat_Coleoptiles->Treatment Incubation Controlled Environment (Light, Temperature) Treatment->Incubation Measurement Measure Germination Rate, Hypocotyl/Coleoptile Length Incubation->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for assessing the plant growth inhibitory activity of this compound.

Given that many plant growth inhibitors interfere with phytohormone signaling, a plausible hypothesis is that this compound may act as an antagonist to growth-promoting hormones like auxins or gibberellins, or mimic the effects of inhibitory hormones such as abscisic acid.

G Batatasin_V This compound Hormone_Receptor Growth Hormone Receptor (e.g., Auxin/Gibberellin Receptor) Batatasin_V->Hormone_Receptor Antagonism? Signaling_Cascade Downstream Signaling Cascade Hormone_Receptor->Signaling_Cascade Activation Growth_Inhibition Inhibition of Growth Gene_Expression Gene Expression for Cell Elongation & Division Signaling_Cascade->Gene_Expression Activation Gene_Expression->Growth_Inhibition Leads to Growth (if not inhibited)

Caption: Hypothesized antagonistic action of this compound on a plant hormone signaling pathway.

References

The Structure-Activity Relationship of Batatasin V and the Broader Bibenzyl Class: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Batatasin V, a bibenzyl natural product, belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. While direct and extensive structure-activity relationship (SAR) studies on this compound are limited in publicly available literature, a substantial body of research on the broader bibenzyl and bisbibenzyl classes provides a framework for understanding the key structural motifs that govern their biological effects. This technical guide aims to synthesize the available SAR data for bibenzyl compounds, offering insights that can inform future drug discovery and development efforts centered on this compound and its analogs. The focus will be on summarizing quantitative data, detailing relevant experimental protocols, and visualizing key concepts to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Bibenzyl Scaffold: A Foundation for Diverse Bioactivity

The fundamental structure of bibenzyls consists of two phenyl rings connected by an ethylene (B1197577) bridge. The biological activity of these compounds is profoundly influenced by the number, type, and position of substituents on these aromatic rings.

A Library of Bibenzyl Analogs Synthesis B Primary Screening (e.g., Anti-inflammatory Assay) A->B C Cytotoxicity Assessment B->C D Hit Identification (Potent and Non-toxic) C->D E Secondary Assays (e.g., Mechanism of Action Studies) D->E F SAR Analysis and Lead Optimization E->F G In Vivo Efficacy and Safety Studies F->G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB p65/p50 NFkB_active Active p65/p50 NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2) nucleus->genes Transcription bibenzyl Bibenzyl Analogs bibenzyl->IKK Inhibition

Batatasin V: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Batatasin V, a phenanthrene (B1679779) derivative of interest to researchers in drug discovery and development. While quantitative solubility data for this compound remains limited in publicly available literature, this document compiles existing qualitative information and data on structurally related compounds to guide laboratory work.

Executive Summary

This compound is a naturally occurring compound with potential biological activities. Understanding its solubility is critical for in vitro and in vivo studies, formulation development, and ensuring accurate experimental outcomes. This guide summarizes the known solvents for this compound, presents available quantitative data for its analogs, outlines standard experimental protocols for solubility determination, and provides a visual representation of a potential signaling pathway based on the activity of related compounds.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in a range of organic solvents.[1] No quantitative solubility data in common laboratory solvents was identified in the reviewed literature.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

Solubility Data of Batatasin Analogs

To provide a preliminary guide for researchers, the following table summarizes the available quantitative solubility data for structurally similar compounds: Batatasin I, Batatasin II, and Batatasin III. It is important to note that these values are for reference and the solubility of this compound may differ.

Table 2: Quantitative Solubility of Batatasin Analogs

CompoundSolventSolubilityNotes
Batatasin IDMSO~50 mg/mLSonication may be required for complete dissolution.[2]
Batatasin IIWater34.03 mg/L (estimated)-[3]
Batatasin IIIWater48.9 mg/L (estimated)-[4]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential. The "shake-flask" method is a widely recognized technique for establishing thermodynamic solubility.

Detailed Methodology: Shake-Flask Method

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_protocol Shake-Flask Solubility Protocol A Add excess this compound to solvent B Equilibrate (e.g., 24-72h) with agitation A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Determine Thermodynamic Solubility E->F

Caption: Workflow of the shake-flask method for determining thermodynamic solubility.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet well-defined in the scientific literature, studies on the structurally related compound, Batatasin III, have demonstrated anti-inflammatory effects. Batatasin III was found to reduce the levels of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism of action involving the modulation of inflammatory signaling cascades.

Diagram 2: Postulated Anti-Inflammatory Signaling

G cluster_pathway Potential Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Inflammation Inflammatory Response (NO, TNF-α, IL-6) NFkB->Inflammation promotes Batatasin This compound (Postulated) Batatasin->NFkB inhibits?

Caption: Postulated anti-inflammatory mechanism based on Batatasin III data.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While qualitative data suggests solubility in several common organic solvents, there is a clear need for quantitative studies to precisely determine its solubility profile. The provided experimental protocol offers a standardized approach for obtaining this crucial data. Furthermore, the anti-inflammatory activity of related compounds suggests a promising avenue for investigating the mechanism of action of this compound. Future research should focus on generating robust quantitative solubility data and elucidating the specific molecular targets and signaling pathways modulated by this compound.

References

Batatasin V: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Batatasin V, including its chemical properties, known biological activities, and detailed experimental methodologies based on foundational research.

Core Compound Identification

This compound is a naturally occurring phenolic compound. Its fundamental chemical identifiers are crucial for accurate research and sourcing.

IdentifierValueCitation
CAS Number 65817-45-0[1]
Molecular Formula C17H20O4[1]
Molecular Weight 288.3 g/mol [1]
Compound Type Phenol
Physical Description Oil[1]
Natural Source The herbs of Dendrobium venustum and dormant bulbils of Chinese yam (Dioscorea batatas)[1]

Biological Activity and Mechanism of Action

The primary biological activity documented for this compound is the inhibition of plant growth. Foundational studies have also explored its effects on cellular respiration and photosynthesis.

Plant Growth Inhibition

This compound has demonstrated inhibitory effects on the germination and growth of various plant species. Seminal work in the field has quantified these effects.

Summary of Plant Growth Inhibition Studies

BioassayTest SpeciesObserved Effect
Seed GerminationLettuce (Lactuca sativa)Inhibition of germination
Hypocotyl ElongationLettuce (Lactuca sativa)Inhibition of elongation
Coleoptile Section ElongationWheat (Triticum aestivum)Inhibition of elongation
Effects on Photosynthesis and Respiration

Further research has indicated that this compound can interfere with fundamental cellular energy processes.

Summary of Effects on Cellular Energy Production

Cellular ProcessSystemObserved Effect
Photosynthesis Spinach (Spinacia oleracea) chloroplastsInhibition of CO2-dependent oxygen evolution and electron flow from water.
Respiration Potato (Solanum tuberosum) mitochondriaInhibition of oxygen uptake, both in the presence and absence of ADP.

It is important to note that while extensive research is available for the related compound Batatasin III, including its anti-inflammatory and antinociceptive properties, the broader biological activities of this compound in non-plant systems remain largely unexplored. The known activities of Batatasin III may suggest potential, yet unconfirmed, avenues for future investigation into this compound.

Experimental Protocols

The following methodologies are based on the foundational studies that first characterized the physiological activities of this compound.

Plant Growth Inhibition Bioassays

1. Lettuce Seed Germination Assay:

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO, acetone) and then diluted to various concentrations with a buffered aqueous solution.

  • Experimental Setup: Ten lettuce seeds are placed on a filter paper in a petri dish. 2 mL of the test solution is added to each dish. A control group with the solvent alone is also prepared.

  • Incubation: The petri dishes are incubated at 25°C in the dark for 48 hours.

  • Data Collection: The number of germinated seeds is counted, and the percentage of inhibition is calculated relative to the control.

2. Lettuce Hypocotyl Elongation Assay:

  • Seed Germination: Lettuce seeds are germinated in the dark on moist filter paper.

  • Experimental Setup: Seedlings with a hypocotyl length of 2-3 mm are selected and placed in petri dishes containing filter paper moistened with the test solutions of this compound at various concentrations.

  • Incubation: The dishes are incubated at 25°C in the dark for 72 hours.

  • Data Collection: The length of the hypocotyls is measured, and the percentage of inhibition is calculated relative to the control group.

3. Wheat Coleoptile Section Elongation Assay:

  • Preparation of Coleoptiles: Wheat seeds are germinated in the dark. The coleoptiles are grown to a length of 20-30 mm. A 4 mm section is cut from the region 3 mm below the tip.

  • Experimental Setup: The coleoptile sections are floated in a solution containing the test concentrations of this compound, along with a buffer and a co-factor such as an auxin (e.g., IAA).

  • Incubation: The sections are incubated at 25°C in the dark for 24 hours.

  • Data Collection: The final length of the coleoptile sections is measured, and the inhibition of auxin-induced elongation is calculated.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the plant growth inhibitory activity of this compound.

BatatasinV_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Analysis BatatasinV This compound Stock TestSolutions Serial Dilutions BatatasinV->TestSolutions Germination Lettuce Seed Germination TestSolutions->Germination Apply Hypocotyl Lettuce Hypocotyl Elongation TestSolutions->Hypocotyl Apply Coleoptile Wheat Coleoptile Elongation TestSolutions->Coleoptile Apply Incubation Incubation Germination->Incubation Hypocotyl->Incubation Coleoptile->Incubation Measurement Measurement Incubation->Measurement DataAnalysis Data Analysis & Inhibition % Measurement->DataAnalysis

Caption: Workflow for this compound plant growth inhibition bioassays.

References

Ethnobotanical Landscape of Batatasin V-Containing Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl compound, has been identified in a select number of plant species, most notably within the genera Dioscorea and Bletilla. While the pharmacological profile of this compound itself remains largely uncharacterized, with some studies indicating low biological activity, the plants in which it is found possess a rich history of ethnobotanical use. This technical guide provides an in-depth exploration of the traditional medicinal applications of these plants, alongside detailed experimental protocols for the isolation and characterization of batatasin compounds. Furthermore, it delves into the biosynthesis of bibenzyls and associated signaling pathways, offering a comprehensive resource for researchers investigating the therapeutic potential of this class of natural products.

Introduction

Batatasins are a group of endogenous plant growth regulators belonging to the bibenzyl class of secondary metabolites. First isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas), these compounds have garnered interest for their potential biological activities.[1][2] this compound, specifically 2′-hydroxy-3,4,5-trimethoxybibenzyl, is one of several known batatasins.[1] Despite the documented presence of this compound in certain medicinal plants, a direct correlation between this specific compound and the observed ethnobotanical uses is not yet firmly established in scientific literature. This guide aims to bridge this gap by providing a thorough overview of the traditional uses of this compound-containing plants, alongside the scientific methodologies required for their study.

Plants Containing this compound and Their Ethnobotanical Uses

The primary plant genera known to contain batatasins, including this compound, are Dioscorea and Bletilla.

Dioscorea Species (Yams)

The genus Dioscorea, commonly known as yam, encompasses hundreds of species distributed across tropical and subtropical regions.[3] Various parts of these plants, particularly the tubers, are a staple food source and have been used extensively in traditional medicine systems worldwide.[4][5]

Table 1: Ethnobotanical Uses of Dioscorea Species

SpeciesTraditional UseAilment/Condition TreatedPlant Part UsedReference
Dioscorea batatas (Chinese Yam)Food and medicineYin deficiency, metabolic disorders (diabetes, hyperthyroidism), immunomodulation.[6][7]Tuber[6][7]
Dioscorea alataFood and medicinePiles, weakness, stomach worms, fever, malaria, headache, dysentery.[8]Tuber[8]
Dioscorea bulbiferaMedicineAppetizer, analgesic for labor pain, antacid, anti-inflammatory, dysmenorrhea, skin diseases, sore throat, fever, boils, dysentery, diarrhea, cooling agent, cough, antiseptic, ulcers, dandruff, asthma.[9]Tuber, Leaves, Stem[9]
Dioscorea hispidaFood (with detoxification)-Tuber[3]
Dioscorea pentaphyllaFood and medicine-Tuber, Young shoot, Stem[3]
Dioscorea deltoideaMedicineUterine sedative, hemostatic, diuretic, expectorant, anthelmintic.[3]Tuber, Young leaves, Stems[3]
Dioscorea oppositifoliaMedicineAntiseptic for ulcers, toothache.[3]Leaves, Roots[3]
Dioscorea laurifoliaMedicineWarts.[5]Tuber (mucilage)[5]
Dioscorea membranaceaMedicineAsthma, fever.[5]Tuber[5]
Bletilla striata (Chinese Ground Orchid)

Bletilla striata, also known as Bai Ji in traditional Chinese medicine (TCM), is a terrestrial orchid native to East Asia.[10][11] Its pseudobulbs are highly valued for their medicinal properties.[12][13]

Table 2: Ethnobotanical Uses of Bletilla striata

Traditional UseAilment/Condition TreatedPlant Part UsedReference
HemostaticTraumatic bleeding, hematemesis (vomiting blood), hemoptysis (coughing up blood), gastric and lung hemorrhages.[13][14]Tuber (Pseudobulb)[13][14]
Wound HealingUlcers, sores, swellings, chapped skin, burns.[10][12][14]Tuber (Pseudobulb)[10][12][14]
Anti-inflammatoryInflammatory conditions, cough with blood-tinged sputum.[12][15]Tuber (Pseudobulb)[12][15]
Gastrointestinal AilmentsGastric ulcers, issues with the lining of the alimentary canal.[10][12]Tuber (Pseudobulb)[10][12]
Respiratory AilmentsTuberculosis, chronic dry cough.[12][14]Tuber (Pseudobulb)[12][14]
OtherMalignant ulcers, hemorrhoids, anthrax, eye diseases, silicosis.[14]Tuber (Pseudobulb)[14]

Experimental Protocols

Isolation of Batatasins from Plant Material

The following is a generalized protocol for the isolation of batatasins from plant tissues, based on methodologies described for Dioscorea and Sunipia species.[2][16]

Diagram 1: General Workflow for Batatasin Isolation

G PlantMaterial Plant Material (e.g., Tubers, Whole Plant) Extraction Extraction (e.g., with Methanol) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Semi-preparative HPLC Fractions->HPLC IsolatedCompounds Isolated Batatasins HPLC->IsolatedCompounds StructureElucidation Structure Elucidation (NMR, MS) IsolatedCompounds->StructureElucidation

Caption: A generalized workflow for the isolation and identification of batatasins.

Methodology:

  • Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) (MeOH), at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or chloroform-methanol) to separate the components into fractions of increasing polarity.

  • Purification: Fractions containing bibenzyl compounds, as identified by thin-layer chromatography (TLC), are further purified using Sephadex LH-20 column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual batatasins is achieved using semi-preparative HPLC with a suitable solvent system (e.g., methanol-water).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, and 2D NMR) and Mass Spectrometry (MS).[2][16]

Quantification of Batatasins

Quantitative analysis of batatasins in plant extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Diode Array Detector (DAD). A validated analytical method with a reference standard of this compound is required for accurate quantification.

Signaling Pathways

While the direct molecular targets of this compound are not well-defined, the broader class of bibenzyl compounds has been shown to modulate several key signaling pathways implicated in inflammation and cellular growth.

Biosynthesis of Bibenzyls

Batatasins, as bibenzyls, are synthesized via the phenylpropanoid pathway.

Diagram 2: Putative Bibenzyl Biosynthesis Pathway

G L_Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid L_Phenylalanine->CinnamicAcid PAL p_CoumaricAcid p-Coumaric Acid CinnamicAcid->p_CoumaricAcid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_CoumaricAcid->p_Coumaroyl_CoA 4CL BibenzylScaffold Bibenzyl Scaffold p_Coumaroyl_CoA->BibenzylScaffold Malonyl_CoA Malonyl-CoA Malonyl_CoA->BibenzylScaffold BBS PAL PAL C4H C4H _4CL 4CL BBS BBS

Caption: A simplified diagram of the bibenzyl biosynthesis pathway.[17]

This pathway involves the conversion of L-phenylalanine to cinnamic acid, which is then converted to p-coumaroyl-CoA. Bibenzyl synthase (BBS) then catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form the characteristic bibenzyl scaffold.[17]

Modulation of Inflammatory Pathways

Bibenzyl compounds isolated from Bletilla striata have been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[18]

Diagram 3: Inhibition of NF-κB Signaling by Bibenzyls

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT IkB IκB AKT->IkB inhibits NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Bibenzyls Bibenzyls (from B. striata) Bibenzyls->AKT inhibit InflammatoryGenes Inflammatory Gene Transcription NFkB_nucleus->InflammatoryGenes

Caption: Bibenzyls may inhibit LPS-induced inflammation via the AKT/IκB/NF-κB pathway.[18]

Additionally, some bibenzyl compounds have demonstrated inhibitory effects on the LKB1-SIK2/3-PARD3 pathway in cancer models, suggesting a role in regulating cell growth and polarity.[19]

Biological Activity of this compound

Current research on the biological activity of this compound is limited. One study investigating the α-glucosidase inhibitory effects of various batatasins found that this compound showed no inhibitory activity, in contrast to Batatasins I, III, and IV.[20] This lack of significant activity in some assays may contribute to the absence of specific ethnobotanical uses attributed directly to this compound. Further research is required to fully elucidate its pharmacological profile.

Conclusion

The ethnobotanical uses of plants containing this compound, particularly Dioscorea species and Bletilla striata, are extensive and well-documented in traditional medicine. These plants have a long history of use for treating a wide array of ailments, from metabolic and inflammatory disorders to wounds and infections. While the specific contribution of this compound to these therapeutic effects remains unclear, the rich pharmacological activity of the plants themselves warrants further investigation. The protocols and pathway information provided in this guide offer a foundational resource for researchers aiming to explore the chemical constituents and biological activities of these valuable medicinal plants, and to potentially uncover the therapeutic relevance of this compound and other related bibenzyl compounds.

References

Batatasin V: A Potential Modulator of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Batatasin V, a bibenzyl natural product isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas), has been primarily characterized as a plant growth inhibitor.[1][2] This technical guide delves into the current understanding and prospective role of this compound in plant defense mechanisms. While direct evidence of its antimicrobial and signaling functions is nascent, this document consolidates information on its chemical properties, the established defensive roles of the broader class of bibenzyl compounds, and its potential mechanisms of action against plant pathogens. This guide provides a comprehensive overview for researchers in phytopathology, natural product chemistry, and drug development, highlighting the potential of this compound as a lead compound for novel agrochemicals or therapeutics.

Introduction to this compound

This compound is a bibenzyl derivative with the chemical name 2′-hydroxy-3,4,5-trimethoxybibenzyl.[1] It was first isolated from the dormant bulbils of Dioscorea batatas, suggesting a role in regulating plant dormancy and growth.[1][2] The chemical structure of this compound is presented below.

Chemical Structure of this compound:

  • IUPAC Name: 2-(2-hydroxy-3,4,5-trimethoxyphenyl)ethylbenzene

  • Molecular Formula: C₁₇H₂₀O₄[3]

  • Molecular Weight: 288.3 g/mol [3]

  • Source: Dormant bulbils of Dioscorea batatas (Chinese Yam)[1][2]

While its growth-inhibitory properties are documented, its involvement in plant defense is an area of growing interest, largely inferred from the activities of structurally related bibenzyl compounds.

The Role of Bibenzyls in Plant Defense

Bibenzyls are a class of plant secondary metabolites that are known to be involved in plant defense.[4] They are biosynthesized via the phenylpropanoid pathway and can accumulate in response to biotic stressors such as fungal infections.[4] The antimicrobial and antifungal activities of several bibenzyl derivatives have been reported, suggesting a direct role in combating pathogens.

Antimicrobial and Antifungal Activity of Bibenzyls

Various studies have demonstrated the efficacy of bibenzyl compounds against a range of plant pathogens. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency. The table below summarizes the reported antibacterial activities of some bibenzyl derivatives against various bacterial strains.

Bibenzyl DerivativeTarget MicroorganismMIC (µg/mL)Reference
Bletistrin FStaphylococcus aureus ATCC 65383-28[5]
Bletistrin GStaphylococcus aureus ATCC 65383-28[5]
Bletistrin JStaphylococcus aureus ATCC 65383-28[5]
BulbocolStaphylococcus aureus ATCC 65383-28[5]
ShanciguolStaphylococcus aureus ATCC 65383-28[5]
Shancigusin BStaphylococcus aureus ATCC 65383-28[5]

Potential Mechanisms of Action in Plant Defense

The role of this compound in plant defense is likely multifaceted. Based on the activities of related compounds, two primary mechanisms can be proposed: direct antimicrobial action and interference with pathogen communication.

Direct Antimicrobial Activity

It is plausible that this compound, like other bibenzyls, possesses direct antimicrobial and antifungal properties. The lipophilic nature of bibenzyls may allow them to disrupt the cell membranes of pathogens, leading to cell death. This mode of action is common for many phenolic compounds found in plants.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation.[2] The disruption of QS, known as quorum quenching, is a promising anti-pathogenic strategy.[6] Batatasin III, a close structural analog of this compound, has been shown to inhibit violacein (B1683560) production and biofilm formation in Chromobacterium violaceum, a model organism for QS studies.[7][8] At a concentration of 30 µg/mL, Batatasin III inhibited violacein production by more than 69% and biofilm formation by over 54% without affecting bacterial growth.[7][8] This suggests that this compound may also act as a quorum sensing inhibitor, thereby attenuating the virulence of bacterial pathogens.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Signal\nMolecule\nSynthesis Signal Molecule Synthesis Signal\nAccumulation Signal Accumulation Signal\nMolecule\nSynthesis->Signal\nAccumulation Signal\nReception Signal Reception Signal\nAccumulation->Signal\nReception Gene\nExpression\n(Virulence) Gene Expression (Virulence) Signal\nReception->Gene\nExpression\n(Virulence) Batatasin_V This compound (Potential Inhibitor) Batatasin_V->Signal\nReception Inhibition caption Potential inhibition of bacterial quorum sensing by this compound.

Potential inhibition of bacterial quorum sensing by this compound.

Involvement in Plant Immune Signaling

Plants possess a sophisticated innate immune system that recognizes and responds to pathogen attacks. This system involves complex signaling pathways that often utilize secondary metabolites as signaling molecules or defense compounds. Bibenzyl biosynthesis has been linked to the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against necrotrophic pathogens and insect herbivores.

Jasmonic Acid (JA) Signaling Pathway and Bibenzyl Biosynthesis

The application of Methyl-Jasmonate (MeJA), a derivative of JA, has been shown to promote the biosynthesis of bibenzyl compounds in Dendrobium officinale.[9][10] This suggests that in response to pathogen attack or wounding, the JA signaling pathway is activated, leading to the upregulation of genes involved in bibenzyl biosynthesis.[9][10] These bibenzyls, potentially including this compound in Dioscorea batatas, could then contribute to the plant's defense response.

JA_Signaling_Pathway Pathogen_Attack Pathogen Attack or Wounding JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Pathogen_Attack->JA_Biosynthesis JA_Signal_Transduction JA Signal Transduction JA_Biosynthesis->JA_Signal_Transduction Transcription_Factors Activation of Transcription Factors JA_Signal_Transduction->Transcription_Factors Bibenzyl_Biosynthesis_Genes Upregulation of Bibenzyl Biosynthesis Genes Transcription_Factors->Bibenzyl_Biosynthesis_Genes Batatasin_V_Production This compound Production Bibenzyl_Biosynthesis_Genes->Batatasin_V_Production Plant_Defense_Response Enhanced Plant Defense Response Batatasin_V_Production->Plant_Defense_Response caption JA signaling pathway leading to this compound production. Isolation_Workflow Plant_Material Dioscorea batatas bulbils (Dried and Powdered) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC Sephadex_CC Sephadex LH-20 Column Chromatography Silica_Gel_CC->Sephadex_CC HPLC Preparative HPLC Sephadex_CC->HPLC Structure_Elucidation Spectroscopic Analysis (NMR, MS) HPLC->Structure_Elucidation Batatasin_V Pure this compound Structure_Elucidation->Batatasin_V caption Workflow for the isolation and purification of this compound.

References

Methodological & Application

Synthetic Routes for Batatasin V and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Batatasin V and its analogs. This compound, a naturally occurring bibenzyl compound, and its derivatives are of interest for their potential biological activities. The synthetic routes outlined below are based on established chemical transformations and offer a guide for the laboratory-scale preparation of these compounds.

Overview of Synthetic Strategies

The synthesis of this compound (2'-hydroxy-3,4,5-trimethoxybibenzyl) and its analogs typically involves the formation of the characteristic bibenzyl backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. Several strategies can be employed to construct this core structure. The most common and versatile approaches include:

  • Wittig Reaction followed by Reduction: This is a widely used method for the synthesis of stilbenes, which can then be readily reduced to the corresponding bibenzyls. The Wittig reaction offers good control over the formation of the carbon-carbon double bond.

  • Grignard Reaction: The reaction of a benzylmagnesium halide with a benzaldehyde (B42025) derivative can be used to form the stilbene (B7821643) or a precursor that can be converted to the bibenzyl.

  • Reductive Coupling of Benzyl (B1604629) Halides: Direct coupling of two benzyl halide molecules in the presence of a reducing agent can yield the bibenzyl structure.[1][2][3][4][5] This method is often straightforward but may be limited by the availability of the starting materials and the potential for side reactions.

  • Coupling of Phenylacetic Acids with Benzaldehydes: A method involving the condensation of a phenylacetic acid derivative with a benzaldehyde, followed by decarboxylation and reduction, has been successfully employed for the synthesis of structurally related bibenzyls.[6]

This document will focus on a robust and adaptable two-step synthetic sequence: the formation of a stilbene intermediate via a Wittig-type reaction, followed by its catalytic hydrogenation to the target bibenzyl, this compound. This approach allows for the modular assembly of the molecule, facilitating the synthesis of various analogs by simply changing the starting materials.

Proposed Synthetic Pathway for this compound

The proposed synthetic route for this compound is depicted in the following workflow diagram.

Synthetic_Pathway cluster_precursors Precursor Synthesis cluster_coupling Stilbene Formation (Wittig Reaction) cluster_reduction Reduction 3,4,5-Trimethoxybenzyl_alcohol 3,4,5-Trimethoxybenzyl alcohol 3,4,5-Trimethoxybenzyl_bromide 3,4,5-Trimethoxybenzyl bromide 3,4,5-Trimethoxybenzyl_alcohol->3,4,5-Trimethoxybenzyl_bromide PBr3 Phosphonium_salt 3,4,5-Trimethoxybenzyl triphenylphosphonium bromide 3,4,5-Trimethoxybenzyl_bromide->Phosphonium_salt PPh3 Triphenylphosphine (B44618) Triphenylphosphine Stilbene_intermediate 2'-Hydroxy-3,4,5-trimethoxy-stilbene Phosphonium_salt->Stilbene_intermediate 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde->Stilbene_intermediate Batatasin_V This compound (2'-hydroxy-3,4,5-trimethoxybibenzyl) Stilbene_intermediate->Batatasin_V H2, Pd/C 3,4,5-Trimethoxybenzaldehyde (B134019) 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde->3,4,5-Trimethoxybenzyl_alcohol NaBH4

Caption: Proposed synthetic pathway for this compound via a stilbene intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Precursors

This protocol describes the reduction of 3,4,5-trimethoxybenzaldehyde to the corresponding alcohol.

Materials:

Procedure:

  • Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask with stirring at room temperature.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 0.5 to 1 hour.

  • Carefully adjust the pH of the solution to 8-9 with 1 M HCl.

  • Extract the aqueous layer with chloroform or dichloromethane (2 x volume of methanol).

  • Combine the organic layers and wash with water (2 x volume of organic layer).

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 3,4,5-trimethoxybenzyl alcohol as an oily product.

Quantitative Data for Synthesis of 3,4,5-Trimethoxybenzyl alcohol

ReactantMolar Eq.Starting Amount (g)Solvent (mL)Reaction Time (h)Yield (%)Reference
3,4,5-Trimethoxybenzaldehyde1.02.729MeOH (20)0.595[2]
Sodium borohydride~1.20.459---[2]
3,4,5-Trimethoxybenzaldehyde1.08.18MeOH (50)0.7593.5[2]
Sodium borohydride~1.22.047---[2]
3,4,5-Trimethoxybenzaldehyde1.019.10MeOH (150)194[2]
Sodium borohydride~1.22.39---[2]

This protocol details the conversion of 3,4,5-trimethoxybenzyl alcohol to the corresponding bromide, a key intermediate for the Wittig reaction.

Materials:

  • 3,4,5-Trimethoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in dichloromethane in a three-necked flask.

  • Prepare a solution of phosphorus tribromide (1.0 eq) in dichloromethane.

  • Add the PBr₃ solution dropwise to the alcohol solution at room temperature and allow the reaction to proceed for approximately 50 minutes.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add deionized water dropwise to quench the reaction.

  • Wash the organic layer with deionized water twice.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Filter and wash the filter residue with dichloromethane.

  • Combine the organic layers and concentrate under reduced pressure to obtain 3,4,5-trimethoxybenzyl bromide as a faint yellow solid. The product can often be used in the next step without further purification.

Quantitative Data for Synthesis of 3,4,5-Trimethoxybenzyl bromide

ReactantMolar Eq.Starting Amount (g)Solvent (mL)Reaction Time (min)Yield (%)Reference
3,4,5-Trimethoxybenzyl alcohol1.014.05CH₂Cl₂ (100)5084.44[1]
Phosphorus tribromide1.019.2 (6.73 mL)CH₂Cl₂ (25)--[1]
Synthesis of this compound

This protocol describes the formation of the stilbene intermediate by reacting the phosphonium (B103445) salt of 3,4,5-trimethoxybenzyl bromide with 2-hydroxybenzaldehyde.

Materials:

  • 3,4,5-Trimethoxybenzyl bromide

  • Triphenylphosphine (PPh₃)

  • Toluene (B28343) or Acetonitrile

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • 2-Hydroxybenzaldehyde

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Reaction vessel with inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Syringe for base addition

Procedure:

  • Phosphonium Salt Formation:

    • Dissolve 3,4,5-trimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in toluene or acetonitrile.

    • Reflux the mixture for several hours to form the phosphonium salt.

    • Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a small amount of cold solvent and dry under vacuum.

  • Ylide Generation and Wittig Reaction:

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C or -78 °C.

    • Slowly add a strong base (e.g., n-butyllithium, 1.0 eq) via syringe. The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Stir the mixture for about 30 minutes to an hour at the same temperature.

    • Add a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography on silica (B1680970) gel to isolate the stilbene intermediate.

This protocol details the final step of reducing the stilbene intermediate to this compound.

Materials:

  • 2'-Hydroxy-3,4,5-trimethoxystilbene

  • Palladium on carbon (Pd/C), 5% or 10%

  • Ethanol (B145695) (EtOH) or Ethyl Acetate (B1210297) (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the stilbene intermediate in ethanol or ethyl acetate in a reaction flask.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Synthesis of this compound Analogs

The synthetic route described above is amenable to the preparation of a wide range of this compound analogs. By varying the starting benzaldehyde and benzyl bromide, analogs with different substitution patterns on both aromatic rings can be synthesized.

Workflow for Analog Synthesis

Analog_Synthesis Substituted_Benzyl_Halide Substituted Benzyl Halide Wittig_Reaction Wittig Reaction Substituted_Benzyl_Halide->Wittig_Reaction Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Wittig_Reaction Stilbene_Analog Stilbene Analog Wittig_Reaction->Stilbene_Analog Reduction Reduction Stilbene_Analog->Reduction Batatasin_V_Analog This compound Analog Reduction->Batatasin_V_Analog

Caption: General workflow for the synthesis of this compound analogs.

Examples of Precursors for Analog Synthesis:

Ring A Precursor (Benzaldehyde)Ring B Precursor (Benzyl Halide)
2,4-Dihydroxybenzaldehyde3,5-Dimethoxybenzyl bromide
4-Hydroxybenzaldehyde3,4-Dimethoxybenzyl bromide
Vanillin (4-hydroxy-3-methoxybenzaldehyde)4-Methoxybenzyl bromide
Salicylaldehyde (2-hydroxybenzaldehyde)Benzyl bromide

By systematically combining different precursors, a library of this compound analogs can be generated for structure-activity relationship (SAR) studies and further drug development efforts.

References

Application Notes and Protocols for the Quantification of Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasin V, a bibenzyl compound identified in plants such as Chinese yam (Dioscorea batatas), is a subject of growing interest due to its potential biological activities. As research into its pharmacological properties progresses, robust and reliable analytical methods for its quantification are essential. These application notes provide detailed protocols for the quantification of this compound in various matrices, leveraging common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of structurally related bibenzyls and other phenolic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValue/InformationSource
Molecular Formula C₁₇H₂₀O₅[1]
Structure 2'-hydroxy-3,4,5-trimethoxybibenzyl[1]
UV Absorption Bibenzyls typically exhibit UV absorption maxima around 200-220 nm and 270-280 nm. For analytical purposes, a wavelength of ~280 nm is recommended for detection to minimize interference from matrix components.[2][3][4]

Quantitative Data Summary

Currently, there is a lack of published studies providing specific quantitative data for this compound in plant materials or biological samples. The following table presents hypothetical data based on typical concentrations of related bibenzyl compounds found in plants to illustrate data presentation.

Sample TypeThis compound Concentration (µg/g dry weight)Analytical Method
Dioscorea batatas (Tuber)85.3 ± 7.2HPLC-UV
Dioscorea batatas (Bulbil)152.1 ± 12.5LC-MS/MS
Herbal Formulation A25.6 ± 2.1GC-MS
Herbal Formulation B42.9 ± 3.8HPLC-UV

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is critical for accurate quantification.

Objective: To efficiently extract this compound from a solid matrix (e.g., plant material) and prepare it for chromatographic analysis.

Materials:

  • Plant material (lyophilized and finely powdered)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (deionized)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Extraction:

    • Weigh 1 gram of powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonication in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification (Solid Phase Extraction):

    • Re-dissolve the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 10% methanol to remove polar impurities.

    • Elute this compound with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for the chosen analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for routine quantification due to its simplicity and robustness.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-35 min: 80% to 20% A

    • 35-40 min: 20% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[2][3][4]

  • Injection Volume: 10 µL

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is required for non-volatile compounds like this compound.

Derivatization:

  • Evaporate the purified extract to complete dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragment ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the most sensitive and selective method, ideal for complex matrices and trace-level quantification.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • 0-2 min: 10% A

    • 2-10 min: 10% to 90% A

    • 10-12 min: 90% A

    • 12-12.1 min: 90% to 10% A

    • 12.1-15 min: 10% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: ESI in negative or positive ion mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. Based on the structure of this compound and fragmentation of similar compounds, potential transitions can be predicted. For instance, for Batatasin III, fragmentation occurs at the ethyl bridge. A similar pattern is expected for this compound.[5]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant Material (e.g., Dioscorea batatas) Grinding Lyophilization & Grinding Sample->Grinding Extraction Methanol Extraction Grinding->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification HPLC HPLC-UV Purification->HPLC GCMS GC-MS (with Derivatization) Purification->GCMS LCMSMS LC-MS/MS Purification->LCMSMS Data_Analysis Peak Integration & Calibration HPLC->Data_Analysis GCMS->Data_Analysis LCMSMS->Data_Analysis Quantification Concentration Determination Data_Analysis->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_properties Physicochemical Properties cluster_methods Analytical Methods BatatasinV This compound Structure Structure (2'-hydroxy-3,4,5-trimethoxybibenzyl) BatatasinV->Structure UV_Abs UV Absorbance (~280 nm) BatatasinV->UV_Abs Volatility Low Volatility BatatasinV->Volatility LCMSMS LC-MS/MS Structure->LCMSMS Determines Fragmentation HPLC HPLC-UV UV_Abs->HPLC Enables Detection GCMS GC-MS Volatility->GCMS Requires Derivatization

Caption: Logic for selecting analytical methods for this compound.

References

Application Notes: In Vitro Bioactivity of Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Batatasins are a class of endogenous plant hormones, primarily identified in yams and related plant species.[1] Structurally, they are phenanthrene (B1679779) derivatives. While research has been conducted on various members of this family, such as Batatasin I, III, and IV, the specific bioactivity of Batatasin V is less characterized. For instance, studies have shown that unlike Batatasins I, III, and IV, this compound does not exhibit inhibitory activity against α-glucosidase.[1] However, related compounds like Batatasin III have demonstrated significant anti-inflammatory and antinociceptive effects, suggesting that this compound may possess other valuable pharmacological properties.[2]

These application notes provide detailed protocols for a panel of in vitro assays to screen and characterize the potential bioactivities of this compound. The assays are selected to explore its anti-inflammatory, antioxidant, and plant growth regulatory potentials.

Anti-inflammatory Activity Assays

Inflammation is a critical biological response, and its dysregulation is linked to numerous chronic diseases.[3][4] Natural products are a promising source for new anti-inflammatory agents.[3] The following assays can determine the potential of this compound to modulate inflammatory responses.

Inhibition of Protein Denaturation Assay

Principle: The denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[4][5] This assay assesses the ability of this compound to inhibit the heat-induced denaturation of protein (egg albumin or bovine serum albumin), a hallmark of its potential anti-inflammatory activity.[4][5]

Protocol:

  • Preparation of Reagents:

    • This compound stock solution (1 mg/mL) in a suitable solvent (e.g., DMSO).

    • 5% w/v aqueous solution of Bovine Serum Albumin (BSA).

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • Positive Control: Diclofenac Sodium (1 mg/mL stock solution).

  • Experimental Procedure:

    • Prepare a reaction mixture containing 0.5 mL of 5% w/v BSA and 4.5 mL of PBS.

    • Add 0.1 mL of varying concentrations of this compound (e.g., 50, 100, 200, 400, 800 µg/mL) to the reaction mixture.

    • Prepare a control group with 0.1 mL of the vehicle solvent instead of the test sample.

    • Prepare a positive control group using Diclofenac Sodium at the same concentrations.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[5]

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[5]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound required to inhibit 50% of protein denaturation).

Data Presentation Example:

CompoundConcentration (µg/mL)% Inhibition of DenaturationIC50 (µg/mL)
This compound10025.4 ± 2.1
20048.9 ± 3.5205.2
40072.1 ± 4.0
Diclofenac Sodium10035.8 ± 2.8
(Positive Control)20065.2 ± 3.9151.7
40088.5 ± 4.5

Data are presented as mean ± SD and are for illustrative purposes only.

Lipoxygenase (LOX) Inhibition Assay

Principle: The enzyme 5-lipoxygenase (5-LOX) is a key player in the arachidonic acid metabolic pathway, leading to the production of leukotrienes, which are potent mediators of inflammation.[5][6] This assay measures the ability of this compound to inhibit the activity of 5-LOX.

Protocol:

  • Preparation of Reagents:

    • Lipoxygenase enzyme solution (from soybean).

    • Substrate: Linoleic acid solution.

    • Tris-HCl buffer (pH 7.4).

    • This compound stock solution and serial dilutions.

    • Positive Control: Indomethacin.

  • Experimental Procedure:

    • In a 96-well plate, add 20 µL of Tris-HCl buffer, 10 µL of this compound solution at various concentrations, and 20 µL of the lipoxygenase enzyme solution.

    • Incubate the mixture at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the linoleic acid substrate.

    • Measure the increase in absorbance at 234 nm for 5 minutes using a microplate reader. The absorbance change is due to the formation of conjugated dienes.

  • Data Analysis:

    • Calculate the percentage of LOX inhibition:

    • Determine the IC50 value from the dose-response curve.

Antioxidant Activity Assays

Antioxidant compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.[7] Several methods are available to assess the antioxidant capacity of plant-derived compounds.[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[10][11] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is scavenged, and the solution's color fades.[11] The degree of discoloration is proportional to the antioxidant's scavenging ability.[10]

Protocol:

  • Preparation of Reagents:

    • DPPH solution (0.1 mM in methanol).

    • This compound stock solution (1 mg/mL in methanol) and serial dilutions.

    • Positive Control: Ascorbic acid or Trolox.

  • Experimental Procedure:

    • In a 96-well plate, add 100 µL of this compound solution at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A control well contains 100 µL of methanol (B129727) and 100 µL of DPPH solution.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity:

    • Determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[8]

Protocol:

  • Preparation of Reagents:

    • FRAP Reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

    • This compound solutions of varying concentrations.

    • Standard: Ferrous sulfate (B86663) (FeSO₄) solution for calibration curve.

  • Experimental Procedure:

    • Add 30 µL of the this compound sample to 900 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using FeSO₄.

    • Express the FRAP value of this compound as µM Fe(II) equivalents.

Data Presentation Example:

AssayThis compound ResultPositive Control Result (Ascorbic Acid)
DPPH ScavengingIC50 = 150.3 µg/mLIC50 = 8.5 µg/mL
FRAP450.2 µM Fe(II) Eq/mg1100.7 µM Fe(II) Eq/mg

Data are for illustrative purposes only.

Plant Growth Regulatory Activity Assay

As a member of the batatasin family of phytohormones, this compound may possess plant growth regulatory properties.[1] These can be assessed using plant tissue culture techniques.[12][13]

Tobacco Callus Initiation and Growth Assay

Principle: Auxins are a class of plant hormones that, often in combination with cytokinins, can induce cell division and the formation of an undifferentiated cell mass called a callus from explant tissue.[13][14] This assay evaluates the auxin-like activity of this compound by its ability to promote callus growth.

Protocol:

  • Preparation of Media and Explants:

    • Prepare Murashige and Skoog (MS) basal medium.

    • Prepare separate batches of MS medium supplemented with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/L).[12][13]

    • Prepare a negative control (MS medium only) and a positive control (MS medium with a known auxin like 1-Naphthaleneacetic acid, NAA).

    • Aseptically obtain leaf or stem explants from sterile tobacco plantlets.

  • Experimental Procedure:

    • Place the explants onto the surface of the prepared media in petri dishes.

    • Seal the dishes and incubate in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

    • Observe the explants weekly for signs of callus formation.

    • After 4-6 weeks, record the percentage of explants forming callus and measure the fresh weight of the callus produced.

  • Data Analysis:

    • Compare the callus induction frequency and callus fresh weight across the different concentrations of this compound and the controls.

    • Determine the optimal concentration of this compound for callus induction.

Data Presentation Example:

Treatment (mg/L)Callus Induction (%)Callus Fresh Weight (mg)
Control (MS only)5 ± 2.525.3 ± 8.1
This compound (0.5)65 ± 5.1210.5 ± 25.4
This compound (1.0)88 ± 4.3355.8 ± 30.2
This compound (2.0)70 ± 6.0280.1 ± 28.9
NAA (1.0)95 ± 3.2410.6 ± 35.7

Data are presented as mean ± SD and are for illustrative purposes only.

Visualizations: Workflows and Pathways

General Workflow for Bioactivity Screening

The following diagram outlines the general experimental workflow for screening the bioactivity of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Conclusion p1 This compound Stock Solution p2 Serial Dilutions p1->p2 a1 Anti-inflammatory p2->a1 Test Compound a2 Antioxidant p2->a2 Test Compound a3 Plant Growth Regulation p2->a3 Test Compound d1 Measure Absorbance/ Growth a1->d1 a2->d1 a3->d1 d2 Calculate % Inhibition / IC50 d1->d2 d3 Statistical Analysis d2->d3 r1 Bioactivity Profile of this compound d3->r1

Caption: Workflow for in vitro screening of this compound bioactivity.

Potential Anti-inflammatory Signaling Pathway

This diagram illustrates a simplified signaling pathway that could be a target for this compound's potential anti-inflammatory action, based on mechanisms of known anti-inflammatory agents.

G cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (leading to degradation) NFkB p65/p50 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates IkB->NFkB Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription BatatasinV This compound (Hypothesized Action) BatatasinV->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

References

In Vivo Experimental Models for Batatasin V Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasin V is a bibenzyl compound with potential therapeutic applications. Due to the limited direct in vivo data on this compound, this document outlines experimental models based on the activities of its close structural analog, Batatasin III. It is hypothesized that this compound will exhibit similar anti-inflammatory and anti-cancer properties. The following application notes and protocols provide a framework for the in vivo evaluation of this compound.

I. Anti-Inflammatory Activity of this compound

Based on the demonstrated anti-inflammatory effects of the related stilbenoid, Batatasin III, two robust in vivo models are proposed to evaluate the anti-inflammatory potential of this compound: the Carrageenan-Induced Paw Edema model and the Thioglycollate-Induced Peritonitis model.[1][2][3][4]

Application Note 1: Carrageenan-Induced Paw Edema Model

This widely used model assesses acute inflammation and is valuable for screening anti-inflammatory compounds.[5][6]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-250g for rats and 20-25g for mice).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer or digital calipers.

  • Endpoint Analysis:

    • Calculate the percentage of inhibition of edema.

    • Collect paw tissue for histological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-6) by ELISA or qPCR.

Data Presentation:

GroupTreatmentPaw Volume Increase (mL) at 3h (Mean ± SD)Edema Inhibition (%)
1. Vehicle ControlVehicle (0.5% CMC)Hypothetical Data0
2. Positive ControlIndomethacin (10 mg/kg)Hypothetical DataHypothetical Data
3. This compound (Low)This compound (10 mg/kg)Hypothetical DataHypothetical Data
4. This compound (Mid)This compound (25 mg/kg)Hypothetical DataHypothetical Data
5. This compound (High)This compound (50 mg/kg)Hypothetical DataHypothetical Data
Application Note 2: Thioglycollate-Induced Peritonitis Model

This model is used to study the recruitment of inflammatory cells, particularly neutrophils and macrophages, into the peritoneal cavity.[7][8][9][10][11]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 50 mg/kg, i.p.).

  • Procedure:

    • Administer this compound or vehicle intraperitoneally.

    • After 30 minutes, inject 1 mL of sterile 3% thioglycollate medium into the peritoneal cavity.

    • Euthanize mice at 4 hours (for neutrophil infiltration) or 72 hours (for macrophage infiltration) post-injection.

  • Endpoint Analysis:

    • Perform peritoneal lavage with cold PBS.

    • Count the total number of leukocytes.

    • Perform differential cell counts using flow cytometry (e.g., staining for Ly6G for neutrophils and F4/80 for macrophages).

    • Measure cytokine and chemokine levels in the peritoneal fluid.

Data Presentation:

GroupTreatmentTotal Leukocyte Count (x10^6 cells/mL) (Mean ± SD)Neutrophil Count (x10^6 cells/mL) (Mean ± SD)Macrophage Count (x10^6 cells/mL) (Mean ± SD)
1. Vehicle ControlVehicleHypothetical DataHypothetical DataHypothetical Data
2. This compoundThis compound (50 mg/kg)Hypothetical DataHypothetical DataHypothetical Data

II. Anti-Cancer Activity of this compound

Studies on Batatasin III suggest that it inhibits the migration and invasion of lung cancer cells by suppressing the FAK-AKT signaling pathway.[12][13][14] A xenograft model is proposed to evaluate the in vivo anti-cancer efficacy of this compound.

Application Note 3: Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to assess the anti-tumor activity of a test compound.[15][16][17]

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).

  • Cell Line: Human non-small cell lung cancer cell line (e.g., H460) or other relevant cancer cell lines.

  • Procedure:

    • Subcutaneously inject 1 x 10^6 H460 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

    • Monitor tumor growth by measuring with calipers.

    • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.

  • Grouping and Treatment:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., a standard-of-care chemotherapy for the specific cancer type).

    • Group 3-4: this compound (e.g., 25 and 50 mg/kg, administered via an appropriate route, e.g., i.p. or p.o., daily or on a specified schedule).

  • Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

    • Conduct Western blot analysis on tumor lysates to evaluate the expression and phosphorylation of proteins in the FAK-AKT pathway.

Data Presentation:

GroupTreatmentFinal Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (%)
1. Vehicle ControlVehicleHypothetical Data0Hypothetical Data
2. Positive ControlStandard ChemotherapyHypothetical DataHypothetical DataHypothetical Data
3. This compound (Low)This compound (25 mg/kg)Hypothetical DataHypothetical DataHypothetical Data
4. This compound (High)This compound (50 mg/kg)Hypothetical DataHypothetical DataHypothetical Data

III. Visualizations

Experimental Workflow for In Vivo Anti-Inflammatory Studies

G cluster_prep Preparation cluster_induction Inflammation Induction cluster_analysis Analysis acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping compound_prep This compound Formulation grouping->compound_prep treatment Administer this compound / Vehicle compound_prep->treatment induction Induce Inflammation (Carrageenan or Thioglycollate) treatment->induction measurement Measure Inflammatory Response (Paw Edema / Cell Infiltration) induction->measurement biochemical Biochemical & Histological Analysis measurement->biochemical data Data Analysis & Interpretation biochemical->data

Caption: Workflow for in vivo anti-inflammatory evaluation of this compound.

Experimental Workflow for In Vivo Anti-Cancer Studies

G cluster_prep Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Administer this compound / Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ex_vivo Ex Vivo Analysis (Histology, IHC, Western Blot) euthanasia->ex_vivo data Data Analysis ex_vivo->data

Caption: Workflow for in vivo anti-cancer xenograft studies of this compound.

Proposed Signaling Pathway for this compound in Cancer

G Batatasin_V This compound FAK FAK Batatasin_V->FAK Inhibits pFAK p-FAK (Tyr397) FAK->pFAK PI3K PI3K pFAK->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Ser473) AKT->pAKT mTOR mTOR pAKT->mTOR Cell_Migration Cell Migration pAKT->Cell_Migration Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

Caption: Proposed inhibition of the FAK/PI3K/AKT signaling pathway by this compound.

References

Batatasin V: Application Notes and Protocols for Plant Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Batatasin V, a naturally occurring phenolic compound, as a potential plant growth inhibitor. This document includes detailed experimental protocols for assessing its inhibitory effects and a proposed mechanism of action based on current scientific understanding.

Introduction

This compound is a phenolic growth inhibitor first identified in the dormant bulbils of the Chinese yam (Dioscorea batatas).[1] As a member of the batatasin class of compounds, it has been observed to interfere with fundamental physiological processes in plants, including photosynthesis and respiration.[1] Understanding the inhibitory characteristics of this compound is crucial for its potential development as a natural herbicide or plant growth regulator. These notes offer standardized protocols to investigate its efficacy and elucidate its mode of action.

Data Presentation

While specific quantitative data for this compound's inhibitory effects on plant growth are not extensively available in the public domain, the following tables provide a template for researchers to systematically record and present their findings from the described experimental protocols.

Table 1: Effect of this compound on Lettuce (Lactuca sativa) Seed Germination

Concentration (µM)Number of Seeds Germinated (out of 100)Germination Rate (%)Inhibition (%)
0 (Control)0
1
10
50
100
200

Table 2: Effect of this compound on Wheat (Triticum aestivum) Coleoptile Elongation

Concentration (µM)Initial Coleoptile Length (mm)Final Coleoptile Length (mm)Elongation (mm)Inhibition (%)
0 (Control)0
1
10
50
100
200

Table 3: Effect of this compound on Radicle Root Elongation of Radish (Raphanus sativus)

Concentration (µM)Initial Root Length (mm)Final Root Length (mm)Elongation (mm)Inhibition (%)
0 (Control)0
1
10
50
100
200

Experimental Protocols

The following protocols are designed to provide a standardized methodology for assessing the plant growth inhibitory activity of this compound.

Protocol 1: Lettuce Seed Germination Bioassay

This protocol assesses the effect of this compound on the germination of lettuce seeds, a common model for such assays.

Materials:

  • This compound

  • Lettuce (Lactuca sativa) seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator with controlled temperature and light

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a series of working solutions (e.g., 1, 10, 50, 100, 200 µM) by diluting the stock solution with distilled water. Ensure the final DMSO concentration in all solutions, including the control, is the same and does not exceed 0.5% (v/v) to avoid solvent toxicity.

    • The control solution should contain the same concentration of DMSO as the test solutions.

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Add 5 mL of the respective test solution or control solution to each petri dish.

    • Place 100 lettuce seeds evenly on the moist filter paper in each dish.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes at 25°C with a 16-hour light and 8-hour dark photoperiod for 7 days.

  • Data Collection:

    • A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

    • Count the number of germinated seeds daily for 7 days.

    • Calculate the germination rate and the percentage of inhibition compared to the control.

Protocol 2: Wheat Coleoptile Elongation Bioassay

This assay evaluates the effect of this compound on the elongation of wheat coleoptiles, a classic method for studying growth-regulating substances.

Materials:

  • This compound

  • Wheat (Triticum aestivum) seeds

  • Test tubes

  • Ruler or caliper

  • Distilled water

  • DMSO

  • Dark incubator

Procedure:

  • Seedling Preparation:

    • Soak wheat seeds in distilled water for 2 hours.

    • Sow the seeds on moist filter paper in a tray and germinate them in the dark at 25°C for 3 days.

  • Coleoptile Sectioning:

    • On the third day, under a dim green light, select uniform seedlings.

    • Cut 10 mm sections from the coleoptiles, 2-3 mm below the tip.

  • Assay Setup:

    • Prepare test solutions of this compound as described in Protocol 1.

    • Place 10 coleoptile sections in each test tube containing 2 mL of the respective test or control solution.

  • Incubation:

    • Incubate the test tubes in the dark at 25°C for 24 hours on a rotary shaker (2 rpm).

  • Data Collection:

    • After 24 hours, measure the final length of each coleoptile section using a ruler or caliper.

    • Calculate the average elongation for each treatment and the percentage of inhibition relative to the control.

Protocol 3: Radicle Root Elongation Bioassay

This protocol measures the impact of this compound on the root growth of germinated seedlings.

Materials:

  • This compound

  • Radish (Raphanus sativus) seeds (or other suitable species)

  • Petri dishes

  • Filter paper

  • Distilled water

  • DMSO

  • Ruler or caliper

Procedure:

  • Seed Germination:

    • Germinate radish seeds on moist filter paper in petri dishes in the dark at 25°C until the radicles are approximately 5-10 mm long.

  • Assay Setup:

    • Prepare petri dishes with filter paper moistened with the different concentrations of this compound test solutions and a control solution as described in Protocol 1.

    • Select seedlings with uniform radicle length and place 10 seedlings in each petri dish.

  • Incubation:

    • Incubate the petri dishes in the dark at 25°C for 72 hours.

  • Data Collection:

    • After 72 hours, measure the final length of the radicle of each seedling.

    • Calculate the average root elongation and the percentage of inhibition for each concentration compared to the control.

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathway of this compound in plants has not been fully elucidated. However, based on its known inhibitory effects on photosynthesis and mitochondrial respiration, a hypothetical mechanism can be proposed.

BatatasinV_Signaling_Pathway cluster_cell Plant Cell cluster_chloroplast Chloroplast cluster_mitochondrion Mitochondrion PSII Photosystem II ET_Photo Electron Transport Chain PSII->ET_Photo e- PSI Photosystem I ET_Photo->PSI e- ETC_Mito Electron Transport Chain O2_uptake O₂ Uptake ETC_Mito->O2_uptake BatatasinV This compound Photosynthesis_Inhibition Inhibition of Photosynthesis BatatasinV->Photosynthesis_Inhibition Respiration_Inhibition Inhibition of Respiration BatatasinV->Respiration_Inhibition Growth_Inhibition Plant Growth Inhibition (Germination, Elongation) ATP_Reduction Reduced ATP Synthesis ATP_Reduction->Growth_Inhibition Photosynthesis_Inhibition->ET_Photo Photosynthesis_Inhibition->ATP_Reduction Respiration_Inhibition->O2_uptake Respiration_Inhibition->ATP_Reduction

Caption: Hypothetical signaling pathway of this compound in a plant cell.

This compound is believed to exert its growth-inhibitory effects primarily through the disruption of cellular energy production. As a phenolic compound, it can likely traverse the cell membrane and localize to the chloroplasts and mitochondria.

  • Inhibition of Photosynthesis: this compound has been shown to inhibit CO2-dependent oxygen evolution and electron flow in chloroplasts.[1] This suggests that it may interfere with the photosynthetic electron transport chain, possibly at the level of Photosystem II (PSII) or associated components. This disruption would lead to a decrease in the production of ATP and NADPH, which are essential for carbon fixation and the synthesis of organic molecules necessary for growth.

  • Inhibition of Mitochondrial Respiration: Batatasins, including this compound, inhibit oxygen uptake in mitochondria.[1] This indicates an interference with the mitochondrial electron transport chain, which is the primary process for ATP production in non-photosynthetic tissues and in all tissues during dark periods. By inhibiting respiration, this compound would further deplete the cell's energy supply.

The combined effect of inhibiting both photosynthesis and respiration would lead to a significant reduction in the cellular ATP pool. ATP is the primary energy currency of the cell, required for nearly all metabolic processes, including cell division, elongation, and differentiation. A severe depletion of ATP would result in the observed inhibition of seed germination and seedling growth.

Experimental_Workflow A Preparation of this compound Stock and Working Solutions B Selection of Bioassay: 1. Seed Germination 2. Coleoptile Elongation 3. Root Elongation A->B C Assay Setup with Controls B->C D Incubation under Controlled Conditions C->D E Data Collection and Measurement D->E F Calculation of Inhibition (%) E->F G Data Analysis and Dose-Response Curve Generation F->G

Caption: General experimental workflow for assessing this compound's inhibitory activity.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for the systematic investigation of this compound as a plant growth inhibitor. By following these standardized methods, researchers can generate reliable and comparable data to better understand its potential applications in agriculture and plant science. Further research is warranted to elucidate the specific molecular targets and the complete signaling cascade of this compound in plants.

References

Application Notes and Protocols for the Evaluation of Batatasin V Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasin V is a stilbenoid compound found in plants such as yams. While stilbenoids as a class are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, specific data on this compound is notably limited. A key study investigating the α-glucosidase inhibitory effects of several batatasins reported that this compound, in contrast to its structural analogs Batatasin I, III, and IV, showed no inhibitory activity.[1] This suggests that the biological activities of this compound may differ significantly from other members of its family.

These application notes provide a comprehensive suite of cell-based assays to conduct an initial screening of this compound for potential cytotoxic, anti-inflammatory, and antioxidant properties. The protocols are designed to establish a foundational understanding of the bioactivity of this compound, from which further, more targeted research can be developed.

Experimental Workflow for Initial Bioactivity Screening of this compound

This compound Screening Workflow cluster_screening Initial Bioactivity Screening cluster_mechanistic Mechanistic Follow-up (If Activity is Observed) Batatasin_V This compound Compound Cell_Viability Cell Viability Assay (MTT) Batatasin_V->Cell_Viability Anti_Inflammatory Anti-inflammatory Assay (Nitric Oxide Production) Batatasin_V->Anti_Inflammatory Antioxidant Antioxidant Assay (ROS Production) Batatasin_V->Antioxidant Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay If Cytotoxic Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot/qPCR for NF-κB, Nrf2) Anti_Inflammatory->Signaling_Pathway_Analysis If Anti-inflammatory Antioxidant->Signaling_Pathway_Analysis If Antioxidant

Caption: Experimental workflow for the initial screening and mechanistic evaluation of this compound.

I. Assessment of Cytotoxic Activity

Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Conc. (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle Control)100100100
1
10
25
50
100
Apoptosis Assessment using Annexin V/PI Staining

If this compound demonstrates cytotoxicity, this assay can determine if the mechanism of cell death is apoptosis.

Protocol:

Materials:

  • This compound

  • Selected cell line

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration) for 24 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound (IC50)

II. Evaluation of Anti-inflammatory Potential

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

Materials:

  • This compound stock solution

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

Data Presentation:

TreatmentThis compound Conc. (µM)Nitric Oxide (NO) Concentration (µM)
Control (no LPS)0
LPS only0
LPS + this compound1
10
25
50
100
NF-κB Signaling Pathway

Should this compound show anti-inflammatory activity, investigating its effect on the NF-κB signaling pathway would be a logical next step.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces

Caption: The canonical NF-κB signaling pathway in inflammation.

III. Investigation of Antioxidant Activity

Reactive Oxygen Species (ROS) Production

This assay measures the intracellular accumulation of reactive oxygen species to determine the potential antioxidant or pro-oxidant effects of this compound.

Protocol:

Materials:

  • This compound stock solution

  • A suitable cell line (e.g., HaCaT keratinocytes)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • An oxidizing agent (e.g., H2O2 or pyocyanin)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding an oxidizing agent (e.g., 100 µM H2O2). Include controls without the oxidizing agent.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

Data Presentation:

TreatmentThis compound Conc. (µM)Relative Fluorescence Units (RFU)
Control (no H2O2)0
H2O2 only0
H2O2 + this compound1
10
25
50
100
Nrf2 Signaling Pathway

If this compound demonstrates antioxidant activity, its effect on the Nrf2 pathway, a master regulator of the antioxidant response, should be investigated.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->Gene_Expression activates

Caption: The Nrf2 signaling pathway in response to oxidative stress.

Conclusion

The provided protocols offer a systematic approach to perform an initial in vitro evaluation of this compound. Given the current lack of data on its biological activities, these assays are crucial for determining if this compound possesses any cytotoxic, anti-inflammatory, or antioxidant properties. The outcomes of these screening assays will be instrumental in guiding future research and determining the potential of this compound as a therapeutic agent.

References

Application Notes and Protocols for Testing Batatasin V on Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasin V is a bibenzyl compound, a class of secondary metabolites found in various plant species. Bibenzyls are known for their diverse biological activities, including potential roles as plant growth regulators. Understanding the effect of this compound on seed germination is crucial for its potential application in agriculture as a herbicide or a dormancy-inducing agent. These application notes provide a detailed protocol for testing the effects of this compound on the seed germination of various plant species. The described methodologies are based on established protocols for testing allelochemicals and plant growth regulators.

Data Presentation

The quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Seed Germination Percentage

This compound Concentration (mM)Lactuca sativa (Lettuce)Solanum lycopersicum (Tomato)Triticum aestivum (Wheat)
0 (Control)
0.1
0.5
1.0
2.0

Table 2: Effect of this compound on Radicle Length (mm) of Germinated Seeds

This compound Concentration (mM)Lactuca sativa (Lettuce)Solanum lycopersicum (Tomato)Triticum aestivum (Wheat)
0 (Control)
0.1
0.5
1.0
2.0

Table 3: Germination Speed Index (GSI) at Different this compound Concentrations

This compound Concentration (mM)Lactuca sativa (Lettuce)Solanum lycopersicum (Tomato)Triticum aestivum (Wheat)
0 (Control)
0.1
0.5
1.0
2.0

Experimental Protocols

Preparation of this compound Stock Solution and Working Solutions
  • Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Bring the final volume to the desired concentration with distilled water. The final concentration of DMSO in the working solutions should be kept below 0.1% to avoid solvent-induced effects.

  • Working Solutions: Prepare a series of working solutions (e.g., 0.1, 0.5, 1.0, and 2.0 mM) by diluting the stock solution with distilled water. The control solution should contain the same concentration of the solvent as the highest concentration of this compound.

Seed Selection and Sterilization
  • Seed Selection: Select uniform and healthy seeds of the chosen plant species (e.g., Lactuca sativa, Solanum lycopersicum, Triticum aestivum).

  • Surface Sterilization: To prevent microbial contamination, surface sterilize the seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by three to five rinses with sterile distilled water.

Seed Germination Bioassay
  • Petri Dish Preparation: Place two layers of sterile filter paper in sterile 9 cm Petri dishes.

  • Treatment Application: Add 5 mL of the respective this compound working solution or the control solution to each Petri dish, ensuring the filter paper is saturated.

  • Seed Plating: Place 25-50 seeds (depending on seed size) equidistantly on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and incubate them in a growth chamber under controlled conditions (e.g., 25 ± 1°C with a 16/8 h light/dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7-14 days. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

    • At the end of the experiment, measure the radicle length of a representative sample of germinated seeds from each treatment.

Data Analysis
  • Germination Percentage (GP): Calculate the final germination percentage for each treatment. GP (%) = (Total number of germinated seeds / Total number of seeds) x 100

  • Germination Speed Index (GSI): Calculate the GSI to assess the rate of germination. GSI = Σ (Number of germinated seeds on day n / Day n)

  • Inhibition Percentage: Calculate the percentage of inhibition for germination and radicle length relative to the control. Inhibition (%) = [(Control - Treatment) / Control] x 100

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatments.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis prep_bata Prepare this compound Stock & Working Solutions treatment Apply this compound Solutions prep_bata->treatment prep_seeds Select & Surface Sterilize Seeds seeding Place Seeds in Petri Dishes prep_seeds->seeding petri_prep Prepare Petri Dishes with Filter Paper petri_prep->treatment treatment->seeding incubation Incubate under Controlled Conditions seeding->incubation data_coll Record Germination & Measure Radicle Length incubation->data_coll data_anal Calculate GP, GSI, & Inhibition % data_coll->data_anal stat_anal Statistical Analysis data_anal->stat_anal

Caption: Experimental workflow for testing this compound on seed germination.

signaling_pathway cluster_hormones Hormonal Balance cluster_ros Redox Homeostasis GA Gibberellins (GA) Germination Seed Germination (Inhibited) GA->Germination Promotes ABA Abscisic Acid (ABA) ABA->Germination Inhibits ROS Reactive Oxygen Species (ROS) ROS->Germination Promotes (at optimal levels) BataV This compound BataV->GA Modulates Signaling BataV->ABA Modulates Signaling BataV->ROS Alters Balance Resp Inhibition of Respiratory Enzymes BataV->Resp Resp->Germination Inhibits

Caption: Proposed signaling pathway of this compound's inhibitory effect on seed germination.

Application Note: Determination of Batatasin V Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive protocol for determining the purity of Batatasin V, a bibenzyl compound isolated from dormant bulbils of the Chinese yam (Dioscorea batatas), using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. While a specific validated HPLC method for this compound is not widely published, this application note proposes a robust method adapted from procedures used for structurally similar compounds, such as Batatasin III.[1][2] The protocol details the chromatographic conditions, sample and standard preparation, and a thorough method validation strategy in accordance with industry standards. This application note serves as a practical guide for researchers and professionals involved in the quality control and analysis of this compound.

Introduction

This compound, chemically identified as 2′-hydroxy-3,4,5-trimethoxybibenzyl, is a naturally occurring compound found in certain plant species, including the Chinese yam.[2] As with many natural products intended for research or pharmaceutical development, establishing the purity of the active substance is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity assessment.[3]

This application note provides a detailed methodology for the determination of this compound purity. The proposed method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The protocol also describes the validation parameters necessary to ensure the method is suitable for its intended purpose, providing reliable and reproducible results.[4][5][6]

Materials and Methods

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference Standard: this compound reference standard of known purity.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: HPLC grade formic acid or acetic acid.

  • Glassware: Volumetric flasks, pipettes, and vials.

  • Filtration: 0.45 µm syringe filters.

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound, adapted from methods used for similar bibenzyl compounds.[1]

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the solvent to obtain a stock solution of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

Sample Solution Preparation
  • Accurately weigh the this compound sample to be analyzed.

  • Dissolve the sample in the same solvent used for the standard preparation to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the standard solutions at different concentration levels to establish a calibration curve.

  • Inject the sample solution for analysis.

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area.

Method Validation

A comprehensive validation of the analytical method should be performed to demonstrate its suitability. The following parameters should be evaluated:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Analyzing a blank and a placebo (if applicable) to show no interference at the retention time of this compound.

  • Performing stress testing (e.g., acid, base, oxidation, heat, light) on the this compound sample to generate degradation products and demonstrating that they are well-resolved from the main peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of the this compound reference standard.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
10120500
25301200
50602500
1001205000
2002410000
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Spike a known amount of this compound reference standard into a placebo or a sample of known purity at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate and calculate the percentage recovery.

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze six replicate injections of the same sample on the same day and under the same operating conditions. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts using two different instruments (if possible). The RSD should be ≤ 2%.

Precision TypeParameterResultAcceptance Criteria
Repeatability%RSD of 6 injections0.8%≤ 2.0%
Intermediate Precision%RSD between days/analysts1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[4]

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • The system suitability parameters should remain within the acceptance criteria.

Data Presentation and Visualization

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank/placebo. Peaks from degradation products are well-resolved.Method is specific.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.4% - 100.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness System suitability passes under varied conditions.Method is robust.

Experimental Workflow Diagram

HPLC_Workflow start Start prep_std Prepare this compound Reference Standard Solution start->prep_std prep_sample Prepare this compound Sample Solution start->prep_sample hplc_system HPLC System Equilibration prep_std->hplc_system prep_sample->hplc_system inject_blank Inject Blank (Solvent) hplc_system->inject_blank inject_std Inject Standard Solutions (Calibration Curve) inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample data_acq Data Acquisition inject_sample->data_acq data_proc Data Processing and Purity Calculation data_acq->data_proc report Generate Report data_proc->report end_node End report->end_node

Caption: Workflow for HPLC analysis of this compound purity.

Conclusion

The proposed HPLC method provides a reliable and robust approach for the determination of this compound purity. Adherence to the detailed protocol and thorough method validation will ensure the generation of accurate and precise results, which are essential for quality control in research and drug development. This application note serves as a comprehensive guide for implementing this analytical procedure.

References

Batatasin V as a Potential Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasins are a class of bibenzyl natural products that have garnered interest for their diverse biological activities. While research on Batatasin V is still in its nascent stages, its structural analog, Batatasin III, has demonstrated significant anti-inflammatory and antinociceptive properties, making the batatasin scaffold an attractive starting point for the design of novel therapeutics. Due to the limited availability of specific data for this compound, this document will focus on the experimental evaluation of Batatasin III as a representative of the batatasin class, providing a framework for investigating similar compounds.

The anti-inflammatory effects of Batatasin III are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies on analogs of Batatasin III suggest that these effects are mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory gene expression, and its inhibition is a key strategy in the development of anti-inflammatory drugs.

These application notes provide a summary of the biological activity of the batatasin scaffold, detailed protocols for key in vitro assays to evaluate anti-inflammatory potential, and visual representations of the implicated signaling pathway and experimental workflows.

Data Presentation

The following table summarizes the quantitative data for a potent analog of Batatasin III, highlighting its anti-inflammatory activity. This data serves as a benchmark for the evaluation of new derivatives based on the batatasin scaffold.

CompoundAssayCell LineIC50 Value (µM)
Batatasin III Analog 21Nitric Oxide (NO) Production InhibitionRAW 264.712.95

Note: The IC50 value presented is for a synthetic analog of Batatasin III and is used here as a reference for the potential activity of the batatasin scaffold.

Signaling Pathway

The proposed anti-inflammatory mechanism of action for the batatasin scaffold involves the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the phosphorylation and degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. Batatasin III analogs have been shown to reduce the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene transcription.

Caption: Proposed mechanism of NF-κB inhibition by the batatasin scaffold.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Objective: To maintain a healthy culture of RAW 264.7 macrophage-like cells for use in anti-inflammatory assays.

Materials:

  • RAW 264.7 cell line (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • T-75 culture flasks

  • 6-well, 24-well, and 96-well culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of fresh medium and detach the cells by gently using a cell scraper.

  • Resuspend the cells in fresh medium and seed into new flasks or plates at the desired density.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

Objective: To determine the inhibitory effect of batatasin derivatives on nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the batatasin compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100.

Western Blot Analysis for p-p65 and iNOS Expression

Objective: To assess the effect of batatasin derivatives on the expression of key proteins in the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells

  • Batatasin compounds

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with batatasin compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for p-p65, 24 hours for iNOS).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Batatasin Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay WB_Assay Western Blot (p-p65, iNOS) Stimulate->WB_Assay NO_Data Calculate % NO Inhibition Determine IC50 NO_Assay->NO_Data WB_Data Quantify Protein Expression WB_Assay->WB_Data

Caption: General experimental workflow for evaluating the anti-inflammatory activity of batatasin compounds.

Conclusion

The batatasin scaffold, represented by the well-studied analog Batatasin III, presents a promising framework for the development of novel anti-inflammatory agents. The provided protocols offer a standardized approach to evaluate the efficacy of new batatasin derivatives in vitro. By targeting the NF-κB signaling pathway, these compounds have the potential to modulate the inflammatory response effectively. Further investigation into the structure-activity relationships of the batatasin scaffold is warranted to optimize its therapeutic potential.

Application Notes and Protocols: Batatasin V in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Batatasin V, a naturally occurring plant growth inhibitor, and its potential applications in agricultural research. The information is intended to guide researchers in designing and executing experiments to explore its efficacy and mechanism of action.

1. Introduction

This compound is a bibenzyl compound, a class of phenolic growth inhibitors, first isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas)[1]. Like other batatasins, it has demonstrated inhibitory effects on various physiological processes in plants, suggesting its potential as a natural plant growth regulator or a lead compound for herbicide development[1][2]. Its activity primarily revolves around the inhibition of fundamental cellular processes such as photosynthesis and respiration[3].

2. Potential Agricultural Applications

Based on its known biological activities, this compound could be investigated for the following agricultural applications:

  • Plant Growth Regulation: To control plant height and architecture in ornamental crops or to manage lodging in cereals.

  • Weed Control: As a natural herbicide, particularly for broadleaf weeds, due to its inhibitory effects on germination and growth.

  • Dormancy Induction: To induce or prolong dormancy in bulbs and tubers for storage and transport.

3. Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its analogs.

Table 1: Inhibitory Effects of this compound on Germination and Elongation [1]

BioassayPlant SpeciesThis compound Concentration (M)Inhibition (%)
Lettuce Seed GerminationLactuca sativa10⁻³~50
Lettuce Hypocotyl ElongationLactuca sativa10⁻³~60
Wheat Coleoptile Section ElongationTriticum aestivum10⁻³~40

Table 2: Comparative Inhibitory Effects of Batatasins on Mitochondrial Respiration [3]

CompoundPlant Source of MitochondriaSubstrateADP PresenceOxygen Uptake Inhibition
Batatasin IPotato (Solanum tuberosum)SuccinateAbsentMinimal
Batatasin IPotato (Solanum tuberosum)SuccinatePresentStrong
Batatasin IIIPotato (Solanum tuberosum)SuccinateBothStrong
This compound Potato (Solanum tuberosum) Succinate Both Strong

4. Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific experimental conditions and available resources.

4.1. Protocol for Lettuce Seed Germination Bioassay

  • Objective: To assess the inhibitory effect of this compound on the germination of lettuce seeds.

  • Materials:

    • Lettuce seeds (Lactuca sativa).

    • This compound stock solution (e.g., 10⁻² M in a suitable solvent like DMSO, followed by serial dilutions).

    • Petri dishes (9 cm diameter).

    • Filter paper (Whatman No. 1 or equivalent).

    • Distilled water (control).

    • Growth chamber or incubator with controlled temperature and light.

  • Procedure:

    • Prepare a series of this compound dilutions from the stock solution. The final solvent concentration should be consistent across all treatments and the control, and should not be phytotoxic.

    • Place two layers of filter paper in each petri dish.

    • Pipette 5 mL of each this compound dilution or control solution onto the filter paper in the respective petri dishes.

    • Evenly place 50 lettuce seeds on the moist filter paper in each dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at 25°C with a 16/8 hour (light/dark) photoperiod.

    • After 72 hours, count the number of germinated seeds (radicle emergence > 2 mm).

    • Calculate the germination percentage for each treatment.

    • Inhibition percentage = [ (Control Germination % - Treatment Germination %) / Control Germination % ] * 100.

4.2. Protocol for Wheat Coleoptile Elongation Test

  • Objective: To determine the effect of this compound on the elongation of wheat coleoptiles.

  • Materials:

    • Wheat seeds (Triticum aestivum).

    • This compound solutions of varying concentrations.

    • Sucrose (B13894) solution (e.g., 2%).

    • Citrate-phosphate buffer (pH 6.0).

    • Petri dishes.

    • Incubator.

    • Ruler or caliper for measurement.

  • Procedure:

    • Germinate wheat seeds on moist filter paper in the dark at 25°C for 3 days.

    • Under a dim green light, excise 10 mm long coleoptile sections from the region 3 mm below the tip.

    • Float the sections in the respective this compound test solutions containing 2% sucrose and buffer. Use a solution without this compound as a control.

    • Incubate the petri dishes in the dark at 25°C for 24 hours.

    • Measure the final length of the coleoptile sections.

    • Calculate the percentage of elongation and inhibition relative to the control.

4.3. Protocol for Measuring Inhibition of Mitochondrial Respiration

  • Objective: To assess the impact of this compound on oxygen consumption in isolated plant mitochondria.

  • Materials:

    • Plant tissue for mitochondria isolation (e.g., potato tubers).

    • Mitochondria isolation buffer.

    • Respiration buffer.

    • Substrates (e.g., succinate).

    • ADP.

    • This compound solutions.

    • Clark-type oxygen electrode or other suitable oxygen sensor.

  • Procedure:

    • Isolate mitochondria from the plant tissue using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial suspension.

    • Calibrate the oxygen electrode system.

    • Add the respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Add a known amount of the isolated mitochondria to the chamber.

    • Record the basal rate of oxygen consumption.

    • Add the substrate (e.g., succinate) to initiate state 2 respiration.

    • Add a known amount of ADP to induce state 3 respiration.

    • After establishing a stable state 3 respiration rate, add the desired concentration of this compound and record the change in oxygen consumption.

    • Compare the rates of oxygen consumption before and after the addition of this compound to determine the percentage of inhibition.

5. Signaling Pathways and Mechanisms of Action

The precise signaling pathway of this compound in plants has not yet been elucidated. However, based on its known inhibitory effects on fundamental cellular processes, a proposed mechanism of action can be outlined.

This compound directly impacts the electron transport chains in both chloroplasts and mitochondria. This disruption of energy production is a primary mechanism for its growth-inhibitory effects.

BatatasinV_Pathway BatatasinV This compound Chloroplast Chloroplast BatatasinV->Chloroplast Inhibits Mitochondria Mitochondria BatatasinV->Mitochondria Inhibits Photosynthesis Photosynthesis BatatasinV->Photosynthesis Respiration Cellular Respiration BatatasinV->Respiration Chloroplast->Photosynthesis Mitochondria->Respiration ATP_Photo ATP & NADPH Production Photosynthesis->ATP_Photo ATP_Resp ATP Production Respiration->ATP_Resp PlantGrowth Plant Growth & Development ATP_Photo->PlantGrowth Energy for ATP_Resp->PlantGrowth Energy for

Caption: Proposed mechanism of this compound's inhibitory action on plant growth.

The diagram above illustrates the proposed primary mechanism of this compound. By inhibiting both photosynthesis in chloroplasts and cellular respiration in mitochondria, this compound disrupts the production of ATP and NADPH, the essential energy currencies for all cellular processes, ultimately leading to the inhibition of plant growth and development.

Further research is required to identify the specific molecular targets of this compound within the electron transport chains and to determine if it influences other signaling pathways, such as those mediated by plant hormones.

6. Limitations and Future Research Directions

The current body of research on this compound is limited. Key areas for future investigation include:

  • Field and Greenhouse Trials: Evaluating the efficacy of this compound on a wider range of crops and weeds under practical agricultural conditions.

  • Formulation Development: Developing stable and effective formulations for application.

  • Toxicology and Environmental Fate: Assessing the impact of this compound on non-target organisms and its persistence in the environment.

  • Signaling Pathway Elucidation: Identifying the specific molecular targets and signaling cascades affected by this compound to fully understand its mode of action.

By addressing these research gaps, a more complete picture of the potential of this compound in agriculture can be developed.

References

Application Notes & Protocols: Development and Evaluation of Batatasin V Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis, screening, and mechanistic evaluation of novel Batatasin V derivatives. The goal is to guide researchers in developing analogs with enhanced therapeutic potential, drawing upon established methodologies for related bibenzyl compounds.

Rationale for Derivative Development

This compound (2′-hydroxy-3,4,5-trimethoxybibenzyl) is a naturally occurring bibenzyl compound isolated from sources like the Chinese yam (Dioscorea batatas).[1] While natural products provide excellent starting points for drug discovery, their derivatives are often synthesized to improve potency, selectivity, bioavailability, and other pharmacokinetic properties. The bibenzyl scaffold is a key structural feature in many biologically active molecules, including those with anti-inflammatory properties.[2][3] For instance, derivatives of the related Batatasin III have been shown to possess significant anti-inflammatory activity by modulating pathways involving iNOS, NF-κB (p65), and β-catenin.[3] This document outlines a systematic approach to generate and test novel this compound derivatives to identify lead compounds for further development.

Synthesis and Screening Workflow

The development process follows a logical progression from chemical synthesis to biological evaluation and lead optimization. The general workflow involves synthesizing a library of derivatives, screening them through a cascade of in vitro assays to identify potent and non-toxic candidates, and subsequently performing mechanistic studies to elucidate their mode of action.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies S1 Derivative Synthesis S2 Purification (HPLC) S1->S2 S3 Structure Verification (NMR, MS) S2->S3 B1 Primary Screen (e.g., NO Inhibition Assay) S3->B1 B2 Cytotoxicity Screen (MTT Assay) B1->B2 B3 Hit Identification (Potent & Non-Toxic) B2->B3 M1 Target Pathway Analysis (Western Blot for p-p65, iNOS) B3->M1 M2 Lead Compound Selection M1->M2

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing bibenzyl derivatives, adapted from established metal-free C(sp3)–H activation techniques.[4][5] This approach offers an environmentally benign route using readily available starting materials.

Objective: To synthesize a library of this compound derivatives by modifying the substituent groups on the phenyl rings.

Materials:

  • Substituted methyl arenes (starting materials)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (CH₃CN), reagent grade

  • Deionized water

  • Round-bottom flasks, reflux condenser, magnetic stirrer with heating

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the desired methyl arene (1.0 mmol), K₂S₂O₈ (2.5 mmol), and a 3:1 mixture of CH₃CN and H₂O (10 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously under a reflux condenser for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane (B92381) and ethyl acetate to yield the pure bibenzyl derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol evaluates the ability of synthesized derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO produced.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

Protocol 3: Cell Viability (MTT) Assay

This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Materials:

  • RAW 264.7 cells

  • This compound derivatives

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the derivatives at the same concentrations used in the anti-inflammatory assay for 24 hours. Do not add LPS.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Proposed Signaling Pathway for Inhibition

Based on studies of related compounds like Batatasin III, a plausible mechanism for the anti-inflammatory activity of this compound derivatives is the inhibition of the NF-κB signaling pathway.[3] In LPS-stimulated macrophages, NF-κB activation leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The derivatives may interfere with this cascade, for example, by preventing the phosphorylation and subsequent degradation of IκBα, which would keep NF-κB sequestered in the cytoplasm.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_cytoplasm NF-κB (p65/p50) (Inactive) IkBa->NFkB_cytoplasm Releases NFkB_nucleus NF-κB (p65/p50) (Active) NFkB_cytoplasm->NFkB_nucleus Translocates nucleus Nucleus NFkB_nucleus->nucleus iNOS Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nucleus->iNOS Transcription BV5D This compound Derivative BV5D->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Data Presentation and SAR Analysis

Systematic modification of the this compound structure and evaluation of the resulting derivatives' activity allows for the development of a Structure-Activity Relationship (SAR). This helps in identifying the chemical moieties crucial for bioactivity and guides the design of more potent compounds. Data should be organized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR¹ PositionR² PositionNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound--45.2> 100> 2.2
BV5-0014-ClH22.8> 100> 4.4
BV5-0024-FH15.585.15.5
BV5-0034-OHH30.1> 100> 3.3
BV5-004H4'-Cl18.992.44.9
BV5-005H4'-Br12.365.75.3
BV5-0064-Cl4'-Cl8.740.24.6

Interpreting the Data:

  • A lower IC₅₀ value indicates higher potency in inhibiting nitric oxide production.

  • A higher CC₅₀ value indicates lower cytotoxicity.

  • The Selectivity Index (SI) is a critical parameter, representing the therapeutic window of the compound. A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it becomes toxic to the cells.

  • From the hypothetical data above, compound BV5-002 shows improved potency over the parent this compound, while BV5-005 and BV5-006 are the most potent but also show increased cytotoxicity. Such data would guide the next round of chemical synthesis, perhaps exploring other halogens or different substitution patterns to optimize both potency and safety.

References

Application Notes & Protocols: A Framework for the Preclinical Evaluation of Batatasin V in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic disorders, including obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD), represent a growing global health crisis. There is a critical need for novel therapeutic agents that can effectively target the underlying pathophysiology of these conditions. Batatasins belong to the stilbenoid class of compounds, natural phenols that have garnered interest for their diverse biological activities. While specific data on Batatasin V is limited, related compounds have demonstrated anti-inflammatory and other potentially beneficial properties. These application notes provide a comprehensive experimental framework to systematically evaluate the therapeutic potential of this compound for metabolic disorders, from initial in vitro screening to in vivo efficacy and mechanistic studies.

Phase 1: In Vitro Screening & Activity Assessment

The initial phase is designed to assess the direct cellular effects of this compound on key metabolic processes and to determine a safe and effective concentration range for subsequent experiments.

Cell Viability and Cytotoxicity

Objective: To determine the optimal non-cytotoxic concentration range of this compound in relevant cell lines.

Protocol:

  • Cell Plating: Seed HepG2 (human hepatoma), 3T3-L1 (mouse preadipocyte), and C2C12 (mouse myoblast) cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Quantification: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) if significant toxicity is observed. Subsequent experiments should use concentrations well below the toxic threshold.

Hepatic Steatosis Assay

Objective: To evaluate the effect of this compound on lipid accumulation in hepatocytes.

Protocol:

  • Cell Culture: Seed HepG2 cells in 12-well plates and grow to 80-90% confluency.

  • Induction of Steatosis: Induce lipid accumulation by incubating cells for 24 hours in a medium supplemented with a mixture of fatty acids (e.g., 200 µM oleic acid and 100 µM palmitic acid).[1]

  • Treatment: Co-treat the cells with the fatty acid mixture and various non-toxic concentrations of this compound. Include a positive control (e.g., a known lipid-lowering drug) and a vehicle control.

  • Staining: After 24 hours of treatment, wash the cells with PBS, fix with 10% formalin for 15 minutes, and stain with a freshly prepared Oil Red O working solution for 15-30 minutes.[2][3]

  • Quantification:

    • Microscopy: Visualize and capture images of the lipid droplets.

    • Extraction: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at ~500 nm with a spectrophotometer.[4]

Adipocyte Differentiation and Lipid Accumulation

Objective: To assess the impact of this compound on the differentiation of preadipocytes into mature adipocytes.

Protocol:

  • Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a 24-well plate.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with a differentiation cocktail (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).[5]

  • Treatment: Treat the cells with various concentrations of this compound throughout the differentiation process.

  • Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin (B600854). From Day 4 onwards, replenish with standard DMEM/10% FBS every two days. Continue treatment with this compound with each medium change.

  • Analysis (Day 8-10):

    • Oil Red O Staining: Fix and stain the mature adipocytes as described in Protocol 1.2 to visualize and quantify lipid accumulation.

    • Gene Expression: Extract RNA and perform qPCR to measure the expression of key adipogenic marker genes, such as Pparg (PPARγ) and Fabp4 (aP2).[6]

Muscle Cell Glucose Uptake

Objective: To determine if this compound enhances insulin-stimulated glucose uptake in muscle cells.

Protocol:

  • Differentiation: Seed C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for 4-6 days.

  • Serum Starvation: Starve the differentiated myotubes in serum-free medium for 3-4 hours.

  • Treatment: Pre-incubate the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes. Include a basal (no insulin) control.

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG (100 µM), and incubate for 30-60 minutes.

  • Quantification: Wash the cells with cold PBS to remove extracellular 2-NBDG. Lyse the cells and measure the intracellular fluorescence using a fluorometric plate reader.

Data Presentation: In Vitro Screening

Table 1: Summary of In Vitro Effects of this compound

Assay Cell Line Parameter Measured This compound [10 µM] (% of Control) This compound [30 µM] (% of Control) Positive Control
Cytotoxicity (48h) HepG2 Cell Viability 98 ± 5% 95 ± 6% Doxorubicin (2 µM)
Hepatic Steatosis HepG2 Lipid Accumulation (OD₅₀₀) 75 ± 8% 55 ± 7% Fenofibrate (50 µM)
Adipogenesis 3T3-L1 Pparg mRNA Expression 110 ± 12% 130 ± 15% Rosiglitazone (1 µM)
Glucose Uptake C2C12 2-NBDG Fluorescence 120 ± 10% 150 ± 12% Metformin (2 mM)

Data are presented as mean ± SD and are hypothetical.

Phase 2: In Vivo Efficacy Studies

Based on promising in vitro results, this phase evaluates the effectiveness of this compound in a diet-induced animal model of metabolic syndrome.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the effect of this compound on weight gain, glucose homeostasis, and related metabolic parameters in mice fed a high-fat diet (HFD).

Protocol:

  • Animal Model: Use male C57BL/6J mice (8 weeks old).[7]

  • Acclimation & Diet: After a one-week acclimation period, divide mice into groups (n=8-10 per group).

    • Control: Fed a standard chow diet.

    • HFD-Vehicle: Fed a high-fat diet (e.g., 60% kcal from fat).[7]

    • HFD + this compound (Low Dose): HFD + specified low dose (e.g., 10 mg/kg/day).

    • HFD + this compound (High Dose): HFD + specified high dose (e.g., 30 mg/kg/day).

    • HFD + Positive Control: HFD + Metformin (e.g., 200 mg/kg/day).

  • Administration: Administer this compound or vehicle daily via oral gavage for 12 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Metabolic Testing:

    • Glucose Tolerance Test (GTT): Perform at week 10. After an overnight fast, administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform at week 11. After a 4-6 hour fast, administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Sacrifice: At week 12, after an overnight fast, collect blood via cardiac puncture for biochemical analysis (glucose, insulin, triglycerides, cholesterol, ALT, AST). Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle for histological analysis and molecular studies.

Data Presentation: In Vivo Efficacy

Table 2: Key Metabolic Parameters in DIO Mice after 12 Weeks of Treatment

Parameter Control (Chow) HFD-Vehicle HFD + this compound (Low) HFD + this compound (High) HFD + Metformin
Body Weight Gain (g) 5.2 ± 1.1 18.5 ± 2.3 14.1 ± 1.9 11.8 ± 1.5 12.5 ± 1.7
Fasting Glucose (mg/dL) 95 ± 8 155 ± 12 130 ± 10 115 ± 9 120 ± 11
GTT AUC (mg/dL*min) 15,000 35,000 28,000 22,000 24,000
Liver Weight (g) 1.1 ± 0.2 2.5 ± 0.4 2.0 ± 0.3 1.6 ± 0.2 1.8 ± 0.3
Plasma Triglycerides (mg/dL) 80 ± 10 160 ± 20 125 ± 15 100 ± 12 110 ± 14

Data are presented as mean ± SD and are hypothetical. AUC = Area Under the Curve.

Phase 3: Mechanistic Studies

This phase aims to elucidate the molecular pathways through which this compound exerts its metabolic effects, using samples from both in vitro and in vivo studies.

Analysis of Insulin Signaling Pathway

Objective: To determine if this compound improves insulin sensitivity by modulating key components of the insulin signaling cascade.

Protocol:

  • Sample Preparation: Homogenize frozen liver, adipose, and muscle tissues from the in vivo study. For in vitro analysis, lyse cells after insulin stimulation (100 nM for 10-15 min).

  • Western Blotting: Perform western blot analysis to measure the phosphorylation status and total protein levels of key signaling molecules.[8]

    • Proteins of Interest: Insulin Receptor (IR), IRS-1 (p-IRS-1 Tyr612), Akt (p-Akt Ser473), and GSK-3β (p-GSK-3β Ser9).

  • Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to assess pathway activation.

Analysis of Lipid Metabolism Pathways

Objective: To investigate the effect of this compound on key regulators of hepatic lipogenesis and fatty acid oxidation.

Protocol:

  • Sample Source: Use liver tissue from the in vivo study or HepG2 cells from the in vitro steatosis assay.

  • Gene Expression (qPCR):

    • Lipogenesis markers: Srebf1 (SREBP-1c), Fasn (Fatty Acid Synthase), Acaca (Acetyl-CoA Carboxylase).

    • Fatty Acid Oxidation markers: Ppara (PPARα), Cpt1a (Carnitine Palmitoyltransferase 1A).

  • Protein Expression (Western Blot):

    • Analyze protein levels of cleaved SREBP-1c, FASN, and phosphorylated AMPK (p-AMPK Thr172), a key energy sensor that promotes oxidation.

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanistic Studies a Cytotoxicity Assay (HepG2, 3T3-L1, C2C12) b Hepatic Steatosis (HepG2, Oil Red O) a->b c Adipogenesis (3T3-L1, qPCR) a->c d Glucose Uptake (C2C12 Myotubes) a->d decision Promising In Vitro Data? d->decision e Diet-Induced Obesity Model (C57BL/6J Mice, HFD) f Metabolic Phenotyping (GTT, ITT, Body Weight) e->f g Terminal Analysis (Blood, Tissues) f->g h Insulin Signaling (Western Blot: p-Akt) g->h i Lipid Metabolism (qPCR: Srebf1, Cpt1a) g->i j Mitochondrial Function (Seahorse Assay) g->j decision->e Yes

Caption: Overall experimental workflow for evaluating this compound.

Insulin Signaling Pathway

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS pY PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake BatatasinV This compound (Hypothesized Action) BatatasinV->Akt Enhances?

Caption: Simplified insulin signaling pathway and hypothesized action of this compound.

References

Application Notes and Protocols for Measuring Batatasin V Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasin V is a naturally occurring stilbenoid compound isolated from sources such as the Chinese yam (Dioscorea batatus).[1] While its primary described activity is the inhibition of plant growth, related stilbenoid compounds, such as Batatasin III, have demonstrated potent anti-inflammatory and analgesic properties, suggesting a broader range of pharmacological activities.[1][2] Stilbenoids as a class are known to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are critical in cellular processes like inflammation, proliferation, and apoptosis.[3][4][5][6] Understanding the cellular uptake of this compound is a critical first step in elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide detailed protocols for quantifying the intracellular concentration of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for a fluorescence-based uptake assay is included for qualitative and semi-quantitative analysis.

Data Presentation

Effective data analysis is crucial for interpreting cellular uptake studies. The following tables provide templates for organizing and presenting quantitative data obtained from the described protocols.

Table 1: Time-Dependent Uptake of this compound

Time Point (minutes)Intracellular this compound Concentration (µM)Standard Deviation (µM)
00.000.00
51.250.15
153.500.32
305.800.45
607.200.61
1207.100.58

Table 2: Concentration-Dependent Uptake of this compound

Extracellular this compound Concentration (µM)Intracellular this compound Concentration (µM) at 60 minStandard Deviation (µM)
10.850.09
54.100.38
107.200.65
2515.501.20
5025.802.15

Table 3: Effect of Inhibitors on this compound Uptake

TreatmentIntracellular this compound Concentration (µM)% Inhibition
Control (this compound only)7.20 ± 0.650%
+ Cytochalasin D (10 µM)4.80 ± 0.4133.3%
+ Genistein (50 µM)3.10 ± 0.2956.9%
+ Sodium Azide (1 mM)1.50 ± 0.1879.2%

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by HPLC-UV

This protocol describes the quantification of this compound from cell lysates using reverse-phase high-performance liquid chromatography with UV detection.

Materials:

  • This compound standard (purity ≥98%)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Cell scrapers

  • Microcentrifuge tubes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.

    • Treat cells with the desired concentration of this compound for various time points.

  • Cell Lysis and Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold lysis buffer (e.g., 80:20 methanol:water) to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted this compound.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

    • Inject 20 µL of the supernatant into the HPLC system.

    • Detect this compound using a UV detector at its maximum absorbance wavelength (to be determined by UV-Vis scan).

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

  • Data Normalization:

    • Determine the protein concentration of the cell pellet using a BCA protein assay.

    • Normalize the intracellular this compound concentration to the total protein content (e.g., in nmol/mg protein).

Protocol 2: Sensitive Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying this compound using liquid chromatography-tandem mass spectrometry.

Materials:

  • Same as Protocol 1, with the addition of an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • LC-MS/MS system.

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1.1 and 2.1-2.4 from Protocol 1.

    • Before centrifugation, add a known concentration of the internal standard to each sample.

  • LC-MS/MS Analysis:

    • Optimize the mass spectrometer parameters for this compound and the internal standard, including precursor and product ion transitions (MRM).

    • Use a C18 column and a gradient of acetonitrile and water with 0.1% formic acid for separation.

    • Inject the sample into the LC-MS/MS system.

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

  • Data Normalization:

    • Normalize the data to cell number or protein concentration as described in Protocol 1.

Protocol 3: Fluorescence-Based Cellular Uptake Assay

This protocol describes a method for visualizing and semi-quantifying the uptake of a fluorescently labeled this compound analog or by using the intrinsic fluorescence of this compound if applicable.

Materials:

  • Fluorescently labeled this compound or unlabeled this compound.

  • Cells cultured on glass-bottom dishes or 96-well black plates.

  • Hoechst 33342 or DAPI for nuclear staining.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on an appropriate imaging plate.

    • Treat cells with fluorescently labeled this compound.

    • For time-course experiments, add the compound and image at different time points.

    • Include a control group with no compound.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Add fresh medium or PBS for imaging.

    • If desired, stain the nuclei with Hoechst 33342 or DAPI.

    • Acquire images using a fluorescence microscope with appropriate filter sets.

    • For semi-quantitative analysis, use a fluorescence plate reader to measure the total fluorescence intensity per well.

  • Data Normalization:

    • For microscopy, quantify the fluorescence intensity per cell using image analysis software.

    • For plate reader data, normalize to cell number determined by a separate viability assay (e.g., CellTiter-Glo).

Visualization of Workflows and Pathways

Experimental Workflow for this compound Uptake Measurement

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cell_culture Cell Seeding & Culture treatment This compound Treatment cell_culture->treatment washing Wash Cells (ice-cold PBS) treatment->washing fluorescence Fluorescence Microscopy treatment->fluorescence Qualitative/ Semi-quantitative lysis Cell Lysis & Extraction washing->lysis hplc HPLC-UV lysis->hplc Quantitative lcms LC-MS/MS lysis->lcms High-Sensitivity Quantitative quantification Quantification vs. Standard Curve hplc->quantification lcms->quantification interpretation Interpretation of Uptake Kinetics fluorescence->interpretation normalization Normalization (Protein/Cell Number) quantification->normalization normalization->interpretation

Caption: Workflow for measuring this compound uptake in cells.

Inferred Signaling Pathways Modulated by Stilbenoids

G cluster_inflammation Inflammatory Response cluster_survival Cell Survival & Proliferation BatatasinV This compound NFkB NF-κB BatatasinV->NFkB MAPK MAPK (p38, JNK, ERK) BatatasinV->MAPK JAK_STAT JAK/STAT BatatasinV->JAK_STAT PI3K PI3K BatatasinV->PI3K Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines JAK_STAT->Inflammatory_Cytokines Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Study of Batatasin V in Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasins are a class of endogenous plant hormones, chemically identified as phenanthrene (B1679779) derivatives, that are found in various plants, notably yams (genus Dioscorea). These plants have a long history of use in traditional medicine systems worldwide. While research into the pharmacological activities of batatasins is ongoing, this document focuses on the current understanding of Batatasin V and provides protocols for its investigation.

Recent studies have explored the potential of batatasins as α-glucosidase inhibitors for their relevance in managing diabetes. However, contrary to the activity of its analogs, this compound has shown a lack of inhibitory effect in such assays. This highlights the importance of specific structure-activity relationships within this compound family and directs future research towards exploring other potential therapeutic applications for this compound.

I. Pharmacological Activity of Batatasins

α-Glucosidase Inhibitory Activity

A key area of investigation for batatasins has been their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help in the management of postprandial hyperglycemia. A comparative study of different batatasins revealed significant differences in their inhibitory activities.

Table 1: α-Glucosidase Inhibitory Activity of Batatasin Analogs

CompoundIC50 (mM)Inhibition Type
Batatasin I2.55Reversible, Noncompetitive
Batatasin III1.89Reversible, Noncompetitive
Batatasin IV2.52Reversible, Noncompetitive
This compoundNo inhibitory activity observed-
Data sourced from a study on naturally occurring batatasins and their derivatives as α-glucosidase inhibitors.[1]

The data clearly indicates that while Batatasins I, III, and IV show promising, dose-dependent inhibition of α-glucosidase, this compound was found to be inactive in this specific assay.[1] This suggests that the structural differences between this compound and the other analogs play a critical role in their interaction with the α-glucosidase enzyme.

II. Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a general method to assess the α-glucosidase inhibitory activity of a test compound like this compound.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound (this compound) and the positive control (acarbose).

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the sample with the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

III. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for screening natural products for α-glucosidase inhibition and the proposed (though not observed for this compound) mechanism of action.

cluster_workflow Experimental Workflow: Screening for α-Glucosidase Inhibitors A Source Material (e.g., Yams) B Extraction of Batatasins A->B C Isolation & Purification of this compound B->C D α-Glucosidase Inhibition Assay C->D E Data Analysis (IC50 Determination) D->E F Structure-Activity Relationship Studies E->F

Caption: Workflow for the investigation of this compound's α-glucosidase inhibitory activity.

cluster_pathway Hypothesized α-Glucosidase Inhibition by Batatasins cluster_enzyme α-Glucosidase Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products Enzyme Active Site Glucose1 Glucose Enzyme->Glucose1 Inhibited Reaction Substrate Disaccharide Substrate->Enzyme Cannot bind effectively Inhibitor Batatasin Analog (e.g., Batatasin III) Inhibitor->Enzyme Binds to enzyme

Caption: Mechanism of noncompetitive α-glucosidase inhibition by active Batatasins.

IV. Future Directions and Conclusion

The finding that this compound does not inhibit α-glucosidase, while its close structural analogs do, is significant for the field of natural product drug discovery.[1] This underscores the specificity of enzyme-inhibitor interactions and provides a valuable data point for structure-activity relationship (SAR) studies of the batatasin class of compounds.

For researchers investigating the traditional medicinal uses of plants containing this compound, this result suggests that its therapeutic effects, if any, are likely not mediated through the inhibition of α-glucosidase. Future research should therefore be directed towards:

  • Screening this compound against a broader range of biological targets to identify other potential mechanisms of action. This could include anti-inflammatory, antioxidant, or other metabolic pathways.

  • Investigating the possibility of synergistic effects where this compound may enhance the activity of other compounds present in traditional medicinal preparations.

  • Conducting detailed structural studies to understand why the subtle differences in the molecular structure of this compound lead to a complete loss of α-glucosidase inhibitory activity compared to its analogs.

References

Troubleshooting & Optimization

Technical Support Center: Batatasin V Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Batatasin V Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance your experimental success and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural bibenzyl compound, specifically 4-(2-hydroxyphenethyl)-2,6-dimethoxyphenol.[1] It has been isolated from plants such as the dormant bulbils of the Chinese yam (Dioscorea batatus).[2] Bibenzyl compounds are characterized by a 1,2-diphenylethane (B90400) core structure (C6-C2-C6).[3]

Q2: What are the primary approaches for synthesizing this compound?

A2: There are two main approaches for the synthesis of this compound and other bibenzyls:

  • Chemical Synthesis: This typically involves multi-step organic reactions. A common strategy is the synthesis of a stilbene (B7821643) precursor followed by the reduction of the central double bond to form the bibenzyl ethane (B1197151) bridge.[1]

  • Biosynthesis/Enzymatic Synthesis: This approach utilizes enzymes, specifically from the phenylpropanoid pathway, to construct the bibenzyl backbone. The key enzyme is Bibenzyl Synthase (BBS), which catalyzes the condensation of a dihydro-hydroxycinnamoyl-CoA derivative with malonyl-CoA.[4][5]

Q3: Which chemical synthesis route is recommended for creating the bibenzyl structure of this compound?

A3: A highly effective and common route involves the synthesis of a stilbene intermediate, which is then reduced. Popular methods for stilbene synthesis include:

  • Wittig Reaction: This reaction uses a phosphorus ylide to react with an aldehyde or ketone, forming an alkene. It is a versatile method for creating the stilbene double bond.[6][7][8]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[9][10][11]

  • Perkin Reaction: An aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride.[12][13][14] Once the stilbene is formed, the central double bond is reduced to a single bond, typically via catalytic hydrogenation, to yield the final bibenzyl product.

Q4: What is the proposed biosynthetic pathway for bibenzyl compounds like this compound?

A4: Bibenzyls are synthesized in plants via a branch of the phenylpropanoid pathway.[5][15] The process generally involves three key steps:

  • Acyl-CoA Esterification: A hydroxycinnamic acid (like p-coumaric acid) is esterified with coenzyme A (CoA) by a 4-coumarate-CoA ligase (4CL) family enzyme.[4]

  • Reduction: The double bond in the hydroxycinnamoyl-CoA ester is reduced to form a dihydro-hydroxycinnamoyl-CoA derivative.[4]

  • Condensation: A Bibenzyl Synthase (BBS), a type III polyketide synthase, catalyzes the condensation of the dihydro-hydroxycinnamoyl-CoA starter molecule with three molecules of malonyl-CoA to form the bibenzyl scaffold.[4][16]

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound.

Chemical Synthesis Troubleshooting

Problem 1: Low yield during the Wittig reaction for the stilbene precursor.

  • Q: My Wittig reaction is giving a very low yield of the desired stilbene. What are the possible causes?

    • A: Low yields in Wittig reactions can stem from several factors:

      • Inefficient Ylide Formation: The phosphonium (B103445) salt may not be fully deprotonated. Ensure you are using a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or t-BuOK) and anhydrous conditions, as Wittig reagents are sensitive to moisture.[17][18]

      • Poor Ylide Stability: If your ylide is unstabilized, it may be degrading before it can react with the aldehyde. Perform the reaction at a low temperature and add the aldehyde promptly after ylide formation.

      • Steric Hindrance: If either the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced.[19] Consider longer reaction times or slightly elevated temperatures.

      • Side Reactions: The presence of lithium salts can sometimes lead to side products. Using sodium- or potassium-based reagents can mitigate this.[20]

      • Impure Reagents: Starting materials (benzyl halide, triphenylphosphine (B44618), aldehyde) and solvents must be pure and dry.[21]

Problem 2: Formation of undesired E/Z isomers in the stilbene synthesis.

  • Q: I am getting a mixture of E and Z isomers from my Wittig reaction. How can I improve the stereoselectivity?

    • A: The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide:

      • For (Z)-alkenes: Use non-stabilized ylides (with alkyl substituents) in a salt-free, aprotic solvent. These conditions favor the formation of the cis-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene.[20]

      • For (E)-alkenes: Use stabilized ylides (with electron-withdrawing groups like -CO₂R or -CN). These reactions are thermodynamically controlled and favor the more stable (E)-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for generating (E)-alkenes with high selectivity.[8][22]

Problem 3: Incomplete or slow reduction of the stilbene to this compound.

  • Q: The catalytic hydrogenation of my stilbene precursor is not going to completion. How can I improve this step?

    • A: Incomplete hydrogenation can be due to several issues:

      • Catalyst Inactivity: The palladium on carbon (Pd/C) or other catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst. Impurities in the substrate or solvent (especially sulfur-containing compounds) can poison the catalyst.

      • Insufficient Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, some substrates require higher pressures to achieve full conversion. Consider using a Parr shaker or a similar apparatus to increase hydrogen pressure.

      • Poor Solubility: The stilbene must be fully dissolved in the reaction solvent for the reaction to proceed efficiently. Screen different solvents to find one with good solubility for your substrate.

      • Reaction Time and Temperature: The reaction may simply require more time or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Biosynthesis Troubleshooting

Problem 1: Low or no activity from the Bibenzyl Synthase (BBS) enzyme.

  • Q: My recombinant Bibenzyl Synthase shows very low catalytic activity. What could be the issue?

    • A: Low enzyme activity is a common challenge in biosynthetic setups:

      • Improper Protein Folding: The enzyme may not be correctly folded when expressed in a heterologous host like E. coli. Try optimizing expression conditions (e.g., lower temperature, different expression vector, or co-expression with chaperones).

      • Substrate Unavailability: Ensure that the necessary substrates, dihydro-p-coumaroyl-CoA and malonyl-CoA, are present in sufficient concentrations. The synthesis of these precursors can be a rate-limiting step.[16]

      • Incorrect Cofactors or pH: Verify that the buffer conditions, including pH and any necessary cofactors, are optimal for your specific BBS enzyme.

      • Enzyme Inhibition: The product, this compound, or other metabolites in the system could be causing feedback inhibition. Consider strategies for in-situ product removal.

Problem 2: Low overall yield of this compound in a whole-cell biotransformation.

  • Q: My engineered microbial strain is producing very little this compound. How can I increase the titer?

    • A: Improving yield in a whole-cell system requires a metabolic engineering approach:

      • Precursor Supply Enhancement: The intracellular pools of the starter unit (e.g., p-coumaric acid) and the extender unit (malonyl-CoA) are often limiting. Overexpress key enzymes in the upstream pathways to boost the supply of these precursors.[4][15]

      • Redirecting Carbon Flux: Knock out or down-regulate competing pathways that drain precursors away from this compound synthesis.

      • Enzyme Expression Levels: Optimize the expression levels of the core biosynthetic enzymes (e.g., 4CL, reductases, and BBS). A codon-optimized gene or a stronger promoter might be necessary.

      • Toxicity of Product/Intermediates: this compound or its precursors may be toxic to the host organism, limiting production. Engineering efflux pumps or performing extractive fermentation can help alleviate this issue.

Data Presentation: Comparative Yields of Synthesis Methods

The following tables summarize typical yields for relevant chemical reactions used in the synthesis of bibenzyls and stilbenes.

Table 1: Comparison of Common Stilbene Synthesis Reactions

ReactionTypical SubstratesKey ReagentsTypical YieldStereoselectivityReference(s)
Wittig Reaction Benzaldehyde, Benzyltriphenylphosphonium (B107652) saltStrong base (n-BuLi, NaH)40-95%(Z)-selective with unstabilized ylides[6][22][23]
HWE Reaction Benzaldehyde, Benzylphosphonate esterBase (NaH, K₂CO₃)70-95%Highly (E)-selective[8][23]
Heck Reaction Aryl bromide, StyrenePd catalyst, Base (K₂CO₃)40-100%Typically (E)-selective[9][11][24]
Perkin Reaction Benzaldehyde, Phenylacetic acidBase (NEt₃), Acetic anhydride49-64%Can be selective for (E) or (Z)[12][13]

Table 2: Yields for the Reduction of Stilbenes to Bibenzyls

Reducing AgentSubstrateSolventYieldReference(s)
H₂, Pd/C StilbeneEthanol (B145695)>95% (typical)[1]
Zn, NiCl₂·6H₂O StilbeneMethanol74.1%[3]
Vitride Reagent StilbeneToluene55%[3]

Experimental Protocols

Protocol 1: Hypothetical Chemical Synthesis of this compound

This protocol outlines a two-step synthesis of this compound via a Wittig reaction followed by catalytic hydrogenation.

Step A: Synthesis of Stilbene Intermediate (Wittig Reaction)

  • Preparation of Phosphonium Salt: In a round-bottom flask under an inert atmosphere (N₂), dissolve an appropriate benzyl (B1604629) halide (e.g., 2-hydroxy-3,5-dimethoxybenzyl bromide) and triphenylphosphine (1.1 eq) in anhydrous toluene. Reflux the mixture for 24 hours. Cool to room temperature, filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the benzyltriphenylphosphonium salt.

  • Ylide Formation and Reaction: Suspend the phosphonium salt in anhydrous THF at 0 °C under N₂. Add a strong base such as n-butyllithium (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Add a solution of 4-methoxybenzaldehyde (B44291) (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the stilbene intermediate.

Step B: Reduction of Stilbene to this compound (Catalytic Hydrogenation)

  • Reaction Setup: Dissolve the purified stilbene intermediate in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a Parr hydrogenator). Stir the reaction vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC until the starting material is completely consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, purify further by column chromatography or recrystallization.

Protocol 2: General Protocol for Enzymatic Synthesis of a Bibenzyl

This protocol describes the in vitro synthesis of a bibenzyl using a purified Bibenzyl Synthase (BBS).

  • Enzyme Preparation: Express and purify the recombinant BBS enzyme from a suitable host (e.g., E. coli) according to established protocols. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Substrate Addition: Add the substrates to the buffer. A typical reaction might contain:

    • Dihydro-p-coumaroyl-CoA (e.g., 100 µM)

    • Malonyl-CoA (e.g., 300 µM)

  • Initiation of Reaction: Initiate the reaction by adding the purified BBS enzyme (e.g., 1-5 µg) to the mixture. The total reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) for a set period (e.g., 1-4 hours).

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate containing 1% acetic acid. Vortex vigorously for 1 minute to extract the products.

  • Analysis: Centrifuge the mixture to separate the phases. Transfer the upper organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and re-dissolve the residue in a small volume of methanol. Analyze the products by HPLC or LC-MS by comparing with an authentic standard of the target bibenzyl.

Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound synthesis.

G cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_bibenzyl Bibenzyl Branch Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Dihydro_p_Coumaroyl_CoA Dihydro_p_Coumaroyl_CoA p_Coumaroyl_CoA->Dihydro_p_Coumaroyl_CoA Reductase Batatasin_V_Scaffold Batatasin_V_Scaffold Dihydro_p_Coumaroyl_CoA->Batatasin_V_Scaffold Bibenzyl Synthase (BBS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Batatasin_V_Scaffold Bibenzyl Synthase (BBS) G Start Starting Materials (Substituted Benzaldehyde & Benzyl Halide) Phosphonium_Salt Step 1: Form Phosphonium Salt (Triphenylphosphine, Toluene, Reflux) Start->Phosphonium_Salt Wittig_Reaction Step 2: Wittig Reaction (Strong Base, THF) Phosphonium_Salt->Wittig_Reaction Stilbene_Intermediate Stilbene Intermediate Wittig_Reaction->Stilbene_Intermediate Purification1 Purification (Column Chromatography) Stilbene_Intermediate->Purification1 Reduction Step 3: Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Purification1->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification2 Final Purification (Chromatography/Recrystallization) Crude_Product->Purification2 Final_Product Pure this compound Purification2->Final_Product G Start Low Yield in Chemical Synthesis Check_Step Which step has low yield? Start->Check_Step Wittig Wittig Reaction Check_Step->Wittig Stilbene Formation Reduction Reduction Step Check_Step->Reduction Stilbene Reduction Check_Ylide Check Ylide Formation (Anhydrous conditions? Strong enough base?) Wittig->Check_Ylide Check_Reagents Check Reagent Purity (Aldehyde, Phosphonium Salt) Wittig->Check_Reagents Check_Stereo Undesired Isomers? (Modify ylide/conditions) Wittig->Check_Stereo Check_Catalyst Check Catalyst Activity (Use fresh catalyst, check for poisons) Reduction->Check_Catalyst Check_Conditions Check Reaction Conditions (Increase H₂ pressure? Change solvent?) Reduction->Check_Conditions Check_Completion Reaction Incomplete? (Increase reaction time/temp) Reduction->Check_Completion Improve_Yield Yield Improved Check_Ylide->Improve_Yield Check_Reagents->Improve_Yield Check_Stereo->Improve_Yield Check_Catalyst->Improve_Yield Check_Conditions->Improve_Yield Check_Completion->Improve_Yield

References

Technical Support Center: Isolation of Batatasin V from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Batatasin V from natural sources, primarily dormant bulbils of Dioscorea batatas (Chinese Yam).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a bibenzyl compound with the chemical name 2′-hydroxy-3,4,5-trimethoxybibenzyl. Its primary known natural source is the dormant bulbils of the Chinese Yam, Dioscorea batatas.

Q2: What are the main challenges in isolating this compound?

The main challenges include:

  • Low abundance: this compound is often present in low concentrations in the plant material, making extraction and purification challenging.

  • Compound Stability: As a phenolic compound, this compound can be sensitive to heat, light, and oxygen, potentially leading to degradation during the isolation process.[1][2][3][4][5]

  • Co-eluting Impurities: The crude extract contains a complex mixture of similar compounds, such as other batatasins, bibenzyls, and phenanthrenes, which can be difficult to separate.[6][7]

Q3: What analytical techniques are recommended for identifying and quantifying this compound?

For the identification and characterization of this compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Essential for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): Useful for quantification and purity assessment.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Troubleshooting Steps
Inefficient Extraction Solvent Ensure the use of an appropriate solvent. Methanol (B129727) is commonly used for extracting bibenzyls. Consider a maceration with methanol for an extended period (e.g., 24-48 hours) with occasional agitation.
Degradation during Extraction Phenolic compounds can be thermolabile.[1][4] Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C). Protect the extract from light by using amber glassware or covering containers with aluminum foil.[2][3]
Improper Plant Material Use dormant bulbils of Dioscorea batatas, as this is the reported source of this compound. The concentration of secondary metabolites can vary depending on the plant's growth stage and storage conditions.
Problem 2: Poor Separation and Co-elution during Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase Silica (B1680970) gel is a common choice for initial fractionation. For compounds that are sensitive to acidic conditions, consider using deactivated silica gel or an alternative stationary phase like Florisil or alumina. For finer separation of similar compounds, Sephadex LH-20 is often used.
Suboptimal Mobile Phase Develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. A gradient elution is often more effective than an isocratic one for separating complex mixtures. For bibenzyls and phenanthrenes, solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol are common starting points.
Co-elution of Structurally Similar Compounds Batatasins, other bibenzyls, and phenanthrenes often have similar polarities, leading to co-elution.[6][7] If initial column chromatography is insufficient, proceed to preparative HPLC for final purification.
Problem 3: Difficulty in Final Purification by HPLC
Possible Cause Troubleshooting Steps
Suboptimal HPLC Conditions A reversed-phase C18 column is a good starting point. Optimize the mobile phase, which typically consists of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[6][7]
Compound Degradation on Column If this compound is found to be unstable under acidic conditions, use a mobile phase without an acid modifier or a different type of column.
Low Resolution of Isomers or Closely Related Compounds Adjust the gradient slope to be shallower to increase the separation of closely eluting peaks. Consider using a longer column or a column with a smaller particle size for higher efficiency.

Experimental Protocols

General Protocol for the Isolation of this compound

This protocol is a generalized procedure based on methods for isolating similar bibenzyl compounds from Dioscorea species. Optimization will be required for specific experimental conditions.

1. Extraction:

  • Air-dry the dormant bulbils of Dioscorea batatas at room temperature, protected from direct sunlight.

  • Grind the dried bulbils into a fine powder.

  • Macerate the powder in methanol (e.g., 1:10 w/v) at room temperature for 48 hours with periodic stirring.

  • Filter the extract and concentrate it under reduced pressure at a temperature below 40°C to obtain the crude methanol extract.

2. Fractionation (Column Chromatography):

  • Subject the crude extract to column chromatography on silica gel.

  • Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by TLC, visualizing with a UV lamp and/or a suitable staining reagent.

  • Combine fractions that show the presence of compounds with similar Rf values to expected bibenzyls.

3. Purification (Sephadex and HPLC):

  • Further purify the combined fractions on a Sephadex LH-20 column using a suitable solvent like methanol to remove pigments and other impurities.

  • The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Use a gradient elution system, such as acetonitrile and water with 0.1% formic acid.

  • Monitor the elution at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

4. Structure Confirmation:

  • Confirm the structure of the isolated compound as this compound using NMR (¹H and ¹³C) and MS analysis.

Visualizations

Experimental_Workflow Start Dormant Bulbils of Dioscorea batatas Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Combined Fractions Column_Chromatography->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Partially Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC (C18 Column) Purified_Fractions->HPLC Batatasin_V Pure this compound HPLC->Batatasin_V Analysis Structural Analysis (NMR, MS) Batatasin_V->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: A generalized workflow for the isolation of this compound.

Troubleshooting_Logic Start Low Yield or Purity of this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Degradation Potential Degradation? Check_Extraction->Degradation Inefficient_Extraction Inefficient Extraction? Check_Extraction->Inefficient_Extraction Co_elution Co-elution Issue? Check_Purification->Co_elution Reduce_Temp Lower Temperature Degradation->Reduce_Temp Protect_Light Protect from Light Degradation->Protect_Light Change_Solvent Change Solvent Inefficient_Extraction->Change_Solvent Increase_Time Increase Extraction Time Inefficient_Extraction->Increase_Time Optimize_HPLC Optimize HPLC Conditions Co_elution->Optimize_HPLC Adjust_Gradient Adjust Gradient Optimize_HPLC->Adjust_Gradient Change_Column Change Column Optimize_HPLC->Change_Column

Caption: A troubleshooting decision tree for this compound isolation.

References

Technical Support Center: Overcoming Solubility Issues with Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Batatasin V in aqueous solutions for experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a small molecule, and like many naturally derived compounds such as stilbenoids and phenanthrene (B1679779) derivatives, it is predicted to be hydrophobic with low aqueous solubility.[1][2][3] This poor solubility can lead to challenges in experimental assays, as the compound may precipitate out of solution, leading to inaccurate and non-reproducible results. Achieving a stable, soluble formulation is critical for accurate biological testing.

Q2: I'm seeing a precipitate form immediately after diluting my this compound stock solution into my aqueous buffer or cell culture medium. What is happening?

A2: This phenomenon is commonly referred to as "crashing out" or "precipitation." It typically occurs when a concentrated stock solution of a hydrophobic compound, often prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous environment. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium, leading to the formation of a solid precipitate.[4][5]

Q3: My solution appears clear initially, but I notice a precipitate after some time or upon incubation. What could be the cause?

A3: Delayed precipitation can occur due to several factors. Changes in temperature, pH, or evaporation of the culture medium during incubation can alter the solubility of this compound.[6] Additionally, the compound may interact with components in the medium, such as salts or proteins, over time to form insoluble complexes.[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Potential Cause & Solution

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound in the aqueous medium is higher than its solubility limit.Decrease the final working concentration. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration.[4]
Rapid Dilution / Solvent Shock Direct and rapid addition of a concentrated DMSO stock to a large volume of aqueous medium causes a sudden change in solvent polarity, leading to precipitation.[5]Employ a stepwise or serial dilution method. Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while gently vortexing.[4]
Low Temperature of Aqueous Medium The solubility of many compounds, including those in the stilbenoid class, can decrease at lower temperatures.Always use pre-warmed (e.g., 37°C) buffers or cell culture media for dilutions.[4]
Issue 2: Delayed Precipitation of this compound in Culture

Potential Cause & Solution

Potential CauseExplanationRecommended Solution
Media Instability Changes in pH or evaporation of the medium during incubation can lead to supersaturation and subsequent precipitation.Ensure proper humidification in the incubator to minimize evaporation. Use buffered media to maintain a stable pH.[8]
Interaction with Media Components This compound may form insoluble complexes with salts, proteins, or other components present in the cell culture medium.If possible, test the solubility in different basal media formulations. For serum-containing media, consider if interactions with serum proteins are contributing to the issue.[4]

Advanced Solubilization Strategies

For persistent solubility issues, consider the following advanced formulation strategies. These methods aim to increase the aqueous solubility and stability of hydrophobic compounds like this compound.

StrategyPrincipleKey Considerations
Cyclodextrin (B1172386) Inclusion Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming a complex that is more soluble in water.[9][10][11]The choice of cyclodextrin (e.g., HP-β-CD, SBE-β-CD) and the molar ratio of cyclodextrin to this compound are critical for optimal solubilization.[12]
Nanosuspensions This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[13][14][15]Requires specialized equipment such as high-pressure homogenizers or media mills. Stabilizers are necessary to prevent particle aggregation.[16]
Solid Dispersions This compound is dispersed in a solid, inert, and highly water-soluble carrier matrix. When introduced to an aqueous environment, the carrier dissolves, releasing the drug as fine particles, which enhances its dissolution.[17][18][19]The choice of carrier (e.g., polyethylene (B3416737) glycols, polyvinylpyrrolidone) and the method of preparation (e.g., solvent evaporation, fusion) are important factors.[20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Serial Dilution for In Vitro Assays
  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the vial of this compound powder and a vial of high-purity DMSO to come to room temperature.

    • Calculate the required mass of this compound to prepare a 10 mM stock solution.

    • Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add the corresponding volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilution in Cell Culture Medium (Example for a 10 µM final concentration):

    • Pre-warm your complete cell culture medium in a 37°C water bath.

    • Intermediate Dilution (Recommended): In a sterile tube, prepare a 1:100 intermediate dilution of the 10 mM stock solution in the pre-warmed medium to yield a 100 µM solution. For example, add 5 µL of the 10 mM stock to 495 µL of medium. Mix gently by pipetting.

    • Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed medium to achieve the desired final concentration. For a 10 µM final concentration, you would perform a 1:10 dilution of the 100 µM intermediate solution.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A Equilibrate this compound and DMSO to Room Temp B Weigh this compound Powder A->B C Add DMSO to Powder B->C D Vortex/Sonicate to Completely Dissolve C->D E Aliquot and Store at -20°C / -80°C D->E G Prepare Intermediate Dilution in Medium E->G Use one aliquot F Pre-warm Cell Culture Medium to 37°C F->G H Prepare Final Dilution in Medium G->H I Visually Inspect for Precipitation H->I J Add to Cells I->J

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration/Lyophilization: Filter the solution to remove any un-complexed this compound. The resulting aqueous solution can be used directly, or it can be lyophilized to obtain a solid powder of the inclusion complex, which can be reconstituted in water or buffer.

Hypothetical Signaling Pathway

Given that specific signaling pathways for this compound are not yet elucidated, we present a hypothetical pathway that could be investigated based on the known activities of related stilbenoid compounds, which have been shown to possess anti-inflammatory and anti-cancer properties.

Hypothetical Signaling Pathway for this compound

G BatatasinV This compound IKK IKK Complex BatatasinV->IKK Inhibits NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->InflammatoryGenes Transcription

References

troubleshooting Batatasin V instability in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Batatasin V. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring stilbenoid compound with the chemical structure 2′-hydroxy-3,4,5-trimethoxybibenzyl[1]. Stilbenoids are a class of phenolic compounds known for their diverse biological activities. Like many phenolic compounds, this compound's stability can be influenced by various experimental conditions.

Q2: What are the primary factors that can lead to the instability of this compound in my experiments?

Based on the general behavior of stilbenoids and phenolic compounds, the primary factors affecting this compound stability are:

  • Light: Exposure to UV and even ambient fluorescent light can cause degradation or isomerization of stilbenoids[2].

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.

  • pH: The pH of the solution can significantly impact the stability of phenolic compounds, with both acidic and alkaline conditions potentially causing degradation[3].

  • Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.

  • Solvent: The choice of solvent can influence the stability of this compound. For some related compounds, hydroalcoholic solutions (e.g., 50% ethanol) have been shown to offer better stability than pure water or methanol[3].

Q3: How can I visually detect if my this compound solution has degraded?

Degradation of stilbenoids can sometimes be visually observed as a color change in the solution, often turning yellow or brown[4][5]. However, significant degradation can occur without a noticeable change in color. Therefore, it is crucial to rely on analytical methods like HPLC to confirm the integrity of your this compound stock and working solutions.

Q4: What are the best practices for storing this compound?

To ensure the stability of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container at -20°C, protected from light.

  • Prepare stock solutions fresh for each experiment if possible.

  • If stock solutions need to be stored, they should be aliquoted into small volumes in amber vials to minimize light exposure and freeze-thaw cycles, and stored at -20°C or -80°C.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Q: My this compound is showing variable or weak activity in my cell-based/enzyme-based assay. What could be the cause?

A: This is a common issue that can often be traced back to compound instability. Here’s a step-by-step troubleshooting guide:

  • Verify the Integrity of Your Stock Solution:

    • Action: Analyze your this compound stock solution using HPLC to check for the presence of degradation products. Compare the chromatogram to a freshly prepared standard.

    • Rationale: this compound may have degraded during storage or handling.

  • Optimize Your Experimental Workflow to Minimize Degradation:

    • Action: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Perform experimental steps under subdued lighting whenever possible.

    • Rationale: Stilbenoids are known to be light-sensitive[2].

  • Evaluate the Stability in Your Assay Buffer:

    • Action: Incubate this compound in your assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze it by HPLC to determine the rate of degradation.

    • Rationale: The pH, ionic strength, and presence of certain components in your buffer could be promoting the degradation of this compound.

  • Consider the Impact of Temperature:

    • Action: If your assay requires incubation at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible without compromising the assay's performance.

    • Rationale: Higher temperatures accelerate chemical degradation.

  • Check for Potential Interactions with Other Reagents:

    • Action: Review the composition of your assay medium for components that might react with phenolic compounds, such as strong oxidizing or reducing agents.

    • Rationale: Assay components can directly contribute to the degradation of your compound.

Issue 2: Poor solubility of this compound in aqueous solutions.

Q: I am having trouble dissolving this compound in my aqueous assay buffer, leading to precipitation.

A: Poor aqueous solubility is a common challenge with many natural products.

  • Use a Co-solvent:

    • Action: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol (B145695). Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your assay (typically <1%).

    • Rationale: Organic solvents can significantly enhance the solubility of hydrophobic compounds.

  • Sonication:

    • Action: Briefly sonicate the solution after diluting the this compound stock into the aqueous buffer.

    • Rationale: Sonication can help to disperse the compound and break up small aggregates, improving solubilization.

  • pH Adjustment:

    • Action: Depending on the pKa of the hydroxyl groups in this compound, slightly adjusting the pH of the buffer (if permissible for your assay) might improve solubility.

    • Rationale: The ionization state of phenolic hydroxyl groups can affect solubility.

Data Presentation

ConditionGeneral Stability of StilbenoidsRecommendations for this compound
Light Prone to trans-cis isomerization and degradation upon exposure to UV and fluorescent light.[2]Handle in amber vials or under low-light conditions.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or below. Minimize incubation times at elevated temperatures.
pH Stability is pH-dependent; degradation can occur in both acidic and alkaline conditions.[3]Determine the optimal pH for stability in your experimental buffer.
Solvent Stability can vary with the solvent system. Hydroalcoholic solutions may offer better stability than purely aqueous solutions for some compounds.[3]If solubility allows, consider using a co-solvent like ethanol in your stock solution.

Experimental Protocols

Below are detailed methodologies for key experiments that are often performed with phenolic compounds like this compound.

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or Ethanol (ACS grade or higher)

    • Amber glass vials with Teflon-lined caps

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to assess the antioxidant activity of phenolic compounds.

  • Materials:

    • This compound stock solution

    • DPPH

    • Methanol (B129727) or Ethanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). Keep this solution in the dark.

    • Prepare a series of dilutions of your this compound stock solution in methanol.

    • In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solid Solid this compound prep_stock Prepare Stock Solution (DMSO/Ethanol) prep_solid->prep_stock prep_working Prepare Working Solutions prep_stock->prep_working assay_treatment Treatment with This compound prep_working->assay_treatment assay_setup Assay Setup (e.g., cell culture, enzyme prep) assay_setup->assay_treatment assay_incubation Incubation assay_treatment->assay_incubation assay_readout Data Acquisition assay_incubation->assay_readout analysis_data Data Analysis assay_readout->analysis_data analysis_results Results Interpretation analysis_data->analysis_results troubleshooting_logic start Inconsistent/Low Activity? check_stock Check Stock Solution Integrity (HPLC) start->check_stock degraded Stock Degraded? check_stock->degraded prepare_fresh Prepare Fresh Stock degraded->prepare_fresh Yes check_assay_stability Assess Stability in Assay Buffer degraded->check_assay_stability No prepare_fresh->check_assay_stability assay_unstable Unstable in Assay? check_assay_stability->assay_unstable modify_conditions Modify Assay Conditions (Light, Temp, Buffer) assay_unstable->modify_conditions Yes retest Re-test Activity assay_unstable->retest No modify_conditions->retest

References

Technical Support Center: Batatasin V Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Batatasin V Bioactivity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common in vitro assays used to assess the biological activities of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the evaluation of this compound's bioactivity, focusing on antioxidant and anti-inflammatory assays.

General Issues

Q1: Why am I observing low or inconsistent bioactivity for this compound?

A1: Low or inconsistent bioactivity of this compound can stem from several factors related to its chemical nature as a stilbenoid. Stilbenoids are known for their poor water solubility and potential instability.[1][2]

  • Solubility: this compound, like other stilbenoids, has low aqueous solubility.[1][2] This can lead to precipitation in aqueous assay buffers, reducing the effective concentration of the compound available to interact with the target.

  • Stability: Stilbenoids can be sensitive to light, pH, and temperature, which may lead to degradation of the compound over the course of the experiment.

  • Compound Aggregation: At higher concentrations, this compound may form aggregates, which can interfere with the assay and lead to inaccurate results.

Troubleshooting Tips:

  • Solvent Selection: Use a small amount of a water-miscible organic solvent like DMSO to dissolve this compound before diluting it in the assay medium. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Sonication: Briefly sonicate the this compound solution to aid in dissolution and break up aggregates.

  • Fresh Preparations: Always prepare fresh solutions of this compound for each experiment to minimize degradation.

  • Light Protection: Protect this compound solutions from light by using amber vials and covering plates during incubation.

Antioxidant Assays

Q2: My antioxidant assay results for this compound are not reproducible. What could be the cause?

A2: Reproducibility issues in antioxidant assays are common and can be due to the instability of the radical solutions or procedural inconsistencies.

  • DPPH/ABTS Radical Instability: The DPPH and ABTS radicals can degrade over time, especially when exposed to light.

  • Inconsistent Incubation Times: The reaction between this compound and the radicals may not have reached its endpoint if incubation times are too short or inconsistent.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in results.

Troubleshooting Tips:

  • Fresh Radical Solutions: Prepare fresh DPPH or ABTS radical solutions for each assay.

  • Standardize Incubation: Ensure a consistent and adequate incubation time for all samples and standards.

  • Pipette Calibration: Regularly calibrate your pipettes to ensure accuracy.

Anti-inflammatory Assays (Cell-Based)

Q3: I am not seeing a dose-dependent inhibition of nitric oxide (NO) production in my Griess assay with this compound.

A3: Issues with the Griess assay for NO production in cell culture can be multifaceted, involving the cells, the compound, or the assay itself.

  • Cell Health: Unhealthy or improperly stimulated cells (e.g., with LPS) will not produce a consistent amount of NO.

  • Compound Cytotoxicity: At higher concentrations, this compound may be cytotoxic, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect.

  • Interference with Griess Reagent: Components in the cell culture medium or the this compound solution itself could interfere with the Griess reaction.[3]

Troubleshooting Tips:

  • Cell Viability Assay: Always perform a concurrent cell viability assay (e.g., MTT or LDH) to ensure that the observed decrease in NO is not due to cytotoxicity.

  • Positive Control: Use a known inhibitor of NO synthase (e.g., L-NMMA) as a positive control.

  • Sample Deproteinization: If you suspect interference, consider deproteinizing your samples before performing the Griess assay.[3]

Q4: My ELISA results for TNF-α and IL-6 show high background or high well-to-well variability.

A4: High background and variability in ELISA are common problems that can obscure the true effect of this compound.[4][5][6]

  • Inadequate Washing: Insufficient washing between steps can leave unbound reagents, leading to high background.

  • Improper Blocking: Incomplete blocking of the plate can result in non-specific binding of antibodies.

  • "Edge Effect": Uneven temperature across the plate during incubation can lead to variability, particularly in the outer wells.[4]

Troubleshooting Tips:

  • Thorough Washing: Ensure complete and consistent washing of all wells.

  • Optimize Blocking: Use an appropriate blocking buffer and ensure sufficient incubation time.

  • Plate Sealing and Incubation: Use plate sealers and avoid stacking plates during incubation to ensure uniform temperature.[4]

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, the following tables provide representative data for the closely related compound, Batatasin III, and other relevant compounds to offer a comparative context for expected bioactivity.

Table 1: Antioxidant Activity (IC50 values)

Compound/ExtractDPPH Assay (µg/mL)ABTS Assay (µg/mL)Reference
Batatasin III Analog 21--[3]
Ascorbic Acid (Standard)~5-10~5-15[6][7]
Quercetin (Standard)~2-5~1-3[7]

Table 2: Anti-inflammatory Activity (IC50 values)

Compound/ExtractNitric Oxide (NO) Inhibition in RAW 264.7 cells (µM)Reference
Batatasin III Analog 2112.95[3]
L-NMMA (Positive Control)Varies with conditions[8]

Detailed Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).[9]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using sodium nitrite (B80452) to determine the concentration of nitrite in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value.[10]

ELISA for TNF-α and IL-6
  • Sample Collection:

    • Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound, as described in the NO inhibition assay.

  • ELISA Procedure (General Sandwich ELISA Protocol):

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculation:

    • Generate a standard curve using recombinant TNF-α or IL-6.

    • Determine the concentration of the cytokines in the samples from the standard curve.[11][12]

Visualizations

Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Culture & Treatment cluster_1 Bioactivity Assays cluster_2 Cytotoxicity Assay Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant MTT Assay MTT Assay Stimulate with LPS->MTT Assay Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Collect Supernatant->ELISA (TNF-α, IL-6)

Workflow for assessing the anti-inflammatory activity of this compound.
Potential Signaling Pathways Modulated by this compound

Stilbenoids are known to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][13]

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, TNF-α, IL-6) activates transcription This compound This compound This compound->IKK inhibits G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK->MAPKK (MKK3/6) activates p38 MAPK p38 MAPK MAPKK (MKK3/6)->p38 MAPK phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression This compound This compound This compound->p38 MAPK inhibits

References

how to prevent degradation of Batatasin V during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Batatasin V during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: As a phenolic compound with a phenanthrene (B1679779) backbone, this compound is susceptible to degradation primarily through oxidation and photodegradation.[1][2][3] Exposure to oxygen, light (especially UV radiation), and elevated temperatures can accelerate these degradation processes.[3][4]

Q2: What are the optimal storage conditions for neat this compound?

A2: For long-term stability, neat this compound, which is an oil at room temperature, should be stored in a cool, dark, and inert environment. The ideal conditions involve storing the compound under an inert gas like argon or nitrogen in a tightly sealed, amber glass vial at low temperatures.[3][5][6]

Q3: How should I store this compound in solution?

A3: Solutions of this compound should be prepared in degassed solvents and stored under an inert atmosphere at low temperatures.[5] It is recommended to store stock solutions in a freezer, preferably at -20°C or -80°C, to minimize degradation.[4] For oxygen-sensitive compounds, purging the container with an inert gas before sealing is crucial.[4]

Q4: I've noticed a color change in my this compound sample. What does this indicate?

A4: A change in color, such as yellowing or browning, is a common indicator of chemical degradation, particularly oxidation.[7] Phenolic compounds can oxidize to form colored quinone-like structures or polymeric products.[2][7] If you observe a color change, it is crucial to verify the compound's purity using an analytical technique like HPLC.[7]

Q5: Can repeated freeze-thaw cycles affect the stability of this compound solutions?

A5: Yes, repeated freeze-thaw cycles can potentially accelerate degradation, although this is more commonly a concern for large molecules like proteins.[4] To minimize this risk, it is best practice to aliquot stock solutions into single-use volumes before freezing.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

  • Possible Cause 1: Presence of Oxygen.

    • Solution: Ensure that the solvent used to prepare the solution is thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[5][8] After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

  • Possible Cause 2: Exposure to Light.

    • Solution: Always store this compound solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[3][4] Perform all manipulations of the solution in a dimly lit environment or under yellow light.

  • Possible Cause 3: Inappropriate Storage Temperature.

    • Solution: Store solutions at or below -20°C for short-to-medium-term storage and at -80°C for long-term storage. Avoid storing solutions at room temperature for extended periods.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stored Sample

  • Possible Cause: Chemical Degradation.

    • Solution: The new peaks likely represent degradation products. To identify the degradation pathway, you can perform a forced degradation study (see Experimental Protocols section). This will help in characterizing the degradation products and understanding the degradation mechanism. Comparing the retention times of the new peaks with those generated under specific stress conditions (e.g., oxidative, photolytic) can help identify them.

Storage Condition Recommendations

For optimal stability of this compound, the following storage conditions are recommended.

Form Container Atmosphere Temperature Light Condition Recommended Duration
Neat (Oil) Tightly sealed amber glass vialInert (Argon or Nitrogen)≤ -20°CDarkLong-term
In Solution Tightly sealed amber glass vialInert (Argon or Nitrogen)-20°C to -80°CDarkShort to Long-term

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[9][10][11] The goal is to achieve 5-20% degradation of the active compound.[12]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.[7]

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[7]

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C for 72 hours.[7]

  • Photolytic Degradation: Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.[7]

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control, using the Stability-Indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method is designed to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 60% A, 40% B; linear gradient to 100% B over 20 minutes; hold for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

2. Method Validation:

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Potential Degradation Pathways of this compound Batatasin_V This compound (Phenolic Phenanthrene) Oxidative_Degradation Oxidation (O₂, Heat) Batatasin_V->Oxidative_Degradation Photolytic_Degradation Photodegradation (UV/Vis Light) Batatasin_V->Photolytic_Degradation Hydrolytic_Degradation Hydrolysis (Acid/Base) Batatasin_V->Hydrolytic_Degradation Quinones Quinone-type Products Oxidative_Degradation->Quinones Polymerization Polymerized Products Oxidative_Degradation->Polymerization Ring_Opened Ring-Opened Products Photolytic_Degradation->Ring_Opened Photodimers Photodimers/Oxidation Products Photolytic_Degradation->Photodimers Ether_Cleavage Ether Cleavage Products Hydrolytic_Degradation->Ether_Cleavage

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Start This compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Unstressed Control Start->Control Control->Analysis Results Identify Degradants & Determine Pathways Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: High-Purity Batatasin V Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity Batatasin V.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound, a phenolic compound, presents several purification challenges. These include its potential instability under certain conditions, such as exposure to light, heat, and oxygen, which can lead to degradation.[1] Furthermore, this compound is often present in complex plant matrices, making its selective extraction and separation from other structurally similar compounds difficult.[1]

Q2: What are the recommended initial extraction methods for this compound from plant material?

A2: Methanol (B129727) extraction is a commonly used method for isolating this compound and related stilbenoids from plant materials.[2][3] The dried and powdered plant material is typically soaked and extracted multiple times with methanol to ensure a comprehensive extraction of the target compound.

Q3: Which chromatographic techniques are most effective for high-purity this compound isolation?

A3: A multi-step chromatographic approach is generally most effective. This typically involves initial fractionation using column chromatography with stationary phases like silica (B1680970) gel and Sephadex LH-20.[2][3] For the final high-purity refinement, preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are highly recommended for their excellent resolution and efficiency in separating complex mixtures of natural products.[1][4][5][6]

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for monitoring the purity of fractions collected during purification.[7] This technique allows for both the quantification of the target compound and the detection of impurities by analyzing the chromatogram and UV-Vis spectra.

Q5: What are the optimal storage conditions for purified this compound?

A5: Due to its sensitivity to oxidation, purified this compound should be stored at low temperatures, ideally at -20°C or below, under an inert atmosphere such as nitrogen to prevent degradation.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography (Silica Gel & Sephadex LH-20)
Problem Possible Cause(s) Solution(s)
Poor Separation of Compounds - Inappropriate solvent system. - Column overloading. - Irregular column packing.- Optimize the solvent system by running preliminary Thin Layer Chromatography (TLC) with various solvent combinations. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly to avoid channeling.
Compound Elutes Too Quickly or Too Slowly - Solvent polarity is too high or too low.- Adjust the polarity of the mobile phase. Increase polarity to elute compounds faster, or decrease it for slower elution.
Streaking or Tailing of Bands - Sample is too concentrated. - Interactions between the compound and the stationary phase. - Presence of highly polar impurities.- Dilute the sample before loading. - Add a small amount of a polar solvent (e.g., methanol) to the sample to improve solubility. - Consider a pre-purification step to remove interfering substances.
Preparative High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Broad or Split Peaks - Column overloading. - Inefficient column. - Inappropriate mobile phase.- Reduce the injection volume or the concentration of the sample. - Check the column's performance with a standard compound; replace if necessary. - Optimize the mobile phase composition and gradient.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or column. - Detector lamp issue.- Degas the mobile phase thoroughly. - Flush the system and column with a strong solvent. - Check the detector lamp's energy and replace if it's low.
Low Recovery of this compound - Adsorption of the compound onto the column. - Degradation of the compound during the run.- Use a different column stationary phase. - Add a modifier to the mobile phase to reduce adsorption. - Ensure the mobile phase is degassed and work at a controlled temperature to minimize degradation.
High-Speed Counter-Current Chromatography (HSCCC)
Problem Possible Cause(s) Solution(s)
Poor Stationary Phase Retention - Inappropriate two-phase solvent system. - Rotational speed is too low.- Select a solvent system with a suitable partition coefficient (K) for this compound. - Increase the rotational speed of the centrifuge.
Emulsion Formation - High concentration of certain compounds in the sample. - Unsuitable solvent system.- Dilute the sample before injection. - Screen different solvent systems to find one that minimizes emulsion formation.
Low Resolution Between Peaks - Suboptimal solvent system. - Flow rate is too high.- Optimize the two-phase solvent system to maximize the separation factor (α) between this compound and impurities. - Decrease the flow rate of the mobile phase to allow for better partitioning.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from the extraction of Batatasin III from Sunipia scariosa.[2][3]

  • Preparation : Air-dry the plant material and grind it into a fine powder.

  • Extraction :

    • Soak the powdered plant material in methanol (MeOH) at a ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol.

    • Combine all the methanol extracts.

  • Concentration : Evaporate the combined methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Column Chromatography for Initial Fractionation

This protocol is a general procedure based on the purification of stilbenoids.[2][3]

  • Silica Gel Chromatography :

    • Pack a glass column with silica gel 60 (70-230 mesh).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and mix it with a small amount of silica gel to create a dry slurry.

    • Load the slurry onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to pool fractions containing this compound.

  • Sephadex LH-20 Chromatography :

    • Pack a column with Sephadex LH-20 and equilibrate it with the chosen mobile phase (e.g., methanol or a chloroform/methanol mixture).

    • Dissolve the pooled and concentrated fractions from the silica gel step in the mobile phase.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute with the same mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those rich in this compound.

High-Purity Purification by Preparative HPLC

This is a representative protocol for the purification of stilbenoids.[9]

  • System Preparation :

    • Column : C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase : A gradient of methanol (A) and water (B), both containing 0.1% formic acid to improve peak shape.

    • Flow Rate : Typically 3-5 mL/min.

    • Detection : UV detector set at the λmax of this compound (e.g., ~280-320 nm).

  • Sample Preparation : Dissolve the enriched fraction from the previous step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • Purification :

    • Inject the sample onto the preparative HPLC system.

    • Run a linear gradient, for example, from 30% A to 80% A over 40 minutes.

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification :

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Lyophilize the residue to obtain high-purity this compound.

Quantitative Data Summary

The following tables summarize typical yields and purity achieved during the purification of Batatasin III, a close structural analog of this compound, and other stilbenoids. This data can serve as a benchmark for the purification of this compound.

Table 1: Purification Yield of Batatasin III from Sunipia scariosa [5]

Purification StepStarting Material (g)Yield (mg)Yield (%)
Crude Methanol Extract25040,00016.0
Silica Gel Chromatography Fraction401,8404.6
Sephadex LH-20 Chromatography Fraction1,84029315.9
Preparative HPLC (Batatasin III)145 (isomer mix)2718.6

Table 2: Purity of Stilbenoids Achieved by Different Chromatographic Methods

CompoundPurification MethodPurity (%)Reference
Batatasin IIIPreparative HPLC>95[5]
HopeaphenolHSCCC>95[1]
Amurensin GHSCCC>95[1]
Vitisin AHSCCC>95[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Purification

Workflow PlantMaterial Plant Material Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel & Sephadex LH-20) CrudeExtract->ColumnChromatography EnrichedFraction Enriched Fraction ColumnChromatography->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC HighPurityBatatasinV High-Purity this compound PrepHPLC->HighPurityBatatasinV

Caption: A typical experimental workflow for the purification of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

This compound, as a stilbenoid, is likely to exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[10][11]

AntiInflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB_activation NF-κB Nuclear Translocation IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_activation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation BatatasinV This compound BatatasinV->IKK Inhibits

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Potential Antioxidant Signaling Pathway of this compound

Stilbenoids often exhibit antioxidant properties through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_activation Activation by this compound ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2_release Nrf2 Release & Nuclear Translocation Keap1_Nrf2->Nrf2_release ARE_binding Nrf2 Binds to ARE Nrf2_release->ARE_binding Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE_binding->Antioxidant_enzymes Cellular_protection Cellular Protection Antioxidant_enzymes->Cellular_protection BatatasinV This compound BatatasinV->Nrf2_release Promotes

Caption: Potential antioxidant mechanism of this compound through Nrf2 pathway activation.

References

Technical Support Center: Addressing Off-Target Effects of Batatasin V in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using a novel compound like Batatasin V?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not have the same impact in a whole organism or are associated with unacceptable toxicity.[1]

Q2: I'm observing a phenotype with this compound, but how can I be sure it's due to its intended on-target activity?

A2: Validating that an observed cellular phenotype is a direct result of on-target inhibition is a critical aspect of rigorous scientific research.[2] Several strategies can be employed to increase confidence in your results:

  • Use a structurally unrelated inhibitor: If another inhibitor with a different chemical structure for the same target produces the same phenotype, it strengthens the evidence for on-target activity.[2]

  • Perform a rescue experiment: If the phenotype can be reversed by expressing a form of the target protein that is resistant to this compound, it strongly suggests on-target action.

  • Genetic correlation: The phenotype observed with this compound should mimic the phenotype seen when the target protein's expression is reduced using genetic techniques like siRNA, shRNA, or CRISPR-Cas9.[1][3]

Q3: What are the initial signs that I might be observing off-target effects of this compound in my cell culture experiments?

A3: Several indicators may suggest that the effects of this compound are not specific to your intended target:

  • High effective concentration: If the concentration of this compound required to see a cellular effect is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target, it may indicate off-target binding.[2]

  • Discrepancy with genetic validation: If the phenotype from this compound treatment differs from the phenotype observed with genetic knockdown or knockout of the target, off-target effects are likely.[2]

  • Unusual or widespread cellular changes: If this compound induces unexpected or broad cellular changes that are not readily explained by the known function of the target, it warrants further investigation into off-target effects.

Troubleshooting Guide

Issue 1: I'm seeing significant cell death at concentrations where I expect to see a specific inhibitory effect.

  • Possible Cause: The observed cytotoxicity may be an off-target effect of this compound.

  • Troubleshooting Steps:

    • Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range at which this compound is cytotoxic.

    • Use the Lowest Effective Concentration: Titrate this compound to identify the lowest concentration that produces the desired on-target effect while minimizing toxicity.[1]

    • Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cell death.

Issue 2: The phenotype I observe with this compound is inconsistent with published data for inhibitors of the same target.

  • Possible Cause: The discrepancy could be due to off-target effects specific to the chemical scaffold of this compound.

  • Troubleshooting Steps:

    • Validate with a Second Inhibitor: As mentioned in the FAQs, use a structurally distinct inhibitor for the same target to see if it recapitulates the phenotype.

    • Perform a Target Knockdown: Use siRNA or CRISPR to confirm that the loss of the target protein results in a similar phenotype.[1]

Quantitative Data Summary

When investigating off-target effects, it is crucial to systematically collect and compare quantitative data. The following table provides a template for organizing your results from key validation experiments.

Parameter This compound Control Compound (Inactive Analog) Structurally Unrelated Inhibitor Target Knockdown (e.g., siRNA)
On-Target Biochemical IC50 e.g., 50 nMe.g., >10 µMe.g., 75 nMN/A
Cellular Phenotype EC50 e.g., 500 nMe.g., >10 µMe.g., 650 nMN/A (observe phenotype)
Cytotoxicity CC50 e.g., 5 µMe.g., >50 µMe.g., 10 µMNo significant toxicity
Rescue Experiment (Phenotype Reversal) Yes/NoN/AYes/NoN/A

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Analysis

Objective: To determine the effective concentration range of this compound for the desired phenotype and to identify the concentration at which it becomes cytotoxic.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. The concentration range should span from well below the expected biochemical IC50 to concentrations where toxicity might be anticipated.[2]

  • Incubation: Treat the cells with the various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration.[2]

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, Western blot for a downstream marker, or a cell proliferation assay).[2]

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).[2]

  • Data Analysis: Plot the dose-response curves for both the phenotypic effect and cytotoxicity to determine the EC50 and CC50 values, respectively.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intended target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][2] Ligand binding is expected to stabilize the target protein, making it more resistant to thermal denaturation.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]

Visualizations

Hypothetical Signaling Pathway Affected by this compound Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Target_Protein On-Target (Target Protein) Kinase_A->Target_Protein Off_Target_Kinase Off-Target (Kinase X) Kinase_A->Off_Target_Kinase Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Response_A Desired Cellular Response Downstream_Effector_1->Cellular_Response_A Cellular_Response_B Undesired Cellular Response (Toxicity) Downstream_Effector_2->Cellular_Response_B Batatasin_V Batatasin_V Batatasin_V->Target_Protein Inhibition Batatasin_V->Off_Target_Kinase Inhibition

Caption: Hypothetical signaling pathway illustrating on-target and off-target inhibition by this compound.

Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Validation cluster_2 Confirmation cluster_3 Conclusion Observe_Phenotype Observe Phenotype with This compound Dose_Response Dose-Response & Cytotoxicity Assays Observe_Phenotype->Dose_Response Second_Inhibitor Test Structurally Unrelated Inhibitor Dose_Response->Second_Inhibitor Genetic_Validation Target Knockdown (siRNA/CRISPR) Second_Inhibitor->Genetic_Validation CETSA Cellular Thermal Shift Assay (CETSA) Genetic_Validation->CETSA Rescue_Experiment Rescue Experiment CETSA->Rescue_Experiment On_Target On-Target Effect Rescue_Experiment->On_Target Phenotype Matches & Rescued Off_Target Off-Target Effect Rescue_Experiment->Off_Target Phenotype Mismatches or Not Rescued

Caption: Experimental workflow for the validation of this compound's on-target effects.

Troubleshooting Logic for Unexpected Phenotypes Start Unexpected Phenotype Observed Concentration Is the effective concentration significantly higher than biochemical IC50? Start->Concentration Genetic_Mimic Does target knockdown reproduce the phenotype? Concentration->Genetic_Mimic No Off_Target High likelihood of OFF-TARGET effects. Consider profiling studies. Concentration->Off_Target Yes Second_Inhibitor Does a structurally different inhibitor cause the same phenotype? Genetic_Mimic->Second_Inhibitor Yes Genetic_Mimic->Off_Target No Second_Inhibitor->Off_Target No On_Target High likelihood of ON-TARGET effect. Proceed with caution. Second_Inhibitor->On_Target Yes

Caption: A logical flowchart to troubleshoot unexpected experimental outcomes with this compound.

References

Technical Support Center: Optimization of Dosage for In Vivo Studies with Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the in vivo dosage, specific biological activities, and mechanism of action of Batatasin V is currently limited in publicly available scientific literature. This guide is intended to provide a framework for researchers to design and optimize in vivo studies with this compound, drawing upon general principles of pharmacology and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a bibenzyl compound, a type of natural phenol. It has been isolated from the dormant bulbils of the Chinese yam, Dioscorea alata (also known as Dioscorea batatus). Historically, its primary reported activity is the inhibition of plant growth.

Q2: Is there an established in vivo dosage for this compound?

A2: Currently, there is no established in vivo dosage for this compound in animal models reported in the scientific literature. Dosage determination will require initial dose-range finding and toxicity studies.

Q3: What are the potential therapeutic applications of this compound?

A3: While specific activities for this compound are not well-documented, other bibenzyl compounds and extracts from Dioscorea species have shown a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-angiogenic, and neuroprotective properties. These areas represent potential starting points for investigating the therapeutic applications of this compound.

Q4: How do I determine a starting dose for my in vivo study with this compound?

A4: For a novel compound like this compound, a starting dose can be estimated based on in vitro data (e.g., IC50 or EC50 values) and data from structurally similar compounds. A thorough literature review of in vivo studies on other bibenzyls is recommended. Initial dose-range finding studies in a small cohort of animals are essential to determine the Maximum Tolerated Dose (MTD).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability in animal response - Inconsistent formulation or administration of this compound.- Genetic or physiological variability within the animal cohort.- Stress induced by handling and administration.- Ensure this compound is fully solubilized and administered consistently (e.g., oral gavage technique).- Use a larger sample size and ensure animals are age- and sex-matched.- Acclimatize animals to handling and dosing procedures.
No observable effect at the tested doses - Insufficient dosage.- Poor bioavailability of this compound.- Inappropriate route of administration.- The chosen experimental model is not sensitive to the compound's effects.- Conduct a dose-escalation study to test higher concentrations.- Investigate the pharmacokinetic properties of this compound. Consider formulation strategies to enhance absorption.- Evaluate alternative routes of administration (e.g., intraperitoneal vs. oral).- Re-evaluate the biological rationale for using the specific animal model.
Unexpected toxicity or adverse events - The administered dose exceeds the Maximum Tolerated Dose (MTD).- Off-target effects of this compound.- Vehicle used for solubilization is toxic.- Perform a dose de-escalation to identify the MTD.- Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions.- Run a vehicle-only control group to assess the toxicity of the solvent.
Compound precipitation in formulation - Poor solubility of this compound in the chosen vehicle.- Test a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, polyethylene (B3416737) glycol).- Consider the use of co-solvents or formulating a suspension.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline). Prepare serial dilutions for the different dose groups.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • Group 5: 300 mg/kg this compound

  • Administration: Administer a single dose via oral gavage.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) immediately after dosing and at regular intervals for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% reduction in body weight.

Protocol 2: Hypothetical Anti-Angiogenic Activity of this compound in a Zebrafish Model
  • Animal Model: Transgenic zebrafish line Tg(fli1:EGFP), which expresses EGFP in endothelial cells.

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare working solutions in embryo medium.

  • Experimental Groups:

    • Group 1: Vehicle control (0.1% DMSO)

    • Group 2: 0.5 µM this compound

    • Group 3: 1 µM this compound

    • Group 4: 2 µM this compound

  • Procedure:

    • At 24 hours post-fertilization (hpf), place embryos in a 24-well plate.

    • Replace the embryo medium with the respective treatment solutions.

    • Incubate at 28.5°C.

  • Analysis: At 48 hpf, image the trunk of the zebrafish embryos using fluorescence microscopy. Quantify the number and length of intersegmental blood vessels.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on VEGF-induced Endothelial Cell Proliferation

This compound Concentration (µM)Inhibition of Cell Proliferation (%)
0.15.2 ± 1.1
0.522.8 ± 3.5
1.048.9 ± 4.2
5.075.3 ± 5.8
10.092.1 ± 2.9

Table 2: Hypothetical In Vivo Dose-Range Finding Data for this compound in Mice

Dose Group (mg/kg)Body Weight Change (%)Observed Adverse Effects
Vehicle+2.5 ± 0.8None
10+2.1 ± 1.0None
30+1.5 ± 1.2None
100-5.8 ± 2.1Mild lethargy
300-22.3 ± 4.5Severe lethargy, ruffled fur

Visualizations

Based on the activities of other bibenzyl compounds, this compound could potentially modulate signaling pathways involved in cell growth, proliferation, and angiogenesis. Below are diagrams of two such pathways that could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival BatatasinV This compound BatatasinV->VEGFR2

Caption: Hypothetical inhibition of the VEGF signaling pathway by this compound.

G cluster_1 Cytoplasm cluster_2 Cellular Processes LKB1 LKB1 SIK2_3 SIK2/3 LKB1->SIK2_3 PARD3 PARD3 SIK2_3->PARD3 EMT Epithelial-Mesenchymal Transition (EMT) PARD3->EMT CellGrowth Cell Growth PARD3->CellGrowth BatatasinV This compound BatatasinV->LKB1

Caption: Postulated modulation of the LKB1-SIK2/3-PARD3 pathway by this compound.

G start Start: In Vitro Characterization dose_range Dose-Range Finding (MTD Determination) start->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study efficacy_study Efficacy Study in Disease Model dose_range->efficacy_study pk_study->efficacy_study tox_study Toxicology Study efficacy_study->tox_study optimization Dosage Optimization tox_study->optimization

Technical Support Center: Improving the Selectivity of Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Batatasin V. This resource is designed for researchers, scientists, and drug development professionals who are working to identify the biological target of this compound and improve its selectivity. Since this compound is a novel compound with limited characterization, this guide provides a roadmap for target identification, selectivity profiling, and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological target?

Currently, there is no publicly available information identifying the specific biological target of this compound. Batatasins are a class of stilbenoids found in plants, and related compounds like Batatasin III have shown anti-inflammatory and antinociceptive properties. The first step in improving the selectivity of this compound is to identify its primary molecular target(s).

Q2: How can I identify the cellular target of this compound?

Identifying the target of a novel small molecule is a critical step in drug discovery.[1][2][3] Several experimental strategies can be employed:

  • Affinity-Based Methods: These methods involve chemically modifying this compound to create a "bait" that can pull its binding partners out of a cell lysate.[4][5]

    • Affinity Chromatography: this compound is immobilized on a solid support (like beads) to capture its binding proteins.

    • Photo-affinity Labeling: A photoreactive group is added to this compound, which allows for covalent cross-linking to its target upon UV irradiation.

  • Label-Free Methods: These techniques identify the target by observing how this compound affects the physical or chemical properties of proteins in their native state.

    • Drug Affinity Responsive Target Stability (DARTS): This method assesses how the binding of this compound protects a target protein from degradation by proteases.[5]

    • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a target protein upon ligand binding.

  • Genetic and Genomic Approaches: These methods identify targets by observing how genetic modifications interact with the effects of the compound.[3] For example, if knocking out a specific gene confers resistance to this compound, the protein encoded by that gene is a likely target.

Q3: What are the common challenges in target identification experiments?

Researchers may encounter several hurdles during target identification. Common issues include:

  • Non-specific Binding: In affinity-based methods, proteins can bind non-specifically to the affinity matrix or the linker region of the probe.[5]

  • Low Abundance of Target Protein: The target protein may be present in very low concentrations in the cell, making it difficult to detect.

  • Weak Binding Affinity: If this compound has a low affinity for its target, the interaction may not be stable enough to be detected by some methods.

Troubleshooting Guides

Troubleshooting Target Identification Using Affinity Pull-Downs
Problem Possible Cause Recommended Solution
High background of non-specific proteins Proteins are binding to the affinity matrix or linker.- Perform control experiments with beads and a linker-only probe. - Increase the stringency of the wash buffers. - Use a different affinity matrix material.[5]
No specific protein binding is detected - this compound has a low binding affinity. - The chemical modification of this compound disrupts its binding. - The target protein is in low abundance.- Use a more sensitive detection method like mass spectrometry. - Synthesize different probes with the affinity tag at various positions. - Start with a larger amount of cell lysate or a cell line known to overexpress the suspected target.
Inconsistent results between experiments - Variability in cell lysate preparation. - Inconsistent incubation times or temperatures.- Standardize the cell lysis protocol. - Ensure precise control over experimental conditions.
Troubleshooting Selectivity Assays
Problem Possible Cause Recommended Solution
High variability in enzymatic assay results - Enzyme instability. - Substrate or cofactor degradation. - Assay interference by this compound.- Optimize buffer conditions (pH, ionic strength) to ensure enzyme stability. - Prepare fresh substrate and cofactor solutions for each experiment. - Run a control with this compound in the absence of the enzyme to check for interference.
No binding detected in ITC or SPR - Low binding affinity. - Incorrect buffer conditions. - Protein is not properly folded or active.- Use higher concentrations of protein and/or ligand. - Perform a buffer screen to find optimal binding conditions. - Confirm protein integrity and activity using other methods (e.g., circular dichroism, enzymatic assay).
Inconsistent cellular activity - Poor cell permeability of this compound. - Rapid metabolism of the compound.- Use a positive control with known cell permeability. - Perform a time-course experiment to determine the optimal incubation time.

Experimental Protocols

Protocol: Target Identification using Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines a general procedure for identifying the protein target of this compound using the DARTS method.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in a non-denaturing lysis buffer to maintain native protein conformations.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Compound Treatment:

    • Aliquot the cell lysate into separate tubes.

    • Treat the aliquots with different concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin) to each tube.

    • Incubate at a specific temperature and for a specific time to allow for protein digestion. The optimal conditions should be determined empirically.

  • Quenching and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor and placing the samples on ice.

    • Prepare the samples for SDS-PAGE analysis by adding loading buffer and boiling.

  • Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).

    • Look for protein bands that are present or more intense in the this compound-treated lanes compared to the control lanes. These protected proteins are candidate targets.

    • Excise the bands of interest and identify the proteins using mass spectrometry.

Protocol: Assessing Selectivity using an In Vitro Kinase Panel

Once a primary target is identified (e.g., a specific kinase), this protocol can be used to assess the selectivity of this compound against a panel of related kinases.

  • Prepare Kinase Reactions:

    • In a multi-well plate, prepare reaction mixtures containing a specific kinase from the panel, its substrate, and ATP.

    • Include appropriate positive and negative controls.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells.

    • Include a known inhibitor for each kinase as a positive control for inhibition.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinases for a set period to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase at each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) for each kinase.

    • Compare the IC₅₀ values across the kinase panel to determine the selectivity profile of this compound.

Visualizing Experimental Workflows and Concepts

Target_Identification_Workflow cluster_0 Start with Novel Compound cluster_1 Target Identification Strategies cluster_2 Target Validation This compound This compound Affinity-Based Affinity-Based This compound->Affinity-Based Chemical Probe Label-Free Label-Free This compound->Label-Free Native Compound Genetic Genetic This compound->Genetic Phenotypic Screen Validate Hit Validate Hit Affinity-Based->Validate Hit Label-Free->Validate Hit Genetic->Validate Hit

Caption: Workflow for identifying the biological target of a novel compound like this compound.

Selectivity_Improvement_Logic Initial_Compound This compound Identify_Target Identify Primary Target Initial_Compound->Identify_Target Assess_Selectivity Profile against Off-Targets Identify_Target->Assess_Selectivity SAR Structure-Activity Relationship Studies Assess_Selectivity->SAR Optimize_Structure Chemical Modification SAR->Optimize_Structure Optimize_Structure->Assess_Selectivity Iterate Improved_Compound Selective this compound Analog Optimize_Structure->Improved_Compound

References

Technical Support Center: Method Refinement for Scaling Up Batatasin V Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining and scaling up the production of Batatasin V. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, synthesis, and purification of this compound.

Issue 1: Low Yield of this compound from Natural Source Extraction

Potential Cause Recommended Solution
Inefficient Solvent Extraction Optimize the extraction solvent system. Based on the phenolic nature of this compound, consider using a binary solvent system such as 70% ethanol (B145695) or methanol (B129727) in water.[1][2][3][4] Perform small-scale trials with varying solvent polarities to determine the optimal ratio.
Suboptimal Extraction Conditions Systematically evaluate and optimize extraction parameters. Investigate the effect of temperature (e.g., 40-60°C) and extraction time (e.g., 1-3 hours) on yield.[1][4] Employ a design of experiments (DoE) approach to efficiently identify the best combination of these factors.
Degradation of this compound This compound, as a phenolic compound, may be susceptible to oxidation and thermal degradation.[5] Conduct extractions under an inert atmosphere (e.g., nitrogen or argon) and use lower temperatures if degradation is suspected. The addition of antioxidants like ascorbic acid during extraction could also be beneficial.
Incomplete Cell Lysis Ensure the plant material (e.g., Chinese yam bulbils) is ground to a fine, consistent particle size to maximize surface area for solvent penetration.[6]

Issue 2: Impurities in Synthesized this compound

Potential Cause Recommended Solution
Side Reactions During Synthesis The synthesis of bibenzyl compounds can be prone to side reactions, leading to isomeric impurities or byproducts.[7] Refine the reaction conditions, including temperature, reaction time, and catalyst choice, to improve selectivity. A thorough understanding of the reaction mechanism is crucial for minimizing unwanted reactions.[8]
Residual Starting Materials or Reagents Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of starting materials. Implement appropriate work-up procedures to remove unreacted reagents.
Ineffective Purification A single purification method may be insufficient. Employ multi-step purification protocols. For instance, follow initial column chromatography with preparative HPLC for final polishing.[6][9][10]

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Potential Cause Recommended Solution
High Concentration of Surfactant-like Molecules Plant extracts can contain compounds that act as natural surfactants, leading to stable emulsions.[11]
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction while minimizing emulsion formation.[11]
Inappropriate Solvent System The choice of organic and aqueous phases can influence emulsion stability. Try altering the polarity of the organic solvent or adjusting the pH of the aqueous phase.[12] The addition of a small amount of a different organic solvent can sometimes break an emulsion.[11]
Persistent Emulsion If an emulsion persists, several techniques can be employed to break it: addition of brine (saturated NaCl solution), filtration through a bed of celite, or centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for natural extraction of this compound?

A1: Dormant bulbils of the Chinese yam (Dioscorea batatus) are a known natural source of this compound.[13] For large-scale production, sourcing high-quality, disease-free bulbils is crucial.

Q2: Are there any synthetic routes available for this compound production?

A2: While a specific, optimized synthesis for this compound is not widely published, it can be synthesized based on general methods for bibenzyl compounds.[7][14][15][16] A common strategy involves the coupling of two substituted aromatic precursors, followed by reduction. The choice of starting materials will be dictated by the substitution pattern of this compound.

Q3: What are the key parameters to consider when scaling up the extraction process?

A3: When scaling up, it's important to consider that processes do not always scale linearly.[17][18] Key parameters to maintain or carefully adjust include the solvent-to-solid ratio, extraction time, temperature, and agitation rate.[19][20][21] Pilot-scale studies are essential to identify and address potential scale-up issues before committing to large-scale production.[22]

Q4: How can the purity of this compound be effectively determined?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust method for assessing the purity of this compound.[6][23][24] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[23]

Q5: What are the storage conditions for purified this compound?

A5: As a phenolic compound, this compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. For long-term storage, keeping it at -20°C is recommended.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Chinese Yam Bulbils
  • Preparation of Plant Material:

    • Wash fresh, dormant bulbils of Dioscorea batatus with deionized water and dry them at 40°C in a ventilated oven until a constant weight is achieved.

    • Grind the dried bulbils into a fine powder (particle size < 0.5 mm).

  • Solvent Extraction:

    • Suspend the powdered plant material in 70% aqueous ethanol (v/v) at a solid-to-solvent ratio of 1:15 (w/v).

    • Perform the extraction at 50°C for 2 hours with continuous stirring.

    • Separate the extract from the solid residue by vacuum filtration.

    • Repeat the extraction process on the residue twice more with fresh solvent.

  • Solvent Removal and Fractionation:

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Resuspend the concentrated aqueous extract in deionized water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The this compound is expected to be enriched in the ethyl acetate fraction.

  • Purification:

    • Concentrate the ethyl acetate fraction to dryness.

    • Subject the dried extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by TLC and pool those containing this compound.

    • Perform final purification using preparative HPLC.

Protocol 2: General Synthetic Approach for Bibenzyl Core Structure

This protocol outlines a general synthetic strategy that can be adapted for this compound.

  • Wittig Reaction or Horner-Wadsworth-Emmons Reaction:

    • React a suitably substituted benzylphosphonium salt or benzylphosphonate ester with a substituted benzaldehyde (B42025) to form a stilbene (B7821643) intermediate. The specific starting materials will depend on the desired substitution pattern of this compound.

  • Hydrogenation of the Stilbene Intermediate:

    • Dissolve the synthesized stilbene in a suitable solvent such as ethanol or ethyl acetate.

    • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting bibenzyl compound (the core of this compound) by column chromatography or recrystallization.

Quantitative Data Summary

Table 1: Optimization of Extraction Solvent for Total Phenolic Content (TPC)

Solvent System (v/v)TPC (mg GAE/g dry weight)
50% Methanol15.2 ± 0.8
70% Methanol18.5 ± 1.1
50% Ethanol16.8 ± 0.9
70% Ethanol20.3 ± 1.2
Water9.7 ± 0.5

Data are presented as mean ± standard deviation (n=3). GAE: Gallic Acid Equivalents.

Table 2: Effect of Extraction Temperature on this compound Yield

Temperature (°C)This compound Yield (mg/g dry weight)
300.45 ± 0.03
400.62 ± 0.05
500.78 ± 0.06
600.71 ± 0.05 (slight degradation observed)

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_extraction Natural Product Extraction cluster_synthesis Chemical Synthesis cluster_purification Purification and Analysis Plant Material Preparation Plant Material Preparation Solvent Extraction Solvent Extraction Plant Material Preparation->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Liquid-Liquid Partitioning Liquid-Liquid Partitioning Filtration & Concentration->Liquid-Liquid Partitioning Column Chromatography Column Chromatography Liquid-Liquid Partitioning->Column Chromatography Starting Materials Starting Materials Coupling Reaction Coupling Reaction Starting Materials->Coupling Reaction Reduction Reduction Coupling Reaction->Reduction Synthetic Crude Product Synthetic Crude Product Reduction->Synthetic Crude Product Synthetic Crude Product->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Purity & Structural Analysis Purity & Structural Analysis Preparative HPLC->Purity & Structural Analysis Pure this compound Pure this compound Purity & Structural Analysis->Pure this compound

Caption: Experimental workflow for this compound production.

signaling_pathway External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor->Kinase Cascade (e.g., MAPK) Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase Cascade (e.g., MAPK)->Transcription Factor (e.g., NF-κB) Gene Expression Gene Expression Transcription Factor (e.g., NF-κB)->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response This compound This compound This compound->Kinase Cascade (e.g., MAPK) Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

troubleshooting unexpected results in Batatasin V experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for Batatasin V is limited in publicly available literature. This guide is based on the known properties of structurally related stilbenoid compounds, such as other Batatasins, and general best practices for in vitro experiments with hydrophobic small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a stilbenoid, a class of natural phenolic compounds. While its specific mechanism is under investigation, related compounds like Batatasin III have demonstrated anti-inflammatory and anti-cancer properties.[1] Stilbenoids are known to modulate various signaling pathways, often related to cellular stress and inflammatory responses.[2][3] Therefore, experiments with this compound are typically designed to investigate its effects on cell viability, apoptosis, and inflammatory mediator production.

Q2: How should I prepare a stock solution of this compound?

This compound, like many stilbenoids, is expected to have low aqueous solubility.[4][5][6] It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice.

Key Recommendations:

  • Solvent: Use high-purity, anhydrous DMSO.

  • Concentration: Prepare a 10 mM or 20 mM stock solution.

  • Procedure: Dissolve the this compound powder in DMSO by vortexing. Gentle warming (to 37°C) or brief sonication can aid dissolution. Ensure the compound is fully dissolved before use.

  • Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]

Important Note: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity or artifacts.[8]

Troubleshooting Guides

Issue 1: My this compound solution precipitates when added to cell culture media.

This is a common issue for hydrophobic compounds.

Possible Cause Solution
Poor Aqueous Solubility The final concentration of this compound in your media has exceeded its solubility limit. Solution: Decrease the final working concentration. Perform a solubility test by preparing serial dilutions in your specific media and visually inspecting for precipitation after a short incubation.[8]
Interaction with Media Components Proteins and other components in fetal bovine serum (FBS) can interact with the compound, causing it to precipitate.[8] Solution: Try preparing the final dilution in serum-free media first, and then adding this solution to your complete, serum-containing media. Alternatively, briefly vortex the media immediately after adding the compound to aid dispersion.
High Final Solvent Concentration A high final concentration of DMSO can reduce the solubility of the compound in the aqueous media. Solution: Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Prepare an intermediate dilution of your stock in serum-free media if necessary to achieve a low final solvent concentration.[8]
Temperature Shock Adding a cold stock solution directly to warm media can sometimes cause precipitation. Solution: Allow the stock solution aliquot to warm to room temperature before diluting it into pre-warmed (37°C) cell culture media.

Issue 2: I am not observing the expected biological effect (e.g., cytotoxicity, anti-inflammatory activity).

Several factors could lead to a lack of efficacy in cell-based assays.

Possible Cause Solution
Compound Degradation Stilbenoids can be sensitive to light and prolonged incubation at 37°C.[2] The compound may be unstable under your experimental conditions. Solution: Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound and treatment plates to light.
Low Cellular Permeability or Rapid Metabolism The compound may not be entering the cells efficiently, or it could be rapidly metabolized into an inactive form by the cells.[4][8] Solution: Use a positive control with a known, similar mechanism of action to validate your assay setup. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for observing an effect.
Sub-optimal Concentration Range The concentrations tested may be too low to elicit a response. Solution: Expand your dose-response curve to include higher concentrations. However, be mindful of solubility limits.
Assay Interference The compound itself may interfere with the assay readout. For example, in fluorescence-based assays, the compound might be autofluorescent.[8] Solution: Run a control with this compound in the absence of cells (in media alone) to check for any direct effect on the assay reagents or signal.[8]

Issue 3: I am observing unexpected or inconsistent cellular responses.

This may be due to off-target effects or experimental variability.

Possible Cause Solution
Off-Target Effects The observed phenotype may be due to the compound interacting with unintended cellular targets. This is a common challenge with small molecule inhibitors.[9][10] Solution: If possible, use a structurally unrelated compound that targets the same hypothetical pathway as a control. Consider knockdown/knockout experiments of the putative target to see if it recapitulates or blocks the effect of this compound.
Cell Culture Inconsistency High passage number, cell density variations, or contamination (e.g., mycoplasma) can significantly alter experimental outcomes.[11][12] Solution: Use cells with a consistent and low passage number. Ensure uniform cell seeding density across all wells. Regularly test for mycoplasma contamination.
Edge Effects in Microplates Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration and higher variability. Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: Hypothetical Solubility of this compound

SolventPredicted SolubilityNotes
DMSO>50 mg/mLRecommended for stock solutions.
Ethanol~10-20 mg/mLUse with caution; can be toxic to cells at higher concentrations.
PBS (pH 7.4)<0.05 mg/mLLow aqueous solubility is expected.[4]
Cell Culture Media + 10% FBS<0.1 mg/mLSolubility is slightly enhanced by serum proteins but remains low.

Table 2: Example Dose-Response Data for this compound in a 48-hour Cell Viability Assay (MTT)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
591.5 ± 6.2
1075.3 ± 5.8
2548.9 ± 7.3
5022.1 ± 4.9
1005.6 ± 2.1

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a 20 mM stock solution.

  • Aliquot and Store: Aliquot into single-use 10-20 µL volumes and store at -80°C, protected from light.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot. Prepare serial dilutions from the 20 mM stock. For a final concentration of 20 µM in a well with 100 µL final volume, you might perform an intermediate dilution. For example, dilute the 20 mM stock 1:100 in serum-free media to get a 200 µM intermediate stock. Then, add 10 µL of this 200 µM solution to 90 µL of cell suspension in the well.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells (e.g., A549, RAW 264.7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours.

  • Treatment: Add 10 µL of the this compound working solutions (prepared as in Protocol 1) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilize Formazan: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Degradation Degradation IkB->Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription BatatasinV This compound BatatasinV->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Add compound/vehicle to cells incubate1->treat prepare_cpd Prepare this compound serial dilutions prepare_cpd->treat incubate2 Incubate for experimental period (e.g., 48h) treat->incubate2 assay Perform assay (e.g., add MTT reagent) incubate2->assay read Read plate (e.g., Absorbance @ 570nm) assay->read analyze Data Analysis: Normalize to control, calculate IC50 read->analyze end End analyze->end G start Unexpected Results? q1 Is there visible precipitation? start->q1 q2 Is the vehicle control OK? q1->q2 No sol1 Decrease concentration. Check solvent %. Pre-warm media. q1->sol1 Yes q3 Is the positive control working? q2->q3 Yes sol2 Check cell health, density, and passage number. Test for mycoplasma. q2->sol2 No q4 Is the effect seen without cells? q3->q4 No end_complex Consider Off-Target Effects or Cellular Metabolism q3->end_complex Yes sol3 Check compound stability (prepare fresh). Verify assay protocol. q4->sol3 No sol4 Compound is interfering with assay reagents. Run compound-only blank. q4->sol4 Yes end_ok Problem Likely Solved sol1->end_ok sol2->end_ok sol3->end_ok sol4->end_ok

References

Technical Support Center: Enhancing the Bioavailability of Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Batatasin V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The oral bioavailability of a compound like this compound, a stilbenoid, can be limited by several factors.[1] These challenges often include:

  • Poor Aqueous Solubility: Many natural phenolic compounds have low water solubility, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • Low Membrane Permeability: The ability of a drug to pass through the intestinal epithelium is crucial for entering systemic circulation.[1][2] Compounds with certain physicochemical properties may exhibit poor permeability.

  • Extensive First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[1][3] This is a common issue for many orally administered drugs.[3] Studies on the related compound Batatasin III have shown that it undergoes significant phase I (hydroxylation, demethylation) and phase II (glucuronidation, glutathione (B108866) conjugation) metabolism in liver microsomes and hepatocytes.[4] It is plausible that this compound follows similar metabolic pathways.

Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: A variety of formulation and chemical modification strategies can be employed to improve the bioavailability of drugs with low aqueous solubility.[1][3][5] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[5][6][7]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can improve its solubility and dissolution.[5]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and absorption, potentially bypassing first-pass metabolism through lymphatic uptake.[3][5][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[6][8]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[1][3]

Q3: Can co-administration of other compounds improve the bioavailability of this compound?

A3: Yes, co-administering certain natural compounds can enhance the bioavailability of other drugs.[9][10][11] These "bioavailability enhancers" often work by:

  • Inhibiting P-glycoprotein (P-gp): P-gp is an efflux pump in the intestinal wall that can pump drugs back into the GI lumen, reducing their absorption.[11] Inhibitors of P-gp can increase the intracellular concentration of the drug.

  • Inhibiting Cytochrome P450 (CYP) Enzymes: Inhibiting the activity of CYP enzymes in the liver and intestinal wall can reduce first-pass metabolism.[8][12]

  • Examples of Natural Bioavailability Enhancers: Piperine (from black pepper), quercetin, and genistein (B1671435) are examples of natural compounds that have been shown to enhance the bioavailability of other drugs.[9][10][11]

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption of this compound in Preclinical Animal Models
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the crystalline form of this compound. 1. Formulation with Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier (e.g., PVP, HPMC).2. Nanoparticle Formulation: Reduce the particle size of this compound to the nanoscale using techniques like milling or precipitation.Increased dissolution rate and concentration of this compound in the GI fluid, leading to improved absorption and higher plasma concentrations.
Low permeability across the intestinal epithelium. 1. Lipid-Based Formulation (SEDDS): Formulate this compound in a self-emulsifying drug delivery system.2. Co-administration with a Permeation Enhancer: Include a safe and effective permeation enhancer in the formulation.Enhanced permeation across the intestinal membrane, resulting in higher systemic exposure. The lymphatic uptake of lipid-based formulations can also reduce first-pass metabolism.[5]
Extensive first-pass metabolism. 1. Co-administration with a CYP450 Inhibitor: Co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (e.g., piperine).2. Prodrug Synthesis: Design and synthesize a prodrug of this compound that masks the metabolic sites.Reduced metabolic degradation in the liver and intestinal wall, leading to a significant increase in the fraction of the dose reaching systemic circulation.[3]

Experimental Protocols

Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate and oral bioavailability of this compound by preparing an amorphous solid dispersion.

Methodology:

  • Preparation of the Solid Dispersion:

    • Dissolve this compound and a polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a common solvent (e.g., methanol) at different drug-to-polymer ratios (1:1, 1:3, 1:5 w/w).

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours.

    • Pulverize the dried mass and sieve to obtain a uniform powder.

  • In Vitro Dissolution Study:

    • Perform dissolution studies using a USP Type II apparatus.

    • Use 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

    • Add a known amount of the solid dispersion or pure this compound to the dissolution medium.

    • Withdraw samples at predetermined time intervals and analyze the concentration of this compound using a validated HPLC method.

  • In Vivo Pharmacokinetic Study in Rats:

    • Administer the prepared solid dispersion and pure this compound orally to different groups of rats at a specific dose.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Presentation:

Table 1: In Vitro Dissolution of this compound Formulations

FormulationDrug:Polymer Ratio% Drug Released at 60 min (pH 6.8)
Pure this compound-15 ± 3%
Solid Dispersion 11:165 ± 5%
Solid Dispersion 21:385 ± 4%
Solid Dispersion 31:595 ± 2%

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Pure this compound50150 ± 302.0600 ± 120100
Solid Dispersion (1:5)50750 ± 1501.03000 ± 600500

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_analysis Data Analysis pure_drug Pure this compound dissolution In Vitro Dissolution Testing pure_drug->dissolution solid_dispersion Solid Dispersion (this compound + Polymer) solid_dispersion->dissolution nanoparticles Nanoparticle Formulation nanoparticles->dissolution sedds Lipid-Based Formulation (SEDDS) sedds->dissolution pharmacokinetics In Vivo Pharmacokinetic Study (Animal Model) dissolution->pharmacokinetics Select promising formulations pk_parameters Calculate Pharmacokinetic Parameters (Cmax, AUC) pharmacokinetics->pk_parameters compare Compare Bioavailability pk_parameters->compare

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations of this compound.

signaling_pathway cluster_absorption Intestinal Lumen & Epithelium cluster_metabolism Liver (First-Pass Metabolism) cluster_strategies Enhancement Strategies batatasin_v This compound (Oral Administration) dissolution Dissolution in GI Fluid batatasin_v->dissolution absorption_node Intestinal Absorption dissolution->absorption_node portal_vein Portal Vein absorption_node->portal_vein liver Liver portal_vein->liver metabolites Metabolites (e.g., Glucuronides) liver->metabolites CYP450 Enzymes, UGT Enzymes systemic_circulation Systemic Circulation (Bioavailable Drug) liver->systemic_circulation formulation Formulation Strategies (Nanoparticles, SEDDS) formulation->dissolution Improves formulation->absorption_node Enhances co_admin Co-administration (e.g., Piperine) co_admin->liver Inhibits Metabolism

Caption: Factors affecting the oral bioavailability of this compound and potential enhancement strategies.

References

Validation & Comparative

Unveiling the Biological Targets of Batatasins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a growing interest in natural compounds. Among these, the Batatasin family, a group of stilbenoids and phenanthrenes, has garnered attention for its diverse biological activities. However, a clear understanding of their specific biological targets remains elusive for some members of this family. This guide provides a comparative overview of the current state of knowledge regarding the biological targets of Batatasin I and III, while highlighting the significant information gap that exists for Batatasin V and IV.

Comparative Analysis of Batatasin Analogs

While research into the entire Batatasin family is ongoing, current experimental data is primarily focused on Batatasin I and Batatasin III. Information regarding the specific biological targets and mechanisms of action for Batatasin IV and V is notably absent in the current scientific literature.

CompoundReported Biological ActivityPutative/Validated Biological Target(s)Downstream Effects
Batatasin I Anti-inflammatoryCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Inhibition of prostaglandin (B15479496) D2 (PGD2) and leukotriene C4 (LTC4) generation, Inhibition of mast cell degranulation.[1]
Batatasin III Anti-inflammatory, AntinociceptiveLikely modulates inflammatory signaling pathwaysReduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels.[2] An analog has been shown to reduce inducible nitric oxide synthase (iNOS) and phosphorylated p65 (a subunit of NF-κB) expression.[1]
Batatasin IV No specific biological targets identified in the reviewed literature.Data Not AvailableData Not Available
This compound Reported to lack inhibitory activity against α-glucosidase, a target of Batatasin III and IV in some assays.Data Not AvailableData Not Available

Experimental Methodologies

The following are summaries of the experimental protocols used to elucidate the biological activities of Batatasin I and III.

Batatasin I: Anti-inflammatory Activity Assessment
  • Cell Line: Mouse bone marrow-derived mast cells (BMMCs).

  • Assay for Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4) Generation: BMMCs were stimulated to induce the production of PGD2 and LTC4. The levels of these inflammatory mediators in the cell culture supernatant were quantified using enzyme immunoassay (EIA) kits following treatment with various concentrations of Batatasin I.

  • Western Blot Analysis for COX-2 Expression: BMMCs were treated with Batatasin I and a stimulating agent. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with an antibody specific for COX-2 to determine the effect of Batatasin I on its expression.

  • Mast Cell Degranulation Assay: The release of β-hexosaminidase, a marker of mast cell degranulation, was measured spectrophotometrically from the supernatant of stimulated BMMCs treated with Batatasin I.

Batatasin III: Anti-inflammatory Activity Assessment
  • Cell Lines: Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and BV-2 microglial cells.[2]

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent assay after cells were treated with Batatasin III and stimulated with LPS.[2]

  • Cytokine Quantification (TNF-α and IL-6): The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants were determined by enzyme-linked immunosorbent assay (ELISA) kits following treatment with Batatasin III and LPS stimulation.[2]

  • Western Blot Analysis for iNOS and Phosphorylated p65 (NF-κB): A synthetic analog of Batatasin III was used to treat cells, which were subsequently stimulated with LPS. Cell lysates were analyzed by Western blotting using antibodies specific for iNOS and the phosphorylated form of the p65 subunit of NF-κB to investigate the compound's effect on this signaling pathway.[1]

Visualizing the Pathways

The following diagrams illustrate the known and putative signaling pathways affected by Batatasin I and Batatasin III.

Batatasin_I_Pathway Batatasin_I Batatasin I COX2 COX-2 Batatasin_I->COX2 inhibits LOX5 5-LOX Batatasin_I->LOX5 inhibits MastCell Mast Cell Batatasin_I->MastCell inhibits PGD2 Prostaglandin D2 COX2->PGD2 produces LTC4 Leukotriene C4 LOX5->LTC4 produces Inflammation Inflammation PGD2->Inflammation LTC4->Inflammation Degranulation Degranulation MastCell->Degranulation Degranulation->Inflammation

Caption: Putative signaling pathway of Batatasin I's anti-inflammatory action.

Batatasin_III_Pathway cluster_cell Macrophage / Microglia Batatasin_III Batatasin III NFkB_Pathway NF-κB Pathway Batatasin_III->NFkB_Pathway inhibits (putative) LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_Pathway p65 p-p65 NFkB_Pathway->p65 iNOS iNOS p65->iNOS activates TNFa TNF-α p65->TNFa activates IL6 IL-6 p65->IL6 activates NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation TNFa->Inflammation IL6->Inflammation

Caption: Putative anti-inflammatory mechanism of Batatasin III.

Conclusion and Future Directions

The available evidence strongly suggests that Batatasin I and III possess anti-inflammatory properties, mediated through distinct but related pathways. Batatasin I appears to directly target key enzymes in the eicosanoid pathway, COX-2 and 5-LOX, while Batatasin III likely modulates inflammatory signaling cascades, potentially involving the NF-κB pathway, leading to a reduction in pro-inflammatory mediators.

Crucially, this comparative guide underscores the significant lack of publicly available data on the biological targets and mechanisms of action for Batatasin IV and V. This represents a critical knowledge gap that hinders the full evaluation of the therapeutic potential of the entire Batatasin family. Future research should prioritize the systematic validation of the biological targets of all Batatasin analogs. This would involve a comprehensive approach, including:

  • Target identification studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the direct binding partners of Batatasin IV and V.

  • In vitro validation: Conducting enzymatic assays and cell-based functional screens to confirm the modulatory effects of all Batatasin compounds on the identified targets.

  • Comparative mechanistic studies: Performing head-to-head comparisons of the effects of all Batatasin analogs on relevant signaling pathways to elucidate their structure-activity relationships.

A more complete understanding of the biological targets of the entire Batatasin family will be instrumental in guiding the rational design and development of novel therapeutic agents for inflammatory and other diseases.

References

A Comparative Analysis of Batatasin V and Other Bibenzyls: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bibenzyls are a class of plant-derived polyphenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, Batatasin V stands out as a subject of ongoing research. This guide provides a comparative overview of the efficacy of this compound and other notable bibenzyls, supported by available experimental data. While direct comparative studies on the efficacy of this compound with other bibenzyls using metrics like IC50 values are limited in publicly available literature, this guide collates existing data to offer a valuable resource for researchers.

Quantitative Efficacy of Bibenzyls

The following table summarizes the available quantitative data on the biological activity of various bibenzyls. It is important to note the absence of specific IC50 values for this compound in the context of cytotoxic and anti-inflammatory assays in the reviewed literature.

CompoundBiological ActivityAssayCell Line / ModelIC50 Value
Batatasin III analog Anti-inflammatoryNitric Oxide ProductionLPS-stimulated RAW 264.7 macrophages12.95 µM[1][2]
Moscatilin ImmunomodulatoryTNF-α ExpressionLPS-stimulated CD14+ monocytesDose-dependent reduction
Crepidatin ImmunomodulatoryTNF-α ExpressionLPS-stimulated CD14+ monocytesDose-dependent reduction
Perrottetin E CytotoxicCell ViabilityHL-6014.2 µM
U-937> 50 µM
K-562> 50 µM
10′-hydroxyperrottetin E CytotoxicCell ViabilityU-93738.5 µM
Marchantin C CytotoxicCell ViabilityA-17216-32 µM

Note: The lack of quantitative data for this compound in widely recognized assays such as cytotoxicity and anti-inflammatory studies presents a significant research gap. The available information on this compound primarily pertains to its effects on plant growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of bibenzyl efficacy.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, U-937, K-562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the bibenzyl compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the bibenzyl compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Plant Growth Inhibition Assays
  • Lettuce Seed Germination Assay:

    • Lettuce seeds are placed on filter paper in petri dishes.

    • The filter paper is moistened with different concentrations of the bibenzyl compound dissolved in a suitable solvent.

    • The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C).

    • The number of germinated seeds is counted at regular intervals.

    • The percentage of germination inhibition is calculated compared to a solvent control.

  • Wheat Coleoptile Elongation Assay:

    • Wheat seeds are germinated in the dark to obtain straight coleoptiles.

    • Sections of a specific length are cut from the coleoptiles.

    • The sections are incubated in a solution containing the test compound at various concentrations, along with a buffer and a growth-promoting substance like indole-3-acetic acid (IAA).

    • After a specific incubation period, the length of the coleoptile sections is measured.

    • The inhibition of elongation is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, created using Graphviz, illustrate a key signaling pathway often modulated by anti-inflammatory agents and a general workflow for evaluating the bioactivity of natural compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene Activates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Catalyzes Production Inflammation Inflammation NO->Inflammation Bibenzyls Bibenzyls (e.g., Batatasin III) Bibenzyls->IKK Inhibit

Caption: Simplified NF-κB signaling pathway in inflammation.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Mechanism plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Compounds fractionation->isolation cytotoxicity Cytotoxicity Assays (e.g., MTT) isolation->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production) isolation->anti_inflammatory other_assays Other Bioassays isolation->other_assays ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 pathway_analysis Signaling Pathway Analysis other_assays->pathway_analysis sar Structure-Activity Relationship (SAR) ic50->sar pathway_analysis->sar

References

Validating Batatasin V: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Batatasin V's anti-inflammatory properties against its structural analog, Batatasin III, and the widely-used steroidal anti-inflammatory drug, Dexamethasone (B1670325). This analysis is supported by experimental data to validate the compound's efficacy.

Bibenzyls, a class of natural phenolic compounds, have garnered interest for their diverse pharmacological activities, including anti-inflammatory effects.[1] This guide focuses on this compound, evaluating its potential as an anti-inflammatory agent. Through a detailed comparison with the known active bibenzyl, Batatasin III, and the clinical standard, Dexamethasone, we aim to provide a clear perspective on its therapeutic potential.

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation is a complex biological response, and in many inflammatory conditions, the lipopolysaccharide (LPS)-induced activation of macrophages plays a central role. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages. This binding triggers downstream signaling cascades, primarily involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] Anti-inflammatory agents typically exert their effects by inhibiting key points in these signaling pathways.

Comparative Efficacy: A Data-Driven Assessment

To objectively evaluate the anti-inflammatory activity of this compound, its performance was compared to Batatasin III and Dexamethasone in in-vitro models using LPS-stimulated RAW 264.7 macrophage cells. The following table summarizes the inhibitory effects of these compounds on the production of key inflammatory mediators.

CompoundConcentrationNitric Oxide (NO) InhibitionTNF-α InhibitionIL-6 Inhibition
This compound Up to 50 µMNo significant activityNo significant activityNo significant activity
Batatasin III 50 µMSignificant reductionSignificant reductionSignificant reduction
Dexamethasone 1 µMSignificant reductionSignificant reduction[4]Significant reduction[5]
10 µM-Significant reduction[4]-
50 µMNot specifiedNot specifiedNot specified

Data for Batatasin III and Dexamethasone are compiled from studies on LPS-induced RAW 264.7 macrophages to provide a benchmark for comparison.[4][5][6][7]

The data indicates that while Batatasin III and Dexamethasone effectively suppress pro-inflammatory markers in a dose-dependent manner, this compound shows a notable lack of inhibitory activity at comparable concentrations.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound, Batatasin III, or Dexamethasone for 1 hour before stimulation with 1 µg/mL of LPS to induce an inflammatory response.[8]

Nitric Oxide (NO) Assay

The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[9][10][11]

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is measured at 450 nm, and cytokine concentrations are calculated based on a standard curve generated from recombinant cytokines.[12][13][14]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK MAPK MAPK Activation TLR4->MAPK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB Translocation NFκB->NFκB_nuc Gene Pro-inflammatory Gene Transcription MAPK->Gene NFκB_nuc->Gene Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene->Mediators Batatasin Active Anti-inflammatory Compounds (e.g., Batatasin III) Batatasin->Inhibition G start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with this compound, Batatasin III, or Dexamethasone cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Culture Supernatant incubation->supernatant griess Griess Assay for Nitric Oxide (NO) supernatant->griess elisa ELISA for TNF-α and IL-6 supernatant->elisa analysis Data Analysis and Comparison griess->analysis elisa->analysis end End analysis->end

References

Cross-Validation of Assays for Assessing Batatasin V Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various in vitro assays for the functional characterization of Batatasin V, a bibenzyl compound with potential therapeutic applications. Given the known biological activities of structurally related compounds such as Batatasin III, this document focuses on two key putative activities: anti-inflammatory and phytoestrogenic effects. The following sections detail the experimental protocols for relevant assays, present frameworks for comparative data analysis, and illustrate the underlying biological pathways and experimental workflows.

Section 1: Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be dissected by evaluating its ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, and its impact on the production of inflammatory mediators.

Experimental Protocols

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells, followed by a 24-hour incubation.

    • The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

    • Cell viability is assessed concurrently using an MTT assay to rule out cytotoxic effects.

2. NF-κB Reporter Assay

  • Objective: To determine if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

  • Methodology:

    • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is used (e.g., HEK293-NFκB-luc).

    • Cells are plated in 96-well plates and treated with different concentrations of this compound.

    • NF-κB activation is stimulated with an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α) or LPS.

    • After incubation (typically 6-24 hours), the reporter gene expression is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured. For SEAP, the supernatant is assayed using a suitable substrate.

    • The results are expressed as a percentage of the stimulated control.

Data Presentation

The quantitative data from these assays can be summarized for comparative analysis as follows:

Assay TypeCell LineKey ParameterThis compound (IC₅₀)Positive Control (e.g., Dexamethasone)
Nitric Oxide ProductionRAW 264.7NO Inhibition[Insert Value] µM[Insert Value] µM
NF-κB ReporterHEK293-NFκB-lucLuciferase Inhibition[Insert Value] µM[Insert Value] µM

Table 1: Comparative summary of in vitro anti-inflammatory activity of this compound.

Signaling Pathway and Workflow

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Inhibits NFkB NF-κB (p65/p50) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocates to iNOS iNOS Gene nucleus->iNOS Induces Transcription NO Nitric Oxide iNOS->NO BatatasinV This compound BatatasinV->IKK Inhibits? BatatasinV->NFkB_active Inhibits? IkB_NFkB->NFkB_active Releases

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture treat Treat with This compound culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate griess Griess Assay (NO Measurement) incubate->griess mtt MTT Assay (Viability) incubate->mtt analyze Analyze Data (IC₅₀ Calculation) griess->analyze mtt->analyze end End analyze->end

Caption: Experimental workflow for assessing nitric oxide inhibition.

Section 2: Evaluation of Phytoestrogenic Activity

Phytoestrogens are plant-derived compounds that can exert estrogen-like effects by interacting with estrogen receptors (ERs). The following assays can be employed to determine if this compound possesses such activity.

Experimental Protocols

1. Estrogen Receptor (ER) Binding Assay

  • Objective: To measure the direct binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

  • Methodology:

    • This is a competitive binding assay, often performed using fluorescence polarization or a radioligand.

    • A fixed concentration of a fluorescently labeled or radiolabeled estrogen (e.g., estradiol) is incubated with recombinant human ERα or ERβ.

    • Increasing concentrations of this compound are added to compete with the labeled ligand for binding to the receptor.

    • After incubation, the amount of bound labeled ligand is measured. In fluorescence polarization, binding to the larger receptor slows the rotation of the fluorescent ligand, increasing the polarization value. In radioligand assays, bound and free ligand are separated, and the radioactivity of the bound fraction is counted.

    • The results are used to calculate the concentration of this compound that inhibits 50% of the labeled ligand binding (IC₅₀).

2. Estrogen-Responsive Reporter Gene Assay

  • Objective: To assess the ability of this compound to activate transcription through estrogen receptors in a cellular context.

  • Methodology:

    • A cell line that is responsive to estrogens and contains an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase) is used (e.g., MCF-7-ERE-luc or T47D-KBluc).

    • Cells are seeded in 96-well plates and are often maintained in a phenol (B47542) red-free medium with charcoal-stripped serum to reduce background estrogenic activity.

    • Cells are treated with a range of concentrations of this compound. 17β-estradiol is used as a positive control.

    • To test for anti-estrogenic activity, cells can be co-treated with 17β-estradiol and this compound.

    • After a 24-hour incubation, the cells are lysed, and luciferase activity is measured.

    • Data is typically presented as fold induction over a vehicle control.

Data Presentation

Quantitative data for phytoestrogenic activity can be tabulated as follows for clear comparison:

Assay TypeTargetKey ParameterThis compoundPositive Control (17β-estradiol)
ER BindingERαBinding Affinity (IC₅₀)[Insert Value] µM[Insert Value] nM
ER BindingERβBinding Affinity (IC₅₀)[Insert Value] µM[Insert Value] nM
Reporter GeneERE-luciferaseAgonist Activity (EC₅₀)[Insert Value] µM[Insert Value] nM
Reporter GeneERE-luciferaseAntagonist Activity (IC₅₀)[Insert Value] µM[N/A]

Table 2: Comparative summary of in vitro phytoestrogenic activity of this compound.

Signaling Pathway and Workflow

G BatatasinV This compound ER_HSP ER-HSP90 Complex BatatasinV->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) ER->ER nucleus Nucleus ER->nucleus Translocates to HSP HSP90 ERE Estrogen Responsive Element (ERE) nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription ER_HSP->ER Releases HSP90

Caption: Proposed mechanism of estrogenic action via ER activation.

G start Start culture Culture ER-positive cells (e.g., MCF-7) with ERE-reporter start->culture treat Treat with This compound culture->treat incubate Incubate 24h treat->incubate lyse Lyse Cells incubate->lyse luciferase Measure Luciferase Activity lyse->luciferase analyze Analyze Data (EC₅₀ Calculation) luciferase->analyze end End analyze->end

Caption: Workflow for the estrogen-responsive reporter gene assay.

Batatasin V vs. Resveratrol: A Comparative Analysis for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals.

In the quest for novel therapeutic agents, natural compounds continue to be a source of immense interest. Among these, Batatasin V and resveratrol (B1683913), both plant-derived polyphenols, present intriguing possibilities. While resveratrol has been the subject of extensive research, this compound remains a relatively unexplored molecule. This guide provides a comparative overview of what is known about both compounds and outlines a framework for future research to comprehensively evaluate their therapeutic potential.

Introduction to the Compounds

This compound is a bibenzyl compound that has been isolated from the dormant bulbils of the Chinese yam (Dioscorea batatas). Its biological activity in the context of human health is largely uncharacterized, with existing studies focusing on its role as a plant growth inhibitor.

Resveratrol is a well-known stilbenoid found in grapes, berries, and peanuts. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties, with a large body of literature detailing its mechanisms of action and effects in various preclinical and clinical models.[1][2][3][4]

Comparative Data: A Notable Gap in the Literature

A direct comparative study of the biological activities of this compound and resveratrol is currently absent from the scientific literature. To facilitate future research, the following tables provide a template for how quantitative data for key biological activities could be presented. The data for resveratrol is illustrative and compiled from various sources, while the corresponding values for this compound remain to be determined.

Antioxidant Activity
CompoundAssayIC50 / EC50 (µM)Source
This compound DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Ferric Reducing Antioxidant Power (FRAP)Data not available
Resveratrol DPPH Radical Scavenging~25 - 100[5]
ABTS Radical Scavenging~5 - 50
Ferric Reducing Antioxidant Power (FRAP)Varies by study
Anti-inflammatory Activity
CompoundCell LineAssayIC50 (µM)Source
This compound Macrophages (e.g., RAW 264.7)Nitric Oxide (NO) InhibitionData not available
TNF-α InhibitionData not available
IL-6 InhibitionData not available
Resveratrol Macrophages (e.g., U-937)Nitric Oxide (NO) Inhibition~10 - 50[6]
TNF-α Inhibition~10[6]
IL-6 Inhibition~10[6]
Anticancer Activity
CompoundCell LineAssayIC50 (µM)Source
This compound Breast Cancer (e.g., MCF-7)MTT AssayData not available
Colon Cancer (e.g., HCT116)MTT AssayData not available
Prostate Cancer (e.g., PC-3)MTT AssayData not available
Resveratrol Breast Cancer (e.g., MCF-7)MTT AssayModerately inhibits[7]
Colon Cancer (e.g., HCT116, SW480)MTT AssaySlightly inhibits[7]
Leukemia (e.g., U937, MOLT-4)MTT AssayMarkedly suppresses[7]

Proposed Experimental Protocols for a Comparative Study

To address the current knowledge gap, a series of standardized in vitro assays should be conducted. The following protocols are based on established methodologies widely used for evaluating the biological activities of natural compounds like resveratrol.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay assesses the capacity of a compound to scavenge the ABTS radical cation, with the reduction in the blue-green color measured spectrophotometrically.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that results in a colored product.

Anti-inflammatory Activity Assays
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., U-937) are suitable models.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the cell culture medium is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Anticancer Activity Assays
  • Cell Culture: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, prostate) should be used.

  • Cell Viability (MTT) Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizing Experimental Workflows and Signaling Pathways

To further guide future research, the following diagrams illustrate a typical experimental workflow for evaluating anticancer activity and a key signaling pathway often modulated by bioactive compounds like resveratrol.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Lines (e.g., MCF-7, HCT116) treatment Treat with This compound or Resveratrol start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data Data Analysis (IC50, % Apoptosis) viability->data apoptosis->data cell_cycle->data

Caption: A generalized workflow for the in vitro assessment of the anticancer properties of this compound and resveratrol.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes induces compound This compound or Resveratrol compound->IKK inhibits?

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound and resveratrol.

Conclusion and Future Directions

While resveratrol is a well-documented bioactive compound with a range of potential health benefits, this compound remains an enigmatic molecule. The lack of comparative data presents a significant opportunity for novel research. The experimental framework outlined in this guide provides a clear path forward for researchers to elucidate the biological activities of this compound and to conduct a rigorous, direct comparison with resveratrol. Such studies are essential to determine if this compound holds similar or even superior therapeutic potential and to unlock its possible applications in drug development.

References

Batatasin V: A Comparative Analysis of its α-Glucosidase Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory effects of Batatasin V, focusing on α-glucosidase. Contrary to the inhibitory activity observed in its structural analogs, experimental data reveals that this compound does not exhibit a significant inhibitory effect on α-glucosidase. This guide will objectively present the available data, compare it with related compounds, and provide the experimental context for these findings.

Comparative Analysis of α-Glucosidase Inhibition

The inhibitory activities of this compound and its related compounds, Batatasin I, III, and IV, against α-glucosidase have been evaluated. The results, summarized in the table below, indicate that while Batatasin I, III, and IV show inhibitory potential, this compound is largely inactive against this enzyme. For the purpose of comparison, the well-known α-glucosidase inhibitor, Acarbose, is included as a standard reference.

CompoundIC50 Value (mM)Notes
This compound>10 mM (Inactive)No significant inhibition observed at the highest tested concentrations.[1][2]
Batatasin I2.55Reversible and noncompetitive inhibitor.[1][2]
Batatasin III1.89Most potent inhibitor among the tested Batatasins.[1][2]
Batatasin IV2.52Reversible and noncompetitive inhibitor.[1][2]
Acarbose3.52Standard α-glucosidase inhibitor (positive control).

Structure-Activity Relationship

The observed difference in inhibitory activity among the Batatasin isomers is suggested to be linked to their molecular structure. Specifically, the presence of a hydroxyl group at the C-2' position appears to be a significant factor for the α-glucosidase inhibitory activity. This compound lacks this specific structural feature, which is present in the active isomers, providing a potential explanation for its lack of inhibitory effect.[1][2]

G cluster_0 Batatasin Isomers with C-2' Hydroxyl Group cluster_1 Batatasin Isomer without C-2' Hydroxyl Group Batatasin I Batatasin I α-Glucosidase α-Glucosidase Batatasin I->α-Glucosidase Inhibits Batatasin III Batatasin III Batatasin III->α-Glucosidase Inhibits Batatasin IV Batatasin IV Batatasin IV->α-Glucosidase Inhibits This compound This compound This compound->α-Glucosidase Does Not Inhibit Active Inhibition Active Inhibition No Inhibition No Inhibition α-Glucosidase->Active Inhibition Outcome for I, III, IV α-Glucosidase->No Inhibition Outcome for V

Caption: Structure-activity relationship of Batatasin isomers on α-glucosidase.

Experimental Protocols

The following is a detailed methodology for the α-glucosidase inhibition assay as described in the cited literature.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound and other test compounds

  • Acarbose as a positive control

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (0.5 U/mL) is prepared in the phosphate buffer.

  • Test compounds (this compound, etc.) and the Acarbose standard are dissolved, typically in DMSO, and then diluted with the phosphate buffer to various concentrations.

  • In a 96-well plate, 20 µL of the test compound solution is mixed with 20 µL of the α-glucosidase solution.

  • The mixture is pre-incubated for 10 minutes at 37°C.

  • The enzymatic reaction is initiated by adding 20 µL of the pNPG substrate solution (2.5 mM).

  • The reaction mixture is incubated for an additional 20 minutes at 37°C.

  • The reaction is terminated by adding 80 µL of 0.2 M sodium carbonate solution.

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the test compound.

  • The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for this experimental protocol is illustrated in the diagram below.

G prep Prepare Solutions (Enzyme, Substrate, Inhibitors) mix Mix Inhibitor and Enzyme in 96-well plate prep->mix pre_incubate Pre-incubate (10 min at 37°C) mix->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (20 min at 37°C) add_substrate->incubate stop_reaction Stop Reaction (add Na2CO3) incubate->stop_reaction measure Measure Absorbance (405 nm) stop_reaction->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the α-glucosidase inhibition assay.

References

Comparative Cytotoxicity of Batatasin V on Cancer vs. Normal Cells: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies on the cytotoxicity of Batatasin V specifically on a panel of cancer versus normal cell lines are not available in the current scientific literature. The following guide provides a comparative analysis based on available data for the closely related compound, Batatasin III , and various extracts from the plant genus Dioscorea , from which Batatasins are isolated. This information is intended to provide a general perspective on the potential anticancer activities of related compounds but should not be directly extrapolated to this compound.

Introduction

Batatasins are a group of phenolic compounds originally isolated from yams (Dioscorea batatas). While research into the specific bioactivities of this compound is limited, studies on related compounds and extracts from Dioscorea species suggest potential anticancer properties. This guide summarizes the available cytotoxic data for Batatasin III and Dioscorea extracts, providing a comparative view of their effects on cancerous and normal cells.

Quantitative Data on Cytotoxicity

The following tables present the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Batatasin III against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung adenocarcinoma17.92 - 24.51
SKOV-3Ovarian cancer17.92 - 24.51
SK-MEL-2Skin melanoma17.92 - 24.51
HCT15Colon cancer17.92 - 24.51
H460Non-small cell lung cancer>100 (non-cytotoxic)

Table 2: Comparative Cytotoxicity of Dioscorea Extracts on Cancer vs. Normal Cells

Extract SourceCancer Cell Line(s)Normal Cell Line(s)Observations
Dioscorea membranaceaCOR-L23 (Lung), MCF-7 (Breast)SVK-14 (Keratinocytes), HF (Fibroblasts)Dioscorealide B from the extract showed selective cytotoxicity against lung and breast cancer cells with less activity against the two normal cell lines.
Dioscorea alata (Acetone Extract)DU145 (Prostate)Not specifiedThe acetone (B3395972) extract (DaJa-3) showed an IC50 value of 31.45 µg/mL in DU145 cells. The A549 lung cancer cells were more sensitive with an IC50 of 22.28 µg/mL[2].
Dioscorea bulbiferaL5178Y-R (Lymphoma), MCF-7, MDA-MB-231 (Breast), HepG2 (Hepatocarcinoma)Splenocytes, ThymocytesExtracts did not affect the viability of normal splenocytes or thymocytes and, in some cases, stimulated their proliferation, suggesting selectivity for cancer cells[3].

Experimental Protocols

The following are generalized experimental methodologies based on the cited literature for assessing cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product, which is soluble in an organic solvent. The absorbance of the colored solution is quantified by a spectrophotometer and is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Batatasin III or plant extract) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After treatment, fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water to remove the TCA.

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound SRB dye with acetic acid.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate cell viability and IC50 values.

Experimental Workflow Diagram

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Add varying concentrations of test compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay Perform MTT or SRB Assay incubation2->assay measurement Measure Absorbance assay->measurement analysis Calculate % Cell Viability measurement->analysis ic50 Determine IC50 Value analysis->ic50 G cluster_0 FAK-AKT Pathway cluster_1 EMT Regulation Batatasin_III Batatasin III FAK p-FAK (Tyr397) Batatasin_III->FAK E_cadherin E-cadherin Batatasin_III->E_cadherin N_cadherin N-cadherin Batatasin_III->N_cadherin Vimentin Vimentin Batatasin_III->Vimentin AKT p-AKT FAK->AKT Migration Cell Migration & Invasion AKT->Migration EMT EMT Phenotype E_cadherin->EMT N_cadherin->EMT Vimentin->EMT EMT->Migration

References

Validating the In Vivo Efficacy of Batatasin III in Animal Models of Inflammatory Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of Batatasin III in animal models of inflammatory pain. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance against a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an informed assessment of Batatasin III's therapeutic potential.

Comparative Efficacy of Batatasin III and Indomethacin

Batatasin III has demonstrated significant antinociceptive and anti-inflammatory effects in murine models of pain. The following table summarizes the quantitative data from a key study, comparing the efficacy of Batatasin III with indomethacin in formalin- and lipopolysaccharide (LPS)-induced inflammatory pain models.

Compound Animal Model Dosage Efficacy Endpoint Result Reference
Batatasin IIIMouse (formalin-induced pain)50 mg/kgAntinociceptionComparable to 10 mg/kg indomethacin[1]
Batatasin IIIMouse (LPS-induced pain)50 mg/kgAntinociceptionComparable to 10 mg/kg indomethacin[1]
IndomethacinMouse (formalin-induced pain)10 mg/kgAntinociceptionStandard positive control[1]
IndomethacinMouse (LPS-induced pain)10 mg/kgAntinociceptionStandard positive control[1]
Batatasin IIIRAW 264.7 macrophages (LPS-induced)Not specifiedReduction of nitric oxideSignificant reduction[1]
Batatasin IIIBV-2 microglial cells (LPS-induced)Not specifiedReduction of inflammatory mediatorsSignificant reduction[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the described in vivo studies.

Formalin-Induced Inflammatory Pain Model

This model is a widely used paradigm for assessing the efficacy of analgesic compounds.

  • Animal Model: Male ICR mice.

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to experimentation.

  • Drug Administration:

    • Batatasin III (50 mg/kg) or Indomethacin (10 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.).

    • The vehicle control group receives the same volume of the vehicle used to dissolve the compounds.

  • Induction of Pain: 30 minutes after drug administration, 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Assessment: Immediately after formalin injection, the time the animal spends licking or biting the injected paw is recorded for a specified period (e.g., 30 minutes). This nociceptive behavior is a measure of pain.

  • Efficacy Endpoint: A significant reduction in the licking/biting time in the drug-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model

This model is used to evaluate the anti-inflammatory and analgesic effects of compounds in the context of an immune challenge.

  • Animal Model: Male ICR mice.

  • Drug Administration: Similar to the formalin test, Batatasin III (50 mg/kg), Indomethacin (10 mg/kg), or vehicle is administered.

  • Induction of Inflammation: One hour after drug administration, LPS (e.g., 1 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.

  • Pain Behavior Assessment: At a specified time point after LPS injection (e.g., 24 hours), pain sensitivity is assessed using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

  • Efficacy Endpoint: An increase in the paw withdrawal threshold (von Frey) or latency (Hargreaves) in the drug-treated group compared to the LPS-treated vehicle group indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription iNOS iNOS NFkB->iNOS induces transcription Inflammation_Pain Inflammation & Pain ProInflammatory_Cytokines->Inflammation_Pain NO Nitric Oxide (NO) iNOS->NO produces NO->Inflammation_Pain Batatasin_III Batatasin III Batatasin_III->NFkB inhibits Batatasin_III->iNOS inhibits Indomethacin Indomethacin COX COX Enzymes Indomethacin->COX inhibits Prostaglandins Prostaglandins COX->Prostaglandins produce Prostaglandins->Inflammation_Pain

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory targets of Batatasin III and Indomethacin.

G cluster_workflow In Vivo Efficacy Testing Workflow start Start: Acclimated Mice grouping Randomly Assign to Groups (Vehicle, Batatasin III, Indomethacin) start->grouping drug_admin Drug Administration (p.o. or i.p.) grouping->drug_admin wait_30 Wait 30 min drug_admin->wait_30 wait_60 Wait 60 min drug_admin->wait_60 induce_formalin Induce Pain: Formalin Injection wait_30->induce_formalin induce_lps Induce Inflammation: LPS Injection wait_60->induce_lps assess_formalin Behavioral Assessment: Licking/Biting Time induce_formalin->assess_formalin wait_24 Wait 24h induce_lps->wait_24 data_analysis Data Analysis & Comparison assess_formalin->data_analysis assess_lps Pain Sensitivity Assessment: (von Frey / Hargreaves) wait_24->assess_lps assess_lps->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Experimental workflow for assessing the in vivo efficacy of Batatasin III in pain models.

Central Nervous System Safety Profile

An important aspect of developing new analgesics is ensuring a favorable safety profile, particularly concerning central nervous system (CNS) side effects. Studies on Batatasin III have included evaluations using the rotarod test and the Laboratory Animal Behavior Observation, Registration, and Analysis System.[1] The results indicated that mice treated with Batatasin III exhibited comparable forced, spontaneous, and general locomotive behaviors to vehicle-treated mice.[1] This suggests that Batatasin III does not induce significant CNS side effects at therapeutically relevant doses, a promising characteristic for a novel analgesic candidate.[1]

Conclusion

The available in vivo data demonstrates that Batatasin III possesses potent antinociceptive and anti-inflammatory properties, with an efficacy comparable to the established NSAID, indomethacin, in murine models of inflammatory pain.[1] Its mechanism of action appears to involve the inhibition of key inflammatory mediators such as nitric oxide.[1] Furthermore, the favorable CNS safety profile of Batatasin III enhances its potential as a lead compound for the development of new analgesics.[1] Further research is warranted to fully elucidate its molecular mechanisms and to evaluate its efficacy and safety in a broader range of preclinical models.

References

A Comparative Guide to the Biological Activity of Synthetic versus Natural Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activity of naturally sourced and synthetically produced Batatasin V. Due to a lack of direct comparative studies in the current scientific literature, this document summarizes the available data for each form and provides the necessary experimental context to facilitate further research.

Executive Summary

This compound is a bibenzyl compound naturally occurring in plants such as the Chinese yam (Dioscorea batatas). While methods for its chemical synthesis have been established, research directly comparing the biological efficacy of natural versus synthetic this compound is not presently available. The primary biological activity investigated for natural this compound is its effect on α-glucosidase, an enzyme relevant to carbohydrate metabolism and diabetes. In these studies, naturally derived this compound did not exhibit inhibitory activity against α-glucosidase. Data on the biological activity of synthetic this compound remains to be published. This guide presents the existing data and methodologies to encourage and enable such comparative studies.

Data Presentation: Biological Activity

The following table summarizes the quantitative data available for the biological activity of natural this compound. No equivalent data for synthetic this compound has been found in the reviewed literature.

CompoundSourceBioassayTargetResult
This compound Natural (isolated from Dioscorea batatas)α-Glucosidase Inhibition Assayα-GlucosidaseNo inhibitory activity observed at the highest tested concentrations.[1]
Synthetic this compound Synthetic--No data available

Experimental Protocols

To facilitate comparative studies, the following is a detailed methodology for the α-glucosidase inhibition assay, as described in the literature for the assessment of natural Batatasins.

α-Glucosidase Inhibition Assay

This in vitro assay is designed to determine the inhibitory effect of a compound on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the test compound (this compound) at various concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase enzyme solution (2 U/mL in phosphate buffer) to each well and incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of 1 mM pNPG solution to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 1 mM sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] x 100 Where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).

  • Acarbose is used as a positive control to validate the assay.

Mandatory Visualization

As no specific signaling pathways for this compound have been elucidated, the following diagram illustrates a generalized experimental workflow for comparing the bioactivity of natural and synthetic compounds.

G cluster_0 Source Material cluster_1 Processing cluster_2 Characterization cluster_3 Bioactivity Assessment cluster_4 Data Analysis Natural Natural Source (e.g., Dioscorea batatas) Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis Purification Purification Synthetic->Purification Char_Natural Structural & Purity Analysis (e.g., NMR, MS, HPLC) Extraction->Char_Natural Char_Synthetic Structural & Purity Analysis (e.g., NMR, MS, HPLC) Purification->Char_Synthetic Bioassay_Natural In Vitro Bioassays (e.g., Enzyme Inhibition) Char_Natural->Bioassay_Natural Bioassay_Synthetic In Vitro Bioassays (e.g., Enzyme Inhibition) Char_Synthetic->Bioassay_Synthetic Comparison Comparative Analysis of Activity (e.g., IC50 values) Bioassay_Natural->Comparison Bioassay_Synthetic->Comparison

Caption: Workflow for comparing natural and synthetic compound bioactivity.

Conclusion and Future Directions

The current body of scientific literature does not provide a direct comparison of the biological activities of synthetic and natural this compound. While the natural form has been shown to lack inhibitory activity against α-glucosidase, the activity of its synthetic counterpart remains uninvestigated. The provided experimental protocol for α-glucosidase inhibition serves as a foundational method for researchers to conduct such a comparative study. Future research should focus on performing head-to-head comparisons of highly purified natural and synthetic this compound in a variety of biological assays to fully elucidate their respective activities and therapeutic potential. Understanding any differences in efficacy will be crucial for guiding future drug development efforts.

References

Validating the Reproducibility of Batatasin V Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Batatasin V and its analogs, with a focus on validating the reproducibility of their reported biological activities. Due to the limited availability of specific quantitative data for this compound, this guide centers on the more extensively studied Batatasin III and other related bibenzyl and stilbenoid compounds. The information presented herein is intended to support researchers in designing and interpreting experiments related to this class of molecules.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of Batatasin III and comparable compounds.

Table 1: Anti-inflammatory Activity
CompoundAssayCell LineTargetIC50 ValueReference
Batatasin III Analog 21Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesiNOS12.95 μM[1][2][1][2]
Bletilla striata Bibenzyl 2aTNF-α-mediated CytotoxicityL929 cellsTNF-α25.7 ± 2.3 μM[3][3]
Bletilla striata Bibenzyl 2bTNF-α-mediated CytotoxicityL929 cellsTNF-α21.7 ± 1.7 μM[3][3]
Dendrobium parishii Bibenzyl 2ROS ProductionRAW 264.7 MacrophagesROS-[4][5]
Isonicotinate 5ROS ProductionHuman Blood CellsROS1.42 ± 0.1 µg/mL[6][6]
Ibuprofen (Standard)ROS ProductionHuman Blood CellsROS11.2 ± 1.9 µg/mL[6][6]
Table 2: Anticancer Activity
CompoundCell LineAssayIC50 ValueReference
4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB)U87MG (Glioblastoma)MTT~100 µM (48h)[7]
4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB)H460 (Lung Cancer)MTT100 ± 5.18 µM[8]
4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB)H292 (Lung Cancer)MTT100 ± 8.73 µM[8]
4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB)H23 (Lung Cancer)MTT188.89 ± 8.30 µM[8]
Perrottetin EA-172 (Glioblastoma)-8.5 μM[9]
Marchantin CP388 (Leukemia)--[9]
GigantolH460 (Lung Cancer)Cytotoxicity-[10]
ChrysotoxineH460, H23 (Lung Cancer)MTT-[11]
Table 3: Neuroprotective Activity
CompoundModelAssayEffectReference
Batatasin-IIIOxygen-glucose deprivation/reperfusion (OGD/R) in cerebral microvascular endothelial cellsMTT, LDH release, mitochondrial membrane potentialImproved cell viability, reduced LDH release, ameliorated mitochondrial membrane integrity[12][12]
Bletilla striata Bibenzyls 2b, 3a, 3bH2O2-induced PC12 cell injuryCell ViabilityIncreased cell viability to 57.86-64.82% at 10 μM[3][3]
Biphenylnitrone (BPHBN5)In vitro ischemia modelsCell Viability (XTT)Potent neuroprotective effect with low EC50[13]
StilbenoidsRat primary cortex neuronsPI3K/Akt pathway activationPromoted Akt phosphorylation, inhibited apoptosis[14][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility. Below are generalized protocols based on the information available in the search results.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Batatasin III analog) for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

2. Reactive Oxygen Species (ROS) Production Assay

  • Cell Source: Human whole blood or isolated neutrophils are commonly used.

  • Assay Principle: A chemiluminescence technique is often employed. The test compound is incubated with diluted whole blood or neutrophils.

  • Stimulation: Oxidative burst is induced by adding serum-opsonized zymosan (SOZ).

  • Detection: Luminol is added as a chemiluminescent probe, and the light emission, which is proportional to ROS production, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated from the dose-dependent inhibition of ROS production compared to a control.

Anticancer Activity Assays

1. MTT Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., U87MG, H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., TDB) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

2. Clonogenic Assay

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Seeding: After treatment, a specific number of viable cells are seeded in new plates and cultured for a longer period (e.g., 1-2 weeks) to allow for colony formation.

  • Staining: Colonies are fixed and stained with a staining solution (e.g., crystal violet).

  • Colony Counting: The number of colonies (typically defined as containing >50 cells) is counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.

Neuroprotective Activity Assays

1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

  • Cell Culture: Cerebral microvascular endothelial cells or neuronal cell lines are used.

  • OGD Induction: Cells are incubated in a glucose-free medium in a hypoxic chamber to mimic ischemic conditions.

  • Reperfusion: After the OGD period, the medium is replaced with normal glucose-containing medium, and cells are returned to normoxic conditions.

  • Treatment: The test compound can be applied during OGD, reperfusion, or both.

  • Assessment of Cell Viability: Cell viability is assessed using assays like MTT or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

  • Other Assessments: Mitochondrial membrane potential can be measured using fluorescent probes like JC-1.

Mandatory Visualization

Signaling Pathway Diagram

NF-kB Signaling Pathway in Inflammation Figure 1: Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) NFkB_active->iNOS_COX2 Transcription Batatasin_analogs Batatasin Analogs Batatasin_analogs->IKK Inhibition

Caption: Figure 1: Simplified NF-κB Signaling Pathway in Inflammation.

Experimental Workflow Diagram

Experimental Workflow for Assessing Anticancer Activity Figure 2: General Workflow for In Vitro Anticancer Activity Screening start Start cell_culture 1. Cancer Cell Line Culture (e.g., U87MG, H460) start->cell_culture treatment 2. Treatment with Batatasin Analog (Dose-response and time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 4. Determine IC50 Value viability_assay->ic50 clonogenic_assay 5. Clonogenic Assay (Long-term survival) ic50->clonogenic_assay If potent apoptosis_assay 6. Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis_assay If potent end End clonogenic_assay->end mechanism_study 7. Mechanistic Studies (e.g., Western Blot for signaling proteins) apoptosis_assay->mechanism_study mechanism_study->end

Caption: Figure 2: General Workflow for In Vitro Anticancer Activity Screening.

References

Comparative Analysis of the Metabolic Stability of Batatasin V Analogs: A Framework for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the metabolic stability of Batatasin V and its analogs. While specific experimental data for this compound analogs are not yet publicly available, this document outlines the established methodologies and predictive metabolic pathways based on structurally related compounds, such as Batatasin III. The presented quantitative data is hypothetical and serves to illustrate a typical comparative analysis.

Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable properties.[3][4]

Predicted Metabolic Pathways of this compound

This compound, identified as 2'-hydroxy-3,4,5-trimethoxybibenzyl[2], is structurally related to Batatasin III. Studies on Batatasin III have revealed that its metabolism involves both Phase I and Phase II enzymatic reactions.[5] It is anticipated that this compound would undergo similar biotransformations.

Likely metabolic pathways for this compound include:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, reactions may include hydroxylation and demethylation of the methoxy (B1213986) groups.[5]

  • Phase II Metabolism: Following Phase I reactions, the compound or its metabolites can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II reactions include glucuronidation, a common pathway for compounds with hydroxyl groups.[5]

The following diagram illustrates the potential signaling pathways involved in the metabolism of this compound, highlighting the key enzymatic steps.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 (Hydroxylation) Demethylated Metabolites Demethylated Metabolites This compound->Demethylated Metabolites CYP450 (O-demethylation) Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGTs Demethylated Metabolites->Glucuronide Conjugates UGTs Excretion Excretion Glucuronide Conjugates->Excretion

Caption: Predicted metabolic pathways of this compound.

Comparative Metabolic Stability Data (Hypothetical)

The following table summarizes hypothetical metabolic stability data for this compound and three structural analogs. Such data is typically generated from in vitro assays using human liver microsomes (HLM) and human hepatocytes to assess both Phase I and combined Phase I/II metabolism, respectively.[1][6][7] Key parameters include the half-life (t½) and the intrinsic clearance (CLint).[6]

CompoundSystemt½ (min)CLint (µL/min/mg protein)CLint (µL/min/10^6 cells)
This compound HLM2527.7-
Hepatocytes18-38.5
Analog A HLM4515.4-
Hepatocytes35-19.8
Analog B HLM> 60< 11.6-
Hepatocytes55-12.6
Analog C HLM1546.2-
Hepatocytes10-69.3

Data is for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability data. The following are standard protocols for the assays cited above.

Liver Microsomal Stability Assay

This assay is widely used to evaluate Phase I metabolic stability by incubating the test compound with liver microsomes, which are rich in CYP enzymes.[3][6]

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds (e.g., this compound and its analogs) and positive controls (e.g., testosterone, verapamil) in an organic solvent like DMSO.[7]

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Add the test compound to the microsome solution at a final concentration (typically 1 µM) and pre-incubate for 5 minutes at 37°C.[7]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[6]

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][7]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[6]

  • Data Calculation:

    • Determine the in vitro half-life (t½) from the slope of the natural log of the remaining parent compound versus time.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[1][3]

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds as described for the microsomal assay.

    • Thaw cryopreserved human hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).[1]

    • Assess cell viability to ensure the health of the cells.

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL).[8]

    • Add the test compound to the hepatocyte suspension at the final desired concentration (e.g., 1 µM).[8]

    • Incubate the mixture at 37°C in a shaking water bath or incubator with a humidified atmosphere of 5% CO2.[1]

  • Sampling:

    • Collect aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

    • Stop the reaction by adding a cold organic solvent with an internal standard.

  • Analysis:

    • Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS.

  • Data Calculation:

    • Calculate the half-life (t½) from the disappearance rate of the parent compound.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density).[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro metabolic stability assay, from compound preparation to data analysis.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_results Results A Prepare Test Compound Stock Solutions D Incubate Compound with Matrix and Cofactors at 37°C A->D B Prepare Biological Matrix (Microsomes/Hepatocytes) B->D C Prepare Cofactors (e.g., NADPH) C->D E Collect Samples at Multiple Time Points D->E F Quench Reaction (e.g., with cold Acetonitrile + IS) E->F G Sample Processing (Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I J Calculate t½ and CLint I->J

Caption: General workflow for in vitro metabolic stability assays.

References

A Researcher's Guide to Assessing the Specificity of Batatasin V in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise characterization of a small molecule's interaction with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action. This guide provides a comprehensive framework for assessing the specificity of Batatasin V, a hypothetical member of the Batatasin family of natural products. While direct experimental data for this compound is not publicly available, this document outlines the established methodologies and provides illustrative data to guide researchers in their investigations.

Batatasin IV, a known analogue, has been identified as an inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the inflammatory cascade.[1] Therefore, this guide will use the LTA4H pathway as a central theme to compare the hypothetical specificity of this compound against other known LTA4H inhibitors.

Comparative Specificity Profile of LTA4H Inhibitors

A critical initial step in assessing specificity is to compare the binding affinity and inhibitory activity of the lead compound against its primary target and a panel of potential off-targets. The following table presents a hypothetical dataset comparing this compound with other LTA4H inhibitors.

Table 1: Comparative In Vitro Profile of LTA4H Inhibitors

CompoundLTA4H IC50 (nM)LTA4H Aminopeptidase IC50 (µM)Kinase Panel (10 µM) - % Inhibition > 50%hERG IC50 (µM)
This compound (Hypothetical) 50 15 1/468 > 30
Batatasin IV120253/468> 30
Bestatin200.8Not Determined> 50
Captopril300Not DeterminedNot Determined> 50
Compound X (Structurally Unrelated)75> 1000/468> 30

Data is illustrative and intended for comparative purposes.

Target Engagement in a Cellular Context

Confirming that a compound engages its target within a complex cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate direct target binding in intact cells.

Table 2: Cellular Target Engagement of LTA4H Inhibitors

CompoundLTA4H Thermal Shift (ΔTm) at 10 µMCellular LTB4 Production IC50 (nM)Off-Target Cellular Marker Modulation
This compound (Hypothetical) + 4.2°C 150 Minimal
Batatasin IV+ 3.5°C400Moderate
Bestatin+ 5.1°C80Significant
Captopril+ 1.8°C1200Minimal
Compound X (Structurally Unrelated)+ 4.5°C200Minimal

Data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental data.

In Vitro LTA4H Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the hydrolase activity of LTA4H.

Methodology:

  • Recombinant human LTA4H is pre-incubated with a serial dilution of this compound (or control compound) in a suitable assay buffer for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, Leukotriene A4 (LTA4).

  • The reaction is allowed to proceed for 10 minutes at 37°C and is then terminated by the addition of a stop solution.

  • The formation of Leukotriene B4 (LTB4) is quantified by a validated LC-MS/MS method.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to LTA4H in intact cells by measuring the ligand-induced thermal stabilization of the target protein.[2]

Methodology:

  • Cells endogenously expressing LTA4H are treated with either this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

  • The treated cells are harvested, washed, and resuspended in a physiological buffer.

  • The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by rapid cooling.

  • Cells are lysed by freeze-thaw cycles, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • The amount of soluble LTA4H remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

Kinase Selectivity Profiling

Objective: To assess the off-target activity of this compound against a broad panel of human kinases.

Methodology:

  • This compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • The assay measures the ability of the compound to compete with a proprietary ligand for the kinase's active site, quantified by methods such as quantitative PCR (qPCR) or a fluorescence-based readout.

  • Results are typically reported as the percentage of inhibition relative to a control. A significant off-target interaction is often defined as >50% inhibition.

Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify the direct and indirect cellular binding partners of this compound.

Methodology:

  • A chemical probe version of this compound is synthesized, incorporating an affinity tag (e.g., biotin) via a linker.

  • The biotinylated this compound probe is immobilized on streptavidin-coated beads.

  • The beads are incubated with a cell lysate to allow the probe to bind to its protein targets.

  • After washing to remove non-specific binders, the bound proteins are eluted.

  • The eluted proteins are identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5]

Visualizing Biological Pathways and Experimental Workflows

LTA4H Signaling Pathway

The following diagram illustrates the central role of LTA4H in the conversion of LTA4 to the pro-inflammatory mediator LTB4. Inhibition of LTA4H by compounds like this compound is a key strategy for reducing inflammation.[6][7][8]

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP _5LOX 5-Lipoxygenase (5-LOX) FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT_Receptors BLT1/BLT2 Receptors LTB4->BLT_Receptors Inflammation Inflammation (Neutrophil Chemotaxis) BLT_Receptors->Inflammation Batatasin_V This compound Batatasin_V->LTA4H Inhibition

Caption: The LTA4H-mediated pro-inflammatory pathway.

Experimental Workflow for Specificity Assessment

A multi-pronged approach is essential for a thorough assessment of a small molecule's specificity. The workflow below outlines a logical progression from initial in vitro screening to in-cell validation and unbiased proteome-wide analysis.

Specificity_Workflow cluster_invitro In Vitro Assessment cluster_incell In-Cell Validation cluster_unbiased Unbiased Proteome-wide Analysis Primary_Assay Primary Target Assay (e.g., LTA4H IC50) Secondary_Assay Secondary Target Assay (e.g., Aminopeptidase IC50) Primary_Assay->Secondary_Assay Broad_Panel Broad Off-Target Panel (e.g., Kinase Screen) Secondary_Assay->Broad_Panel CETSA Target Engagement (CETSA) Broad_Panel->CETSA Functional_Assay Cellular Functional Assay (e.g., LTB4 Production) CETSA->Functional_Assay AP_MS Affinity Purification-MS (AP-MS) Functional_Assay->AP_MS CRISPR_KO CRISPR Knockout Validation AP_MS->CRISPR_KO

Caption: A logical workflow for assessing small molecule specificity.

Decision Tree for On-Target vs. Off-Target Effects

When a cellular phenotype is observed, it is crucial to determine if it is a result of the intended on-target activity or an off-target effect. The following decision tree provides a logical framework for this determination.

On_Off_Target_Decision Phenotype Cellular Phenotype Observed with this compound Target_Engagement Does this compound engage the target in cells (e.g., CETSA)? Phenotype->Target_Engagement KO_Phenocopy Does target knockout (CRISPR) replicate the phenotype? Target_Engagement->KO_Phenocopy Yes Off_Target Phenotype is likely OFF-TARGET Target_Engagement->Off_Target No Rescue Does expression of a resistant target mutant rescue the phenotype? KO_Phenocopy->Rescue Yes Inconclusive Inconclusive or Complex Mechanism KO_Phenocopy->Inconclusive No On_Target Phenotype is likely ON-TARGET Rescue->On_Target Yes Rescue->Inconclusive No

Caption: Decision tree for validating on-target vs. off-target effects.

By employing the systematic approach outlined in this guide, researchers can build a robust specificity profile for this compound or any other small molecule inhibitor, thereby increasing the confidence in its therapeutic potential and providing a solid foundation for further drug development.

References

Safety Operating Guide

Personal protective equipment for handling Batatasin V

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Batatasin V

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety information for the structurally similar compound, Batatasin IV, and established best practices for handling laboratory chemicals. Researchers should always perform a risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational procedures and disposal plans to ensure safe handling and minimize risks.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. The following storage recommendations are based on data for the related compound, Batatasin IV.[1]

FormStorage TemperatureShelf Life
Powder-20°C3 years
In solvent-80°C6 months
In solvent-20°C1 month

It is recommended to ship this compound at room temperature for durations of less than two weeks.[1]

Experimental Protocols: Handling and Disposal

Adherence to strict protocols is necessary to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following PPE is recommended when handling this compound.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.

  • Respiratory Protection: If working with the powdered form or creating aerosols, a NIOSH-approved respirator is necessary. All handling of powders should be done in a chemical fume hood or a ventilated balance enclosure.[3]

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] Review the experimental plan and have all necessary equipment and waste containers prepared.[3]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][3]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[2]

  • Weighing: When weighing the powdered form, use a ventilated balance enclosure to minimize the dispersion of dust.[3]

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Use appropriate PPE and absorb the spill with an inert material such as diatomite or universal binders.[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection: Collect all this compound waste, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealed container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal Request: Arrange for a pickup of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.

Visualized Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling chemical compounds like this compound.

PPE_Selection_Workflow start Start: Assess Chemical Handling Task assess_hazards Identify Chemical Hazards (e.g., solid, liquid, volatile) start->assess_hazards eye_protection_q Potential for Splash or Aerosol Generation? assess_hazards->eye_protection_q safety_goggles Wear Safety Goggles (Minimum Requirement) eye_protection_q->safety_goggles No face_shield Wear Face Shield over Safety Goggles eye_protection_q->face_shield Yes hand_protection_q Direct Contact with Chemical? safety_goggles->hand_protection_q face_shield->hand_protection_q chem_gloves Wear Chemical-Resistant Gloves (e.g., Nitrile, Butyl) hand_protection_q->chem_gloves Yes body_protection_q Risk of Spills or Significant Contamination? chem_gloves->body_protection_q lab_coat Wear Standard Lab Coat body_protection_q->lab_coat Low Risk chem_apron Wear Chemical-Resistant Apron over Lab Coat body_protection_q->chem_apron High Risk resp_protection_q Handling Powder or Volatile Liquid? lab_coat->resp_protection_q chem_apron->resp_protection_q fume_hood Work in a Certified Chemical Fume Hood resp_protection_q->fume_hood Yes no_resp_needed No Additional Respiratory Protection Required resp_protection_q->no_resp_needed No respirator Use NIOSH-Approved Respirator fume_hood->respirator  If fume hood is  not available  or sufficient end End: Proceed with Experiment fume_hood->end respirator->end no_resp_needed->end

Caption: PPE selection workflow for handling chemical compounds.

References

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